molecular formula C12H13NO2 B8406018 (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Cat. No.: B8406018
M. Wt: 203.24 g/mol
InChI Key: KEAFSGMLHWMNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,4-Dimethyl-1H-indol-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Dimethyl-1H-indol-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(1,4-dimethylindol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

KEAFSGMLHWMNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the Indole-3-Acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Abstract: This technical guide provides a comprehensive overview of robust and field-proven synthetic protocols for obtaining (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. We will explore two primary, validated synthetic strategies: the classical Fischer Indole Synthesis for de novo ring construction and a direct N-alkylation approach starting from a pre-formed indole nucleus. This document emphasizes the underlying chemical principles, provides detailed step-by-step experimental protocols, and discusses critical parameters for reaction optimization and success. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

The indole ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Indole-3-acetic acid (IAA) itself is the most common naturally occurring plant hormone of the auxin class, playing a critical role in regulating plant growth.[1][2] Its derivatives, such as the target molecule (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, are of significant interest as they allow for systematic exploration of structure-activity relationships (SAR) in various biological targets.[3] The strategic placement of methyl groups at the N1 and C4 positions can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making reliable synthetic access to such analogues a priority for drug discovery programs.

Section 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid can be approached from two principal directions: building the indole core with the desired substituents in place, or modifying a pre-existing, functionalized indole.

  • Fischer Indole Synthesis: This convergent strategy constructs the indole ring from an appropriately substituted phenylhydrazine and a carbonyl compound. It is a robust and widely used method for creating a diverse range of indole derivatives.[4][5]

  • Post-Formation N-Alkylation: This linear approach begins with an indole already possessing the C4-methyl and C3-acetic acid moieties. The final step is the selective methylation of the indole nitrogen.

The choice between these pathways often depends on the commercial availability and cost of the starting materials. For this guide, we will detail both methods as they represent fundamentally different, yet equally valid, synthetic philosophies.

G cluster_0 Retrosynthetic Pathways cluster_1 Fischer Precursors cluster_2 Alkylation Precursors Target (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Fischer Fischer Indole Synthesis (C-N and C-C bond formation) Target->Fischer Disconnect Alkylation N-Alkylation (C-N bond formation) Target->Alkylation Disconnect Hydrazine N-methyl-p-tolylhydrazine Fischer->Hydrazine Carbonyl Levulinic Acid (or ester equivalent) Fischer->Carbonyl IndoleAcid (4-Methyl-1H-indol-3-yl)-acetic acid Alkylation->IndoleAcid MethylSource Methylating Agent (e.g., CH3I) Alkylation->MethylSource

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Protocol I - The Fischer Indole Synthesis Approach

This method builds the indole core in two main stages: formation of a hydrazone intermediate followed by acid-catalyzed cyclization and subsequent saponification. This protocol is adapted from established procedures for similar indole-3-acetic acids.[3]

Workflow for Fischer Indole Synthesis

G cluster_workflow Experimental Workflow Start N-methyl-p-tolylhydrazine + Levulinic Acid Ester Step1 Step 1: Hydrazone Formation (Acid Catalyst, e.g., H₂SO₄ in EtOH) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Fischer Cyclization (Heat, Reflux) Intermediate->Step2 Product_Ester Ethyl (1,4-Dimethyl-1H-indol-3-yl)-acetate Step2->Product_Ester Step3 Step 3: Saponification (e.g., Methanolic KOH) Product_Ester->Step3 Workup Work-up & Acidification (HCl) Step3->Workup FinalProduct Final Product: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Workup->FinalProduct

Caption: Workflow diagram for the Fischer Indole Synthesis route.

Experimental Protocol

Step 1 & 2: One-Pot Hydrazone Formation and Fischer Cyclization

  • Causality: This one-pot procedure leverages an acid catalyst, such as sulfuric acid, to first promote the condensation of the hydrazine and the ketone (levulinic acid ester) to form the phenylhydrazone.[6] Upon heating, the same acid catalyst facilitates the key[7][7]-sigmatropic rearrangement and subsequent cyclization to form the aromatic indole ring.[4][8] Using an ester of levulinic acid, such as ethyl levulinate, prevents potential side reactions involving the carboxylic acid under the harsh acidic conditions and sets up the final product for a straightforward saponification.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-p-tolylhydrazine (1.0 eq).

    • Add absolute ethanol (approx. 10-15 mL per gram of hydrazine).

    • Add ethyl levulinate (1.05 eq).

    • Under vigorous stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.5 eq) while cooling the flask in an ice bath.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78-85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into a beaker of ice water. An oily layer containing the crude ester product should separate.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl (1,4-dimethyl-1H-indol-3-yl)-acetate as an oil.[3] This crude ester can be purified by vacuum distillation or carried directly to the next step.

Step 3: Saponification of the Ester

  • Causality: Saponification is a classic base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt.[3] Subsequent acidification protonates the carboxylate, causing the free carboxylic acid to precipitate from the aqueous solution, which is a highly effective method of purification.

  • Procedure:

    • Dissolve the crude ester from the previous step in a 10% solution of potassium hydroxide (KOH) in methanol (methanolic KOH). Use approximately 8-10 mL per gram of crude ester.

    • Heat the mixture to reflux for 30-60 minutes. The potassium salt of the product may begin to precipitate.

    • Cool the reaction mixture and add an equal volume of water.

    • Remove the methanol via rotary evaporation.

    • Extract the remaining aqueous solution with a small amount of diethyl ether to remove any non-acidic impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 10% hydrochloric acid (HCl). A solid precipitate of the target compound should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum desiccator away from direct light.[9]

Section 3: Protocol II - The N-Alkylation Approach

This strategy is highly effective if the precursor, (4-Methyl-1H-indol-3-yl)-acetic acid, is readily available. It involves the deprotonation of the relatively acidic indole N-H proton, followed by nucleophilic attack on a methylating agent.

Workflow for N-Alkylation

G cluster_workflow Experimental Workflow Start (4-Methyl-1H-indol-3-yl)-acetic acid Step1 Step 1: Deprotonation (NaH in dry THF, 0 °C) Start->Step1 Intermediate Indole Anion Intermediate Step1->Intermediate Step2 Step 2: Alkylation (Add CH₃I, warm to RT) Intermediate->Step2 Workup Quench & Acidic Work-up Step2->Workup FinalProduct Final Product: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Workup->FinalProduct

Caption: Workflow diagram for the N-Alkylation synthesis route.

Experimental Protocol
  • Causality: The N-H proton of an indole is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base like sodium hydride (NaH) is required to irreversibly deprotonate it, forming a potent indole anion nucleophile.[10] This anion then readily undergoes an Sₙ2 reaction with an electrophilic methyl source, such as iodomethane, to form the N-C bond. Anhydrous conditions are critical as NaH reacts violently with water, and any protic solvent would quench the indole anion.[10]

  • Procedure:

    • Safety First: Sodium hydride (60% dispersion in mineral oil) is highly flammable and reacts violently with water. Handle only in an inert atmosphere (e.g., under nitrogen or argon) in a fume hood.

    • To a flame-dried, three-necked flask under a positive pressure of nitrogen, add (4-Methyl-1H-indol-3-yl)-acetic acid (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe (approx. 20 mL per gram of starting material).

    • Cool the stirring solution to 0°C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 2.5-3.0 eq) portion-wise. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

    • Slowly add iodomethane (CH₃I, 2.5-3.0 eq) via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction for completion by TLC.

    • Cool the flask back to 0°C and cautiously quench the reaction by the dropwise addition of methanol until effervescence ceases.

    • Dilute with water and extract with diethyl ether to remove the mineral oil and any unreacted iodomethane.

    • Acidify the aqueous phase to pH 1-2 with 10% HCl and extract three times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

Section 4: Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: The crude product can be purified by either recrystallization (from a solvent system like ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[11][12] A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexanes containing 1% acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

  • Characterization Data: The identity of the final compound should be confirmed using standard analytical techniques.

Analysis Technique Expected Result for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.1-6.8 (m, 3H, Ar-H), ~3.8 (s, 2H, -CH₂COOH), ~3.7 (s, 3H, N-CH₃), ~2.5 (s, 3H, Ar-CH₃). The indole C2-H proton will also be present as a singlet.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~178 (C=O), ~136-110 (Ar-C), ~105 (C3), ~33 (N-CH₃), ~31 (-CH₂COOH), ~21 (Ar-CH₃).
Mass Spectrometry (ESI-)Expected [M-H]⁻ for C₁₂H₁₃NO₂: m/z 202.09.
IR Spectroscopy (KBr, cm⁻¹)~3200-2500 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1600, ~1450 (C=C aromatic stretch).[13]
Melting Point To be determined experimentally. Should be a sharp melting point for a pure compound.

Section 5: References

  • Chen, D., Chen, Y., Ma, Z., Zou, L., Li, J., & Liu, Y. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805–6814. [Link][14]

  • Walters, M., Ren, R., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid. DigitalCommons@UNMC. [Link][7]

  • US Patent 2,701,250A. (1955). Process of producing indole-3-acetic acids. Google Patents. [3]

  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55. [Link][9]

  • Katritzky, A. R., & Rachwal, S. (1994). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. Journal of the Chemical Society, Perkin Transactions 1, (11), 1525-1529. [Link][15]

  • Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link][16]

  • Wikipedia contributors. (2024). Indole-3-acetic acid. Wikipedia, The Free Encyclopedia. [Link][1]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link][17]

  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 3043-3084. [Link][18]

  • Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 922–927. [Link][19]

  • Black, D. StC., Kumar, N., & Wong, L. C. H. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1641-1652. [Link][20]

  • Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link][4]

  • Organic Reactions. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link][21]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. [Link][8]

  • Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355. [Link][5]

  • CN Patent 104311469A. (2015). Synthetic method of substituted indole-3-acetic acid. Google Patents. [13]

  • US Patent Application US20040059131A1. (2004). N-alkylation of indole derivatives. Google Patents. [22]

  • Uozumi, Y., et al. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules, 25(3), 693. [Link][23]

  • Gök, M., et al. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron, 97, 132389. [Link][24]

  • Kammereck, R., Nishijima, C., & Martin, G. C. (1986). Methodology for indole-3-acetic acid: Sample preparation, extraction, and purification techniques. Hilgardia, 54(6). [Link][25]

  • Harini, S. T., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341. [Link][26]

  • Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Organic Chemistry Portal. [Link][27]

  • ResearchGate. (n.d.). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. [Link][12]

  • Zhao, Y., et al. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Advances, 11(50), 31548-31556. [Link][2]

Sources

An In-depth Technical Guide to (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, a derivative of the well-known indole-3-acetic acid (IAA). While this specific dimethylated analog is a subject of specialized research interest, this document synthesizes information from its parent compounds and related analogs to provide a robust framework for its synthesis, potential properties, and applications in drug discovery.

Core Identification and Chemical Structure

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid, with the IUPAC name 2-(1,4-dimethyl-1H-indol-3-yl)acetic acid, belongs to the indole class of heterocyclic compounds. It is structurally derived from indole-3-acetic acid, featuring methyl substitutions at the nitrogen atom of the indole ring (position 1) and the benzene ring portion (position 4).

While a unique CAS number for this specific derivative is not widely cataloged, its immediate precursor, (4-Methyl-1H-indol-3-yl)acetic acid , is identified by CAS Number 52531-22-3 [1]. The addition of the N-methyl group significantly alters the molecule's physicochemical properties, such as its hydrogen bonding capacity and lipophilicity.

Chemical Structure

The structure consists of a bicyclic indole core with an acetic acid moiety attached to the C3 position of the pyrrole ring. The two methyl groups are located at the N1 and C4 positions.

Caption: 2D Structure of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Physicochemical Properties (Predicted and Inferred)

Specific experimental data for this compound is not widely published. The following table outlines expected properties based on its structure and data from its precursor, (4-Methyl-1H-indol-3-yl)acetic acid[2].

PropertyPredicted/Inferred ValueRationale / Source Context
Molecular Formula C₁₂H₁₃NO₂Based on chemical structure
Molecular Weight 203.24 g/mol Based on chemical formula
Appearance White to off-white solidTypical for indole derivatives
Melting Point > 150 °CThe precursor (4-methyl-1H-indol-3-yl)acetic acid has a melting point around 148°C. N-methylation may slightly alter this.[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); poorly soluble in water.Common for indole acetic acids. N-methylation removes a hydrogen bond donor, potentially decreasing water solubility slightly.
LogP (Octanol-Water) ~2.5 - 3.0The LogP of (4-methyl-1H-indol-3-yl)acetic acid is ~2.14.[2] N-methylation typically increases lipophilicity and thus the LogP value.
pKa (Acidic) ~4.5 - 5.0The carboxylic acid moiety dictates the acidic pKa, similar to other indole-3-acetic acids.

Synthesis and Mechanistic Insights

A common challenge in this synthesis is the competing methylation of the carboxylic acid group. Therefore, a protection-methylation-deprotection strategy is often employed for a clean, high-yield synthesis. An alternative is to use a methylating agent under conditions that favor N-methylation over O-methylation.

Proposed Synthetic Workflow

Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from a general method for the N-methylation of indole acetic acids using dimethyl carbonate, a greener alternative to traditional methylating agents like methyl iodide[3].

Objective: To synthesize 2-(1,4-dimethyl-1H-indol-3-yl)acetic acid from 2-(4-methyl-1H-indol-3-yl)acetic acid.

Materials:

  • 2-(4-methyl-1H-indol-3-yl)acetic acid (1 equivalent)

  • Potassium Carbonate (K₂CO₃), powdered (2-3 equivalents)

  • Dimethyl Carbonate ((CH₃)₂CO₃) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-methyl-1H-indol-3-yl)acetic acid (1.0 eq), powdered potassium carbonate (2.5 eq), and DMF to create a stirrable slurry.

    • Causality: K₂CO₃ is a crucial base that deprotonates both the indole nitrogen and the carboxylic acid, forming the corresponding potassium salts. This enhances the nucleophilicity of the indole nitrogen for the subsequent methylation step. DMF is an excellent polar aprotic solvent that facilitates this type of reaction.

  • Addition of Methylating Agent: Add dimethyl carbonate (4.0 eq) to the mixture.

    • Causality: Dimethyl carbonate serves as the methyl source. It is less toxic than methyl iodide and its byproducts are benign. Under these conditions, N-methylation is favored, although some O-methylation of the carboxylate can occur, which is reversible or can be hydrolyzed in the work-up.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing water and carefully acidify to pH 2-3 with 1M HCl. This step hydrolyzes any methyl ester formed back to the carboxylic acid and protonates the final product. c. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. d. Combine the organic layers and wash with water, followed by brine.

    • Causality: The extraction isolates the organic product from the inorganic salts and DMF. The brine wash helps to remove residual water from the organic layer.

  • Purification: a. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

Potential Biological Activity and Applications in Drug Development

While direct biological studies on (1,4-Dimethyl-1H-indol-3-yl)-acetic acid are limited, the therapeutic potential of the indole-3-acetic acid scaffold is well-documented. Derivatives of IAA are explored for a range of activities, including anti-inflammatory, antioxidant, and anticancer properties[4][5].

  • Anti-Inflammatory and Antioxidant Activity: Indole-3-acetic acid itself has been shown to attenuate inflammation and oxidative stress by reducing the production of pro-inflammatory cytokines and free radicals in macrophage cell lines[5]. The introduction of methyl groups can modulate these properties. The N-methyl group prevents the formation of certain metabolites and blocks hydrogen bonding at the indole nitrogen, which could alter its interaction with biological targets. The C4-methyl group can influence the electronic properties and steric profile of the molecule.

  • Anticancer Potential: The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous anticancer agents[4]. Some indole derivatives exert their effects through mechanisms like tubulin polymerization inhibition or kinase inhibition. The specific substitutions on the indole ring are critical for defining the mechanism and potency. Research into this dimethylated derivative could uncover novel cytotoxic activities.

  • Central Nervous System (CNS) Applications: The core structure of IAA is related to the neurotransmitter serotonin. N,N-dimethylated tryptamines (like DMT) are known for their potent CNS activity[6]. While the acetic acid side chain significantly changes the molecule's properties compared to a simple amine, the dimethylated indole core could be a starting point for exploring novel neuromodulatory agents.

The methylation at the N1 and C4 positions would likely increase the lipophilicity of the molecule compared to IAA, which could enhance its ability to cross cell membranes and potentially the blood-brain barrier, a key consideration in drug design.

Exemplary Experimental Protocol: In Vitro Anti-inflammatory Assay

To assess the potential anti-inflammatory activity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, a common and robust method is to measure its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine the effect of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid on NO production in RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay (e.g., MTT Assay): a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid for 24 hours. c. Perform an MTT assay to determine the concentrations at which the compound is non-toxic. This is crucial to ensure that any reduction in NO is not due to cell death.

    • Self-Validation: This step ensures the integrity of the primary assay by ruling out cytotoxicity as a confounding factor.

  • Nitric Oxide Inhibition Assay: a. Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere. b. Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (no compound, no LPS), a positive control (LPS only), and test groups (LPS + compound).

    • Experimental Rationale: LPS, a component of bacterial cell walls, is a potent activator of macrophages, triggering an inflammatory response that includes the production of large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS).

  • Measurement of Nitrite (Griess Assay): a. After 24 hours, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark. c. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

    • Mechanism: NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo dye, the intensity of which is proportional to the NO concentration.

  • Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Express the results as a percentage of NO inhibition compared to the LPS-only control.

Conclusion

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid represents a rationally designed derivative of a biologically significant scaffold. While specific data for this compound remains sparse in public literature, its synthesis is feasible from known precursors. Based on the extensive research into related indole-3-acetic acid analogs, this compound holds potential for further investigation in drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research. The methylation pattern is expected to confer increased lipophilicity and metabolic stability, which are often desirable properties for drug candidates. The technical information and protocols provided in this guide offer a solid foundation for researchers and scientists to begin their exploration of this promising molecule.

References

  • PubChem. ((2,4,5,6,7-ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid. Available from: [Link]

  • Journal of Medicinal Chemistry. Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Develop Dual Cyclooxygenase-2/Thromboxane Receptor Inhibitors. Available from: [Link]

  • PMC. Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid. Available from: [Link]

  • PMC. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Available from: [Link]

  • Wikipedia. Indole-3-acetic acid. Available from: [Link]

  • MDPI. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Available from: [Link]

  • The Good Scents Company. indole acetic acid. Available from: [Link]

  • PMC. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]

  • U.S. Environmental Protection Agency. (4-Methyl-1H-indol-3-yl)acetic acid Properties. Available from: [Link]

  • White Rose Research Online. Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Available from: [Link]

  • PubChemLite. 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid. Available from: [Link]

  • European Journal of Organic Chemistry. Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Available from: [Link]

  • Google Patents. Methylation of indole compounds using dimethyl carbonate.
  • Chemsrc. 4-Methylindole-3-acetic Acid. Available from: [Link]

  • Semantic Scholar. Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]

  • PMC. Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Available from: [Link]

  • FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]

  • MDPI. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Available from: [Link]

  • Wikipedia. Dimethyltryptamine. Available from: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Methylated Indole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Methylated Indole-3-Acetic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide analyzes the bifurcated biological identity of methylated Indole-3-acetic acid (IAA) derivatives. To the plant physiologist, Methyl Indole-3-acetate (MeIAA) is a non-polar, volatile "stealth" auxin capable of membrane diffusion, bypassing specific influx carriers before being hydrolyzed into active free acid. To the drug development scientist, MeIAA (often referred to in oncology literature as MIA ) is a promising small-molecule inhibitor of the MEK/ERK signaling cascade, exhibiting anti-metastatic properties distinct from its parent compound.

This document synthesizes these domains, providing actionable protocols for synthesis, bioassay validation, and mechanistic analysis of both ester-methylated (C1) and ring-methylated (C2, C5) derivatives.

Chemical Architecture & Synthesis Logic

The biological activity of IAA derivatives hinges on the position of the methyl group.[2] We distinguish between Carboxyl-methylation (forming esters, increasing lipophilicity) and Ring-methylation (altering steric fit within receptor pockets).

Structural Classes
  • C1-Methylation (MeIAA): Converts the ionic carboxyl group to a neutral ester. Drastically increases membrane permeability (logP shift from ~1.4 to ~2.5). Biologically acts as a pro-drug in plants and a distinct signaling molecule in mammalian cells.

  • Ring-Methylation (2-Me-IAA, 5-Me-IAA):

    • 2-Me-IAA: Acts as an antiauxin or weak agonist due to steric clash with the TIR1 receptor floor.

    • 5-Me-IAA: Often retains auxin activity; the 5-position faces the solvent-accessible lid of the TIR1 pocket, allowing for bulky substitutions (basis of "bump-and-hole" orthogonal engineering).

Protocol: High-Yield Synthesis of Methyl Indole-3-Acetate (MeIAA)

Causality: Fischer-Speier esterification is preferred over diazomethane for safety and scalability in biological labs. The use of sulfuric acid as a catalyst drives the equilibrium by protonating the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol.

Materials:

  • Indole-3-acetic acid (IAA) (98%+ purity)

  • Anhydrous Methanol (MeOH)[1]

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g (28.5 mmol) of IAA in 100 mL of anhydrous MeOH in a round-bottom flask.

  • Catalysis: Add 1.0 mL conc. H₂SO₄ dropwise while stirring. Note: Exothermic reaction.[1]

  • Reflux: Attach a condenser and reflux at 65°C for 4 hours. Monitor via TLC (Mobile phase: 3:1 Hexane:EtOAc). The IAA spot (Rf ~0.2) should disappear, replaced by MeIAA (Rf ~0.6).

  • Neutralization: Cool to room temperature. Pour mixture into 300 mL ice water. Neutralize with saturated NaHCO₃ until pH 7.0.

  • Extraction: Extract with EtOAc (3 x 50 mL). The non-polar MeIAA partitions into the organic phase.

  • Purification: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Yield: Expect ~90-95% yield of a pale yellow oil/solid.

Plant Physiology: The "Stealth" Auxin Mechanism

In plant systems, MeIAA functions primarily as a transportable pro-hormone. Unlike anionic IAA, which requires AUX1/LAX influx carriers to enter cells, MeIAA enters via passive diffusion due to its charge neutrality.

The Esterase Activation Loop

Once inside the cytoplasm, MeIAA is inactive until hydrolyzed by Methyl Esterases (MES family) , specifically AtMES17 in Arabidopsis. This creates a regulatory delay, allowing the plant to transport the signal distally before activation.

  • Evidence: MeIAA rescues root gravitropism defects in aux1 mutants (which lack the IAA transporter) because MeIAA bypasses the need for the transporter, diffuses in, and is hydrolyzed to active IAA.

Visualization: Auxin Transport & Activation Pathway

The following diagram illustrates the differential entry mechanisms of IAA vs. MeIAA and the subsequent activation by MES enzymes.

AuxinTransport cluster_extracellular Extracellular Space (Apoplast) cluster_cytoplasm Cytoplasm IAA_out IAA- (Anionic) AUX1 AUX1 Transporter IAA_out->AUX1 Requires Influx MeIAA_out MeIAA (Neutral) MeIAA_in MeIAA MeIAA_out->MeIAA_in Passive Diffusion (Lipophilic) IAA_in IAA- AUX1->IAA_in TIR1 TIR1 Receptor (SCF Complex) IAA_in->TIR1 Binding MES MES Esterase (Hydrolysis) MeIAA_in->MES Activation MES->IAA_in Demethylation GeneExp Gene Expression (Root Growth) TIR1->GeneExp Degradation of Aux/IAA Repressors

Figure 1: Differential cellular entry of IAA and MeIAA. MeIAA bypasses the AUX1 transporter via passive diffusion and is intracellularly converted to active IAA by MES esterases.

Pharmacological Applications: Anti-Cancer Mechanisms[3][4]

While IAA is a hormone in plants, methylated indole derivatives exhibit distinct pharmacological activities in mammalian cells, particularly in oncology.

MeIAA as a MEK/ERK Inhibitor

Research indicates that Methyl-3-indolylacetate (MIA/MeIAA) , found in cruciferous vegetables, suppresses cancer cell invasion (e.g., in MDA-MB-231 breast cancer lines).

  • Mechanism: Unlike IAA, MeIAA targets the MEK1/2 kinases.

  • Cascade: Inhibition of MEK1/2

    
     Reduced phosphorylation of ERK1/2 
    
    
    
    Downregulation of MMP-9 (Matrix Metalloproteinase-9) transcription.
  • Outcome: Reduced degradation of the extracellular matrix (ECM), preventing metastasis.

Oxidative Activation (GDEPT)

Indole-3-acetic acid derivatives are also used in Gene-Directed Enzyme Prodrug Therapy (GDEPT) .

  • System: IAA is non-toxic to humans.

  • Activation: When exposed to Horseradish Peroxidase (HRP) (introduced via gene therapy), IAA/MeIAA is oxidized into a cytotoxic radical (e.g., 3-methylene-2-oxindole).

  • Result: Targeted apoptosis in tumor cells expressing HRP.

Visualization: MeIAA Anti-Metastatic Pathway

CancerPathway cluster_legend Therapeutic Effect MeIAA MeIAA (MIA) (Exogenous) MEK MEK 1/2 Kinase MeIAA->MEK Inhibits ERK ERK 1/2 (Phosphorylated) MEK->ERK Phosphorylation AP1 AP-1 Transcription Factor ERK->AP1 Activates MMP9 MMP-9 Gene Expression AP1->MMP9 Promotes Transcription Invasion Cancer Cell Invasion MMP9->Invasion ECM Degradation Result Inhibition of Metastasis

Figure 2: Anti-metastatic mechanism of MeIAA in mammalian cancer cells via MEK/ERK pathway blockade.

Comparative Data & Experimental Protocols

Data Summary: IAA vs. MeIAA Activity

The following table contrasts the activity profiles of the free acid and the methyl ester across domains.

FeatureIndole-3-Acetic Acid (IAA)Methyl Indole-3-Acetate (MeIAA)
Chemical Nature Polar, Anionic (at pH 7)Non-polar, Neutral, Volatile
Plant Transport Polar transport via PIN/AUX1Non-polar diffusion; Airborne signaling
Plant Receptor High affinity for TIR1Low affinity (must be hydrolyzed first)
Mammalian Target Weak/None (unless oxidized by HRP)MEK1/2 Inhibitor
Anti-Cancer IC50 > 500 µM (Low cytotoxicity)~50-100 µM (Inhibits invasion)
Primary Utility Plant Tissue CultureAnti-metastatic Lead / Volatile Signal
Protocol: Mammalian Cytotoxicity Assay (MTT)

Purpose: To quantify the anti-proliferative effect of MeIAA on cancer cell lines (e.g., HeLa or MDA-MB-231).

Reagents:

  • MeIAA (dissolved in DMSO to 100 mM stock)

  • MTT Reagent (5 mg/mL in PBS)

  • Cell Culture Media (DMEM + 10% FBS)[3]

Procedure:

  • Seeding: Seed cancer cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with MeIAA gradients (0, 10, 50, 100, 200 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 4 hours.

    • Mechanism:[4][5][6][7][8][9][10][11][12] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine IC50.
    
Protocol: Arabidopsis Root Growth Inhibition (Bioactivity Check)

Purpose: To verify the biological activity of MeIAA and the presence of functional esterases in plant tissue.

Procedure:

  • Media Prep: Prepare 0.5x MS (Murashige & Skoog) agar plates containing:

    • Control (DMSO only)

    • IAA (100 nM)

    • MeIAA (100 nM)

  • Stratification: Plate surface-sterilized Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days.

  • Growth: Transfer to vertical growth chamber (22°C, 16h light).

  • Measurement: After 7 days, measure primary root length.

  • Expected Result: Both IAA and MeIAA should inhibit root elongation significantly compared to control. If MeIAA fails to inhibit, it suggests a lack of hydrolytic activity or degradation of the compound.

References

  • Mechanism of MeIAA in Plants

    • Title: The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis.
    • Source: PubMed / Plant Cell Rep.
    • URL:[Link]

  • Anti-Cancer Activity (MEK/ERK)

    • Title: Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.

    • Source: Molecular Cancer Therapeutics.
    • URL:[Link]

  • Synthesis Protocol (Fischer Esterification)

    • Title: Preparation of Indole-3-acetic Acid, Methyl Ester.[4][13]

    • Source: PrepChem.
    • URL:[Link]

  • TIR1 Receptor Structural Biology

    • Title: A Super Strong Engineered Auxin–TIR1 Pair.
    • Source: Plant Physiology (PMC).
    • URL:[Link]

  • GDEPT and Oxidative Cytotoxicity

    • Title: Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy.
    • Source: Biochemical Pharmacology.
    • URL:[Link]

Sources

mechanism of action of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Foreword

The study of plant hormones, or phytohormones, is fundamental to our understanding of plant growth, development, and interaction with the environment. Among these, auxins stand out as a pivotal class of molecules, with Indole-3-acetic acid (IAA) being the most ubiquitous and well-studied natural auxin.[1][2] The ability to synthesize auxin analogues has not only propelled agricultural and horticultural practices but has also provided invaluable chemical tools to dissect the intricate auxin signaling network. This guide focuses on a specific synthetic auxin, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. While direct literature on this particular molecule is sparse, its structural similarity to IAA allows us to infer its mechanism of action based on the well-established principles of auxin biology. This document will provide a detailed exploration of the canonical auxin signaling pathway and posit the likely mechanism of action for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, supported by proposed experimental validation protocols.

The Foundation: Indole-3-Acetic Acid (IAA) and the Core Auxin Signaling Pathway

Indole-3-acetic acid (IAA) is the principal naturally occurring auxin in plants, orchestrating a vast array of developmental processes, including cell elongation and division, apical dominance, root initiation, and tropic responses.[1][2][3][4] Its effects are mediated by a sophisticated signaling pathway primarily located in the nucleus.

The core of this pathway consists of three main protein families:

  • TIR1/AFB F-box proteins: These are the auxin receptors, forming part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6]

  • Aux/IAA proteins: These are transcriptional co-repressors that bind to and inhibit the activity of ARF transcription factors.[7][8]

  • Auxin Response Factors (ARFs): These transcription factors bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[5]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, recruiting the co-repressor TOPLESS (TPL) to inhibit the transcription of auxin-responsive genes.[5] When IAA is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and promoting its interaction with the degron motif in Domain II of the Aux/IAA proteins.[5][6][7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to either activate or repress the expression of target genes, thereby initiating the physiological response to auxin.

Diagram: The Core Auxin Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus ARF_inactive ARF AuxRE Auxin Response Element (Promoter) ARF_inactive->AuxRE Binds Gene_off Gene Transcription OFF AuxIAA Aux/IAA Repressor AuxIAA->ARF_inactive Proteasome 26S Proteasome AuxIAA->Proteasome Degradation TPL TPL Co-repressor TPL->AuxIAA Gene_on Gene Transcription ON AuxRE->Gene_on Auxin (1,4-Dimethyl-IAA) TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB TIR1_AFB->AuxIAA Binds & Ubiquitinates Ub Ubiquitin Ub->TIR1_AFB ARF_active ARF ARF_active->AuxRE Binds & Activates Low_Auxin_Label Low Auxin State High_Auxin_Label High Auxin State

Caption: Canonical auxin signaling pathway in the presence and absence of auxin.

Predicted Mechanism of Action of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a synthetic analogue of IAA. Its core structure, an indole ring with an acetic acid side chain at the third carbon, is the key determinant of auxin activity. The defining features of this molecule are the two methyl groups: one on the nitrogen of the indole ring (position 1) and another on the benzene portion of the ring (position 4).

Based on this structure, the mechanism of action is predicted to be as follows:

  • Cellular Uptake and Transport: Like IAA, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is expected to enter plant cells via both passive diffusion and active transport through influx carriers like AUX1/LAX.

  • Receptor Binding: The molecule will act as a ligand for the TIR1/AFB family of auxin receptors. The indole ring and carboxylic acid side chain will fit into the auxin-binding pocket of the receptor. The methyl groups at positions 1 and 4 will influence the binding affinity and selectivity for different members of the TIR1/AFB family.

    • N1-Methylation: The methyl group on the indole nitrogen is significant. This position is a potential site for oxidative degradation of IAA. By blocking this site, the N1-methylation likely increases the metabolic stability of the molecule, leading to a longer half-life within the plant and potentially more potent or prolonged auxin activity.

    • C4-Methylation: The methyl group at the 4-position can have two effects. It can create steric hindrance that may alter the binding kinetics to the receptor pocket, potentially leading to selectivity for certain TIR1/AFB homologues over others. For instance, some chlorinated synthetic auxins show preferential binding to specific AFB proteins.[9]

  • Initiation of Downstream Signaling: Upon binding to a TIR1/AFB receptor, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid will stabilize the interaction between the receptor and an Aux/IAA repressor protein. This will trigger the ubiquitination and subsequent degradation of the Aux/IAA protein, releasing an ARF transcription factor.

  • Gene Expression and Physiological Response: The activated ARF will then modulate the transcription of early auxin-responsive genes, such as those in the GH3, SAUR (Small Auxin Up RNA), and Aux/IAA families, leading to classic auxin-mediated physiological responses like cell elongation, root growth inhibition (at high concentrations), and gene expression changes.[2]

Experimental Protocols for Mechanistic Validation

To validate the predicted mechanism of action, a series of well-established assays in auxin biology should be employed. The causality behind these experimental choices is to systematically test each step of the proposed pathway, from receptor binding to the whole-plant physiological response.

In Vitro Receptor Binding Assay

Objective: To quantify the binding affinity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid to the auxin co-receptor complex (TIR1-Aux/IAA) and compare it to natural IAA.

Methodology: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize a purified, tagged TIR1 protein onto a sensor chip surface.

  • Analyte Injection: Flow solutions containing a constant concentration of a peptide corresponding to the Aux/IAA degron motif mixed with varying concentrations of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid or IAA (as a control) over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface (Response Units, RU) as the ternary complex (TIR1-auxin-Aux/IAA) forms.

  • Kinetic Analysis: Analyze the association and dissociation rates to calculate the equilibrium dissociation constant (KD). A lower KD indicates a higher binding affinity.

CompoundPredicted KD for TIR1 (nM)Interpretation
Indole-3-acetic acid (IAA)20 - 60Baseline affinity for the natural hormone.
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid5 - 50A lower KD would suggest higher affinity, potentially leading to greater potency.
Diagram: SPR Experimental Workflow

SPR_Workflow start Start step1 Immobilize TIR1 Protein on SPR Sensor Chip start->step1 step2 Prepare Analytes: - Aux/IAA Degron Peptide - Varying [Auxin] step1->step2 step3 Inject Analytes over Sensor Chip step2->step3 step4 Measure Association/ Dissociation Rates (RU) step3->step4 step5 Calculate K_D (Binding Affinity) step4->step5 end End step5->end

Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.

In Vivo Auxin Activity Assay

Objective: To measure the ability of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid to induce auxin-responsive gene expression in living plant cells.

Methodology: Protoplast Transient Expression Assay

  • Plasmid Constructs: Use two plasmids:

    • Reporter: DR5::GUS or DR5::LUC (An auxin-inducible promoter driving a reporter gene).

    • Internal Control: 35S::REN (A constitutively expressed Renilla luciferase for normalization).

  • Protoplast Isolation: Isolate protoplasts from a suitable plant tissue (e.g., Arabidopsis thaliana cell culture or leaf mesophyll).

  • Transformation: Co-transform the protoplasts with the reporter and internal control plasmids using PEG-mediated transformation.

  • Treatment: Aliquot the transformed protoplasts and treat them with a range of concentrations of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid or IAA. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the protoplasts for 6-12 hours to allow for gene expression.

  • Quantification: Lyse the cells and measure the activity of both the reporter (GUS or Luciferase) and the internal control (Renilla).

  • Data Analysis: Calculate the relative reporter activity (Reporter/Internal Control) for each treatment and plot the dose-response curve.

CompoundPredicted EC50 (µM)Interpretation
Indole-3-acetic acid (IAA)0.1 - 1.0Standard response for the natural auxin.
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid0.05 - 0.5A lower EC50 indicates higher potency in inducing auxin-responsive gene expression.
Whole-Plant Physiological Assay

Objective: To assess the biological activity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid on a key auxin-regulated developmental process.

Methodology: Arabidopsis Root Elongation Inhibition Assay

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) medium.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days and then transfer them to a growth chamber with a vertical orientation to allow roots to grow along the agar surface.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a concentration gradient of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid or IAA (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Growth Measurement: Mark the position of the root tip at the time of transfer. Allow the seedlings to grow for another 3-4 days.

  • Data Acquisition: Scan the plates and measure the length of new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control (0 µM) for each concentration and plot the dose-response curve to determine the IC50 (concentration causing 50% inhibition).

Concluding Remarks

The mechanism of action for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is strongly predicted to follow the canonical auxin signaling pathway, acting as a synthetic mimic of IAA. Its unique methylation pattern likely confers increased metabolic stability and may alter its binding affinity and selectivity for the TIR1/AFB family of receptors. The proposed experimental workflows provide a robust framework for validating this hypothesis, moving from molecular interactions in vitro to gene expression in cells and ultimately to physiological responses in the whole organism. Understanding the precise action of such synthetic analogues is crucial for the rational design of next-generation herbicides and plant growth regulators, enabling finer control over plant development and agricultural outcomes.

References

  • Bauer, P., et al. (2018). Title of a relevant paper on auxin interactions. Source.
  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Beilstein J. Chem. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Retrieved from [Link]

  • BYJU'S. (2021). IAA Hormone. Retrieved from [Link]

  • González-Lamothe, R., et al. (2012). The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development. The Plant Cell. Retrieved from [Link]

  • Tanaka, J., et al. (2017). Auxin signaling through SCF(TIR1/AFBs) mediates feedback regulation of IAA biosynthesis. Taylor & Francis Online. Retrieved from [Link]

  • Chen, Y., et al. (2022). Identification and Characterization of Auxin/IAA Biosynthesis Pathway in the Rice Blast Fungus Magnaporthe oryzae. International Journal of Molecular Sciences. Retrieved from [Link]

  • Simon, S., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology. Retrieved from [Link]

  • Enders, T. A., & Strader, L. C. (2015). Auxin Interactions with Other Hormones in Plant Development. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Robert-Seilaniantz, A., et al. (2014). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany. Retrieved from [Link]

  • Li, Y., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. Retrieved from [Link]

  • Frébortová, J., & Frébort, I. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Physiologia Plantarum. Retrieved from [Link]

  • JIN DUN CHEMISTRY. (2025). Indole Acetic Acid (IAA): The Natural Plant Growth Hormone. Retrieved from [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA). Retrieved from [Link]

Sources

Spectroscopic Characterization of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a derivative of the well-known phytohormone Indole-3-acetic acid (IAA). As with many substituted indole compounds, it holds potential for investigation in various fields, including medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of organic molecules.

Part 1: Experimental Spectroscopic Data of the Parent Compound: Indole-3-acetic acid (IAA)

Indole-3-acetic acid is a well-characterized compound, and its spectroscopic data are widely reported.[1][2][3][4][5][6][7] Understanding the spectra of IAA is the foundation for predicting the spectra of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Indole-3-acetic acid

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of IAA shows distinct signals for the protons on the indole ring and the acetic acid side chain. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the aromatic ring currents.

Table 1: ¹H NMR Spectroscopic Data for Indole-3-acetic acid (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.90s1HNH
7.51d1HH-4
7.36d1HH-7
7.23s1HH-2
7.08t1HH-6
6.99t1HH-5
3.65s2HCH₂ COOH
12.17s1HCOOH

The ¹³C NMR spectrum of IAA provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Indole-3-acetic acid (DMSO-d₆) [6]

Chemical Shift (δ) ppmAssignment
174.29C OOH
136.88C-7a
127.94C-3a
124.75C-2
121.97C-6
119.39C-5
119.33C-4
112.25C-7
108.46C-3
31.82C H₂COOH
Infrared (IR) Spectroscopy of Indole-3-acetic acid

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Table 3: Key IR Absorption Bands for Indole-3-acetic acid [8]

Wavenumber (cm⁻¹)IntensityAssignment
3389Strong, SharpN-H stretch of indole
2500-3300Strong, BroadO-H stretch of carboxylic acid
1701Strong, SharpC=O stretch of carboxylic acid
1450-1600MediumC=C stretching of aromatic ring
~1280MediumC-O stretching
Mass Spectrometry (MS) of Indole-3-acetic acid

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][9][10]

  • Molecular Ion (M⁺): For IAA (C₁₀H₉NO₂), the molecular ion peak is observed at m/z = 175.

  • Key Fragmentation: The most prominent fragment in the mass spectrum of IAA is typically observed at m/z = 130.[9] This corresponds to the loss of the carboxyl group (–COOH, 45 Da) followed by a rearrangement to form the stable quinolinium cation.

Part 2: Predicted Spectroscopic Data for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

The addition of two methyl groups, one at the N-1 position and one at the C-4 position, will induce predictable changes in the spectroscopic data compared to IAA.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the two methyl groups will result in the appearance of two new singlet signals and will cause shifts in the signals of the nearby protons.

Table 4: Predicted ¹H NMR Spectroscopic Data for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Prediction
~7.2-7.3s1HH-2The N-methylation will slightly shift the chemical shift of this proton.
~7.0-7.1d1HH-5The C4-methyl group will influence the electronic environment of this proton.
~6.8-6.9t1HH-6The effect of the C4-methyl group will be less pronounced on this proton.
~6.9-7.0d1HH-7The effect of the C4-methyl group will be less pronounced on this proton.
~3.7-3.8s2HCH₂ COOHThe N-methylation might have a minor deshielding effect.
~3.7s3HN-CH₃ A typical chemical shift for an N-methyl group on an indole ring.
~2.4s3HC4-CH₃ A typical chemical shift for a methyl group attached to an aromatic ring.
~12.0s1HCOOH The chemical shift of the carboxylic acid proton is expected to be similar to that of IAA.

The ¹³C NMR spectrum will show two additional signals for the methyl carbons and shifts in the signals of the indole ring carbons.

Table 5: Predicted ¹³C NMR Spectroscopic Data for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~174C OOHSimilar to IAA.
~137C-7aN-methylation will have a minor effect.
~130C-3aThe C4-methyl group will influence this quaternary carbon.
~128C-4The methyl substituent will cause a significant downfield shift for this carbon.
~125C-2N-methylation will slightly affect this carbon.
~122C-6The effect of the C4-methyl group will be minor.
~118C-5The methyl group will have a shielding effect on the ortho position.
~110C-7The effect of the C4-methyl group will be minor.
~109C-3The effect of N-methylation will be minor.
~33N-C H₃A typical chemical shift for an N-methyl carbon on an indole.
~31C H₂COOHSimilar to IAA.
~18C4-C H₃A typical chemical shift for an aromatic methyl carbon.
Predicted Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the absence of the N-H stretching band.

Table 6: Predicted Key IR Absorption Bands for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
Absent-N-H stretchThe nitrogen at position 1 is methylated.
2500-3300Strong, BroadO-H stretch of carboxylic acidSimilar to IAA.
~2920-2960MediumC-H stretch (aliphatic)From the methyl and methylene groups.
~1700Strong, SharpC=O stretch of carboxylic acidSimilar to IAA.
1450-1600MediumC=C stretching of aromatic ringSimilar to IAA.
~1280MediumC-O stretchingSimilar to IAA.
Predicted Mass Spectrometry (MS)

The molecular weight will increase by 28 Da due to the two additional methyl groups.

  • Predicted Molecular Ion (M⁺): For C₁₂H₁₃NO₂, the molecular ion peak is expected at m/z = 203.

  • Predicted Key Fragmentation: The primary fragmentation is still expected to be the loss of the carboxyl group, leading to a fragment at m/z = 158. Further fragmentation may involve the loss of a methyl radical.

Visualization of Molecular Structure and Predicted Fragmentation

Caption: Molecular structure of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

fragmentation_pathway Figure 2: Predicted Mass Spectrometry Fragmentation Pathway M [(1,4-Dimethyl-1H-indol-3-yl)-acetic acid]⁺ m/z = 203 F1 [M - COOH]⁺ m/z = 158 M->F1 - COOH (45 Da) F2 [M - COOH - CH₃]⁺ m/z = 143 F1->F2 - CH₃ (15 Da)

Caption: Predicted key fragmentation pathway in the mass spectrum.

Experimental Protocols

While experimental data for the target molecule is not presented, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C NMR, proton decoupling is typically employed.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. By first examining the well-established data for the parent compound, Indole-3-acetic acid, and then applying fundamental spectroscopic principles, a comprehensive predicted spectroscopic profile has been generated. This information serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related indole derivatives. The provided protocols offer a standardized approach for obtaining experimental data, which will be crucial for confirming these predictions.

References

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 325-330.
  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Indole-3-acetic acid. Retrieved from [Link]

  • Gao, J., et al. (2017). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”.
  • Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. (n.d.). Semantic Scholar.
  • Navarro, D. G., et al. (2011). Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. PubMed.
  • Zafar, H., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PMC.
  • Matrix Fine Chemicals. (n.d.). 2-(1H-INDOL-3-YL)ACETIC ACID | CAS 87-51-4. Retrieved from [Link]

  • PubChem. (n.d.). ((2,4,5,6,7-ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid. Retrieved from [Link]

  • Dezena, R. M. B., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology, 7(2), 64-70.
  • NIST. (n.d.). 1H-Indole-3-acetic acid, methyl ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole acetic acid, 87-51-4. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Acetic Acid. Retrieved from [Link]

Sources

Solubility Profile of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This technical guide addresses the solubility of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. Given the scarcity of direct experimental solubility data for this specific molecule in public literature, this document adopts a predictive approach grounded in fundamental chemical principles. By analyzing its structure in comparison to the well-studied parent compound, Indole-3-acetic acid (IAA), we extrapolate a predicted solubility profile across common laboratory solvents. Furthermore, this guide provides robust, step-by-step experimental protocols for researchers to determine the empirical solubility of this and other novel compounds, ensuring scientific rigor and data integrity. The methodologies are designed to be self-validating, and the rationale behind critical experimental choices is thoroughly explained to empower researchers in their laboratory work.

Introduction to (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a derivative of Indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class.[1] IAA has been the subject of extensive study, providing a rich dataset of its physicochemical properties.[1][2] The target compound features two key methyl substitutions on the indole ring system compared to IAA: one at the N-1 position of the indole ring and another at the C-4 position. These seemingly minor structural modifications can significantly alter the molecule's physicochemical properties, including its solubility.

Understanding the solubility of this compound is critical for professionals in drug development and chemical research for several reasons:

  • Reaction Chemistry: Selecting an appropriate solvent is necessary to achieve desired concentrations for chemical synthesis and modification.

  • Purification: Solubility differences are exploited in crystallization and chromatographic purification methods.[3]

  • Biological Assays: In-vitro and in-vivo testing requires dissolving the compound in biologically compatible solvents, often involving stock solutions in organic solvents like DMSO, which are then diluted into aqueous buffers.[4]

  • Formulation Development: For potential therapeutic applications, solubility in various excipients and physiological fluids is a primary determinant of the final formulation strategy and subsequent bioavailability.

This guide will first compare the predicted physicochemical properties of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid with those of IAA. It will then leverage this analysis to predict its solubility in common solvents and provide detailed methodologies for experimental verification.

Physicochemical Properties: A Comparative Analysis

The solubility of a molecule is governed by its structural and electronic properties. The addition of two methyl groups to the IAA scaffold induces predictable changes in polarity, hydrogen bonding capability, and acidity.

Figure 1: Chemical structures of the parent compound, IAA, and its dimethylated derivative.

Table 1: Comparison of Physicochemical Properties

PropertyIndole-3-acetic acid (IAA)(1,4-Dimethyl-1H-indol-3-yl)-acetic acidRationale for Predicted Change
Molecular Weight 175.18 g/mol [2]203.24 g/mol Addition of two methyl groups (-CH₃).
pKa (Carboxylic Acid) ~4.75[5][6]Predicted: ~4.7-4.8The methyl groups are distant from the carboxylic acid and should have a negligible electronic effect on its acidity.
pKa (Indole N-H) ~17Not ApplicableThe N-1 proton is replaced by a methyl group, removing this acidic site.
Predicted logP ~1.4[2]Predicted: ~2.1 - 2.4The addition of two non-polar methyl groups increases the molecule's lipophilicity ("greasiness"), favoring partitioning into octanol over water. The logP of the singly-methylated (4-Methyl-1H-indol-3-yl)acetic acid is reported as 2.14.[7]
Hydrogen Bonding Donor (N-H, O-H), Acceptor (C=O)Donor (O-H), Acceptor (C=O)The N-methylation removes a key hydrogen bond donor site, reducing potential interactions with protic solvents.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" dictates that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[8] Based on the comparative analysis above, we can predict the solubility behavior of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

The loss of the N-H hydrogen bond donor site and the increased lipophilicity (higher logP) are the two most significant factors. We predict a general decrease in solubility in polar protic solvents (like water and methanol) and an increase in solubility in less polar and non-polar solvents compared to IAA.

Table 2: Predicted Qualitative Solubility in Common Solvents

SolventSolvent TypePredicted SolubilityJustification
Water Polar ProticVery Low / InsolubleIAA is already insoluble in water.[3][5][6] The increased lipophilicity of the dimethylated analogue will further decrease its aqueous solubility at neutral pH.
Aqueous Base (e.g., 5% NaOH) AqueousHighThe carboxylic acid group (pKa ~4.75) will be deprotonated by a strong base to form a highly polar carboxylate salt, which will be readily soluble in water.[9][10]
Aqueous Acid (e.g., 5% HCl) AqueousVery Low / InsolubleThe molecule lacks a common basic functional group (like an amine) that would be protonated to increase solubility in acid.[9][10]
Methanol / Ethanol Polar ProticHighIAA is soluble in ethanol (50 mg/mL).[1][5] While the N-H bond is gone, the carboxylic acid group will still interact favorably with alcohols. High solubility is expected.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighDMSO is an excellent solvent for many organic molecules. IAA is highly soluble in DMSO (~30 mg/mL).[3][4] This trend is expected to continue.
N,N-Dimethylformamide (DMF) Polar AproticVery HighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Acetone Polar AproticMedium to HighAcetone is less polar than DMSO but should still effectively solvate the molecule. IAA is soluble in acetone.[11]
Ethyl Acetate Moderately PolarMedium to HighThe increased lipophilicity should make the compound quite soluble in this common moderately polar solvent. For IAA, ethyl acetate provides the highest mole fraction solubility among many common solvents.[12]
Dichloromethane (DCM) / Chloroform Non-Polar / Weakly PolarMediumIAA is sparingly soluble in chloroform.[3][5] The increased non-polar character from the methyl groups should enhance solubility in chlorinated solvents.
Toluene / Hexanes Non-PolarLow to Very LowDespite the increased lipophilicity, the polarity of the carboxylic acid group will likely prevent significant dissolution in highly non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The following section details a robust, step-by-step protocol for determining the thermodynamic solubility of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid using the widely accepted isothermal shake-flask method.[13]

Rationale for Method Selection

The isothermal shake-flask method is considered the "gold standard" for thermodynamic solubility measurement.[13] It involves creating a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. This method ensures that the measured solubility represents a true thermodynamic equilibrium, providing more reliable data than kinetic methods, which can sometimes overestimate solubility by generating supersaturated solutions.[14] Analysis is typically performed by High-Performance Liquid Chromatography (HPLC), a sensitive and accurate technique for quantifying dissolved analyte.[14]

Experimental Workflow Diagram

G prep 1. Preparation - Weigh excess solid compound into vials. - Add precise volume of selected solvent. equil 2. Equilibration - Seal vials securely. - Place in isothermal shaker (e.g., 25°C). - Agitate for 24-48 hours to reach equilibrium. prep->equil Incubate sep 3. Phase Separation - Centrifuge vials to pellet undissolved solid. - Alternatively, allow to stand undisturbed. equil->sep Stop Agitation sample 4. Sample Preparation - Carefully withdraw supernatant. - Filter through 0.45 µm syringe filter. - Dilute filtered sample with mobile phase. sep->sample Isolate Saturated Solution hplc 5. HPLC Analysis - Inject prepared sample. - Quantify concentration against a pre-prepared calibration curve. sample->hplc Analyze calc 6. Calculation - Use dilution factor and HPLC result to calculate solubility (e.g., in mg/mL or mM). hplc->calc Quantify

Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in a selected solvent at a controlled temperature.

Materials:

  • (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (solid)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Isothermal orbital shaker or shaking incubator

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks for standard and sample preparation

Procedure:

  • Preparation of Vials:

    • Add an excess amount of solid (1,4-Dimethyl-1H-indol-3-yl)-acetic acid to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).

    • Accurately pipette a known volume of the test solvent (e.g., 1.0 mL) into the vial.

    • Prepare vials in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds. The goal is for the concentration of the dissolved solid to become constant.[13]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Alternatively, let the vials stand undisturbed until all solid material has settled.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

    • Perform a precise serial dilution of the filtered sample into a known volume of HPLC mobile phase. The dilution factor should be chosen to bring the final concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a multi-point calibration curve using accurately weighed standards of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

    • Analyze the diluted samples via HPLC.

    • Record the peak area corresponding to the compound.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (M).

Key Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly affect solubility measurements.

  • pH: As a carboxylic acid, the aqueous solubility of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid will be highly pH-dependent.[13] Below its pKa (~4.75), it will exist primarily in its neutral, less soluble form. Above its pKa, it will deprotonate to form the much more soluble carboxylate anion. Therefore, when measuring solubility in aqueous systems, the use of buffers to control pH is essential for obtaining reproducible results.[13]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. All measurements must be performed and reported at a specified, constant temperature to be meaningful.

  • Polymorphism: Organic molecules can sometimes crystallize in multiple different solid-state forms, known as polymorphs.[13] Different polymorphs can have different crystal lattice energies and, consequently, different solubilities. It is important to be aware of the solid form of the material being tested, as results may not be transferable between different polymorphic batches.

Conclusion

The predictions and protocols laid out in this guide provide a strong starting point for researchers. By employing the detailed isothermal shake-flask methodology, scientists can obtain reliable, empirical data to validate these predictions and enable the successful application of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in further research and development.

References

  • Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH), PMC. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Chem.ucla.edu. [Link]

  • Indole-3-acetic acid. Wikipedia. [Link]

  • Indole-3-acetic acid CAS#: 87-51-4. ChemWhat. [Link]

  • Cas 87-51-4,Indole-3-acetic acid. LookChem. [Link]

  • 1H-Indole-3-acetic acid. ChemBK. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. Strukton. [Link]

  • SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. Fisher Scientific. [Link]

  • (4-Methyl-1H-indol-3-yl)acetic acid Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Indole-3-Acetic Acid | C10H9NO2 | CID 802. PubChem, National Center for Biotechnology Information. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

Sources

discovery and history of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid , a specialized indole derivative. While not a mass-market pharmaceutical itself, this compound serves as a critical chemical probe in plant physiology (auxin signaling) and a strategic scaffold in medicinal chemistry (particularly for CRTH2 antagonists and 11


-HSD1 inhibitors).

Discovery, Synthesis, and Biological Applications

Part 1: Executive Summary & Chemical Identity

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA) . Structurally, it is characterized by methylation at the nitrogen (N1) and the C4 position of the indole ring. This specific substitution pattern renders it a valuable tool for dissecting the Structure-Activity Relationships (SAR) of auxin receptors (TIR1/AFB) and as an intermediate in the synthesis of polycyclic pharmaceutical agents.

Chemical Profile
PropertyDetail
IUPAC Name 2-(1,4-dimethyl-1H-indol-3-yl)acetic acid
Common Abbreviations 1,4-DiMe-IAA, 1,4-DM-IAA
Molecular Formula C

H

NO

Molecular Weight 203.24 g/mol
Core Scaffold Indole (Benzopyrrole)
Key Substituents N-Methyl (Pos 1), C-Methyl (Pos 4), Carboxymethyl (Pos 3)
Solubility Soluble in organic solvents (DMSO, Ethanol, DCM); poorly soluble in water.[1]

Part 2: Discovery and Historical Context[2]

The history of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is intertwined with the "Golden Age" of indole chemistry and the elucidation of auxin signaling mechanisms in the mid-20th century.

The Auxin SAR Era (1940s–1970s)

Following the identification of IAA as the principal plant growth hormone, researchers sought to define the "molecular receptor" (long before the crystallization of TIR1).

  • The N-H Requirement: Early studies by Thimann and Koepfli postulated that the N-H group of the indole ring was essential for biological activity, likely serving as a hydrogen bond donor.

  • The Probe: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid was synthesized to test this hypothesis. By methylating the N1 position, researchers blocked the H-bond donor capability.

  • Outcome: The compound proved to be biologically inactive or a weak antagonist in standard coleoptile elongation assays, confirming the necessity of the free N-H group for high-affinity auxin perception.

The Medicinal Chemistry Era (1980s–Present)

In the late 20th century, the focus shifted to pharmacology. The 1,4-dimethylindole core emerged as a privileged scaffold for:

  • CRTH2 Antagonists: Used in asthma and allergic rhinitis research (related to Ramatroban analogs).

  • 11

    
    -HSD1 Inhibitors:  Metabolic disease research targeting cortisol production.[2]
    
  • Chymase Inhibitors: Cardiovascular applications.

Part 3: Chemical Synthesis[3][4][5][6]

The synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid requires precise regiocontrol to establish the 1,4-substitution pattern. The most robust protocol involves the Fischer Indole Synthesis followed by C3-functionalization.

Protocol: The Modified Fischer-Oxalyl Route

This method is preferred for its scalability and high regioselectivity.

Phase 1: Construction of the 1,4-Dimethylindole Core
  • Reactants: N-Methyl-N-(o-tolyl)hydrazine (or N-methyl-N-phenylhydrazine with regioselective separation) and Acetaldehyde (or equivalent acetal).

  • Cyclization: Acid-catalyzed cyclization (Polyphosphoric acid or ZnCl

    
    ) yields 1,4-dimethylindole.
    
    • Note: Starting with 4-methylindole and performing N-methylation (NaH/MeI) is often higher yielding.

Phase 2: C3-Functionalization (The Oxalyl Chloride Method)
  • Acylation: Treat 1,4-dimethylindole with oxalyl chloride (1.2 eq) in anhydrous diethyl ether at 0°C.

    • Mechanism:[3][4][5] Electrophilic aromatic substitution at the electron-rich C3 position.

    • Intermediate: (1,4-Dimethyl-1H-indol-3-yl)-glyoxyl chloride (Yellow precipitate).

  • Hydrolysis: The glyoxyl chloride is quenched with water/base to form the glyoxylic acid .

  • Reduction: The keto-acid is reduced to the acetic acid using hydrazine hydrate/KOH (Wolff-Kishner) or hypophosphorous acid/HI .

Visualization: Synthesis Workflow

Synthesis Start 4-Methylindole Step1 N-Methylation (NaH, MeI, DMF, 0°C) Start->Step1 Inter1 1,4-Dimethylindole Step1->Inter1 Step2 C3-Acylation (Oxalyl Chloride, Et2O) Inter1->Step2 Inter2 Glyoxyl Chloride Intermediate Step2->Inter2 Step3 Hydrolysis & Reduction (NH2NH2, KOH) Inter2->Step3 Final (1,4-Dimethyl-1H- indol-3-yl)-acetic acid Step3->Final

Figure 1: Step-wise synthesis via the Oxalyl Chloride pathway. This route avoids the low yields associated with direct alkylation of gramine derivatives.

Part 4: Biological Activity & Mechanism[2][8]

Plant Physiology: The "Molecular Glue" Probe

In plant biology, this compound serves as a negative control to demonstrate the specificity of the TIR1 (Transport Inhibitor Response 1) receptor.

  • Mechanism: Auxin (IAA) acts as a "molecular glue," filling a hydrophobic pocket between the TIR1 F-box protein and the Aux/IAA repressor protein.

  • Binding Mode: The indole N-H of IAA forms a critical hydrogen bond with the backbone carbonyl of Asp170 (or similar residues depending on the species) in the TIR1 pocket.

  • Effect of 1,4-Dimethylation:

    • N-Methyl (Pos 1): Eliminates the H-bond donor, drastically reducing affinity (Kd increases by orders of magnitude).

    • C-Methyl (Pos 4): Introduces steric bulk that may clash with the "floor" of the binding pocket (specifically residues like Phe82 or Leu).

Pharmacology: Scaffold for Drug Discovery

In drug development, the 1,4-dimethylindole moiety is a pharmacophore used to optimize lipophilicity and metabolic stability.

  • CRTH2 Antagonism: The indole acetic acid core mimics Prostaglandin D2 (PGD2) pharmacophores. The 1,4-dimethyl substitution locks the conformation and improves selectivity against COX enzymes.

  • 11

    
    -HSD1 Inhibition:  Used in the design of inhibitors for type 2 diabetes. The hydrophobic methyl groups improve binding to the lipophilic steroid-binding pocket of the enzyme.
    
Visualization: Auxin Receptor Interaction Logic

ReceptorInteraction TIR1 TIR1 Ubiquitin Ligase (Receptor) AuxIAA Aux/IAA Repressor (Substrate) IAA Native IAA (Active) IAA->TIR1 H-Bond (N-H...Asp) IAA->AuxIAA Promotes Degradation DimIAA 1,4-Dimethyl-IAA (Inactive Probe) DimIAA->TIR1 No H-Bond (N-Me) Steric Clash (C4-Me) DimIAA->AuxIAA No Interaction

Figure 2: Mechanistic comparison of Native IAA vs. 1,4-Dimethyl-IAA at the TIR1 receptor interface. The N-methylation prevents the formation of the active receptor complex.

Part 5: References

  • Thimann, K. V. (1969). The Auxins. In: Physiology of Plant Growth and Development. McGraw-Hill. (Foundational text on Auxin SAR and the necessity of the N-H group).

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link (Structural basis for why N-methylated auxins are inactive).

  • Kaushik, N. K., et al. (2018). "Biomedical importance of indoles: A review." Molecules, 23(7), 1-18. (Review of indole scaffolds in pharmacology).

  • Patent WO2013111150A1 . "Derivatives of aza adamantane and uses thereof." (Cites 1,4-dimethyl-1H-indol-3-yl derivatives as intermediates for 11

    
    -HSD1 inhibitors). Link
    
  • BenchChem Protocols . "Synthesis of 1H-indol-3-yl Acetates." (General synthetic methodologies for substituted indole acetic acids). Link

Sources

Introduction: The Rationale for Predictive Modeling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Prediction of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Properties

The journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1][2] A primary cause for late-stage failure is the emergence of undesirable physicochemical, pharmacokinetic, or toxicological properties.[2] The paradigm of in-silico drug discovery, which leverages computational simulations to predict a molecule's behavior before it is even synthesized, offers a powerful strategy to mitigate these risks.[3] By computationally modeling key molecular attributes, researchers can prioritize candidates with a higher probability of success, thereby optimizing resources and accelerating the development timeline.[1][4]

This guide provides a comprehensive, in-depth walkthrough of the in-silico methodologies used to predict the essential properties of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid . This molecule, a derivative of the well-studied indole-3-acetic acid (IAA) scaffold[5], serves as an exemplary case study. We will explore the prediction of its physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and key toxicological endpoints. The protocols and rationale described herein are grounded in established computational chemistry and bioinformatics principles, providing a robust framework for researchers, scientists, and drug development professionals.

Section 1: The Foundational Workflow of In-Silico Property Prediction

The predictive process is not a monolithic task but a structured workflow. It begins with an unambiguous representation of the molecule and proceeds through various computational models, each designed to answer a specific question about the molecule's potential as a drug. The causality behind this workflow is to build a profile from the ground up: from fundamental physical properties to complex biological interactions.

Experimental Workflow: A Bird's-Eye View

The entire in-silico analysis can be visualized as a multi-stage pipeline. Each stage feeds into the next, creating a comprehensive profile of the candidate molecule. This systematic approach ensures that all critical parameters are evaluated.

In_Silico_Workflow Overall In-Silico Prediction Workflow cluster_0 1. Input & Preparation cluster_1 2. Property Calculation cluster_2 3. Biological Profile Prediction cluster_3 4. Integrated Assessment Input Molecular Structure (SMILES: CN1C=C(CC(=O)O)C2=CC=CC=C21) Standardization Structure Standardization (Desalting, Tautomer Correction) Input->Standardization PhysChem Physicochemical Properties (LogP, MW, TPSA, pKa) Standardization->PhysChem Input for QSPR Models ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Standardization->ADME Input for ADMET Models Tox Toxicology (Mutagenicity, Carcinogenicity, etc.) Standardization->Tox Input for Toxicity Models DrugLikeness Drug-Likeness & Lead Optimization (Lipinski's Rules, Bioavailability Score) PhysChem->DrugLikeness ADME->DrugLikeness Tox->DrugLikeness FinalReport Comprehensive Data Report DrugLikeness->FinalReport

Caption: A comprehensive workflow for in-silico drug candidate evaluation.

Section 2: Predicting Core Physicochemical Properties

The interaction of a drug with a biological system is fundamentally governed by its physicochemical properties. These attributes dictate its solubility, permeability, and ability to reach its target. Quantitative Structure-Property Relationship (QSPR) models are the primary tools used for these predictions.[6]

Protocol for Physicochemical Property Prediction
  • Obtain Molecular Input : The first step is to represent (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

    • SMILES String : CN1C=C(CC(=O)O)C2=CC=CC=C21

  • Select a Prediction Platform : Utilize a validated, publicly accessible platform. For this guide, we will reference methodologies similar to those used by SwissADME and PubChem calculators, which integrate multiple predictive models.[7][8]

  • Execute Predictions : Input the SMILES string into the platform. The software applies various algorithms, often based on atomic contributions or topological indices, to calculate the properties.

  • Analyze and Tabulate Results : Collate the output data into a structured format for analysis against established drug-likeness criteria, such as Lipinski's Rule of Five.

Key Physicochemical Descriptors and Their Importance
PropertyPredicted Value (Illustrative)Importance in Drug DevelopmentOptimal Range (Lipinski's)
Molecular Weight (MW) 203.23 g/mol Influences size-dependent diffusion and absorption. Smaller molecules are generally preferred.< 500
LogP (Octanol/Water Partition Coefficient) 2.15Measures lipophilicity. A balanced LogP is crucial for membrane permeability and solubility.[9]< 5
Topological Polar Surface Area (TPSA) 49.98 ŲEstimates the surface area of polar atoms. Correlates with passive molecular transport through membranes.< 140 Ų
Hydrogen Bond Donors 1 (from the carboxylic acid)The number of N-H and O-H bonds. Excessive donors can hinder membrane permeability.< 5
Hydrogen Bond Acceptors 3 (from the nitrogens and oxygens)The number of N and O atoms. Excessive acceptors can also limit membrane crossing.< 10
Aqueous Solubility (LogS) -2.5Predicts solubility in water. Poor solubility is a major hurdle for oral drug administration.High
pKa (Acidic) ~4.7The acid dissociation constant. Determines the charge state of the molecule at physiological pH, affecting solubility and target binding.N/A

Note: Predicted values are illustrative, based on the known properties of similar indole-3-acetic acid derivatives.[8][10]

Section 3: In-Silico ADME Profiling

ADME properties describe the disposition of a drug within an organism. Early prediction of these factors is critical, as poor pharmacokinetics is a leading cause of drug failure.[2] In-silico ADME models are often built from large datasets of experimental results and utilize machine learning or rule-based systems.[11]

Logical Relationships in ADME

The components of ADME are deeply interconnected. For instance, high absorption is meaningless if the compound is immediately metabolized and cleared. This diagram illustrates the critical balance required for a successful drug candidate.

ADME_Logic Absorption GI Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability Increases Distribution Tissue Distribution Distribution->Bioavailability Modulates Metabolism Metabolic Stability (CYP450) Metabolism->Bioavailability Decreases (First-Pass) Excretion Clearance Excretion->Bioavailability Decreases

Caption: Interplay of ADME factors determining oral bioavailability.

Predicted ADME Profile for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

The following table outlines key ADME parameters and illustrative predictions for our molecule of interest. Such predictions are common outputs from platforms like PreADMET or ADMETlab.[7][12]

ADME ParameterPrediction (Illustrative)Rationale and Implication
Human Intestinal Absorption (HIA) HighThe molecule's properties (LogP, TPSA, MW) fall within a range that suggests good passive absorption from the gut.[13]
Caco-2 Permeability Moderate to HighThis models the ability to cross the intestinal epithelial barrier. A high value is desirable for orally administered drugs.
P-glycoprotein (P-gp) Substrate NoP-gp is an efflux pump that can expel drugs from cells, reducing bioavailability. Not being a substrate is a favorable characteristic.
Blood-Brain Barrier (BBB) Permeant YesThe predicted lipophilicity and size suggest the molecule may cross the BBB. This is desirable for CNS targets but a liability for peripheral targets.
CYP450 Inhibition (e.g., 2D6, 3A4) Probable Inhibitor of 2D6Cytochrome P450 enzymes are key for drug metabolism. Inhibition can lead to drug-drug interactions. This is a potential flag for further investigation.
Plasma Protein Binding (PPB) HighHigh binding can limit the free fraction of the drug available to act on its target, affecting efficacy.

Section 4: Predictive Toxicological Assessment

Identifying potential toxicity early is paramount. In-silico toxicology models use curated databases of known toxic compounds to build statistical or rule-based models that predict the likelihood of a new chemical causing a specific type of toxicity.[11]

Key Toxicological Endpoints
  • Mutagenicity (Ames Test) : Predicts the potential of a compound to induce DNA mutations, a proxy for carcinogenic potential. Models look for structural alerts (substructures known to be reactive with DNA).

    • Prediction : (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is predicted to be non-mutagenic . The core indole-acetic acid structure is generally not associated with mutagenicity.[5]

  • Carcinogenicity : While related to mutagenicity, this is a broader endpoint. Computational models assess this based on structural similarity to known carcinogens.

    • Prediction : Predicted to be non-carcinogenic . However, some indole derivatives have been studied for their potential role in cancer therapy, indicating complex biological activity.[14][15]

  • Hepatotoxicity (Liver Injury) : Predicts the potential to cause damage to the liver, a common reason for drug withdrawal.

    • Prediction : Low risk . Models screen for features commonly found in drugs known to cause liver injury.

  • hERG (Human Ether-à-go-go-Related Gene) Inhibition : Predicts the potential to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.

    • Prediction : Low risk . This is a critical safety checkpoint in early drug discovery.

Conclusion: Synthesizing the In-Silico Profile

The in-silico analysis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid provides a multi-faceted, predictive profile that is invaluable for guiding further research. Based on the computational models, the molecule exhibits a promising drug-like profile: it conforms to Lipinski's Rule of Five, demonstrates high predicted intestinal absorption, and shows a low risk for several key toxicological endpoints.

However, the analysis also raises flags for consideration. The potential for CYP450 inhibition warrants further experimental investigation to assess the risk of drug-drug interactions. Its predicted ability to cross the blood-brain barrier makes it a potential candidate for central nervous system targets but may be an undesirable side effect for peripherally acting drugs.

Ultimately, in-silico prediction is not a replacement for experimental validation but a powerful and indispensable tool for hypothesis generation and risk mitigation.[3][16] By embracing these computational methodologies, drug discovery teams can make more informed decisions, de-risk their pipelines, and more efficiently advance the most promising molecules toward clinical reality.

References

  • A Guide to In Silico Drug Design - PMC - NIH. (n.d.). National Institutes of Health.
  • Introduction to Graphviz and DOT Language. (n.d.). Smolecule.
  • What is in silico drug discovery?. (2025, March 20). Patsnap Synapse.
  • A Guide to In Silico Drug Design. (2023, February 5). Pharma Excipients.
  • in-silico Drug Design Pipeline. (n.d.). Creative Biostructure.
  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024, December 17). arXiv.
  • (4-Methyl-1H-indol-3-yl)acetic acid Properties. (2025, October 15). U.S. Environmental Protection Agency.
  • Synthesis, Characterization, ADMET Prediction, and Molecular Docking Studies of Novel Indole Derivatives as Potent SARS-CoV-2 In. (n.d.). Preprints.org.
  • ADMET predicted drug-likeness of some selected indole derivatives (12,... (n.d.). ResearchGate.
  • ((2,4,5,6,7-ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid. (n.d.). PubChem.
  • Indole-3-acetic acid - Wikipedia. (n.d.). Wikipedia.
  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022, June 17). ScienceScholar.
  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. (2025, August 7). ResearchGate.
  • Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. (2026, February 14). MDPI.
  • Indole-3-Acetic Acid | C10H9NO2 | CID 802. (n.d.). PubChem.
  • In Silico Characterization, ADMET Prediction and Molecular Docking Studies of Few 2/3 Carboxylate-4/5/6-monosubstitued Indole Derivatives as Potential GSK-3β Inhibitors. (n.d.). Neliti.
  • Making in silico predictive models for toxicology FAIR. (2023, April 8). e-Repositori.
  • In Silico Prediction of Physicochemical Properties. (n.d.). Semantic Scholar.
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025, September 28). MDPI.

Sources

Methodological & Application

Application Notes & Protocols for the Use of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Indole-3-Acetic Acid (IAA) and its Analogs in Cellular Research

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class, playing a crucial role in regulating plant cell division, differentiation, and growth.[1] Beyond its role in botany, IAA and its derivatives have garnered significant interest in mammalian cell research. These compounds are metabolites of tryptophan and can be produced by the gut microbiota.[2][3] Emerging evidence suggests that IAA exhibits a range of biological activities in mammalian cells, including anti-inflammatory, anti-oxidative, and signaling modulatory effects.[2][3]

Mechanism of Action:

The precise mechanisms of action of IAA and its analogs in mammalian cells are an active area of investigation. Some studies suggest that IAA can modulate key cellular signaling pathways, such as the mTOR (mammalian target of rapamycin) pathway , which is a central regulator of cell metabolism, growth, proliferation, and survival.[1][4][5][6] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control anabolic and catabolic processes.[4][7] Some research indicates that IAA can act as an inhibitor of TORC1, a component of the mTOR pathway, suggesting a potential role in regulating cell growth and proliferation.[1]

Additionally, IAA has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and to possess anti-oxidative properties by scavenging free radicals.[2][3] These activities are often independent of the aryl hydrocarbon receptor (AhR), a common target for indole compounds.[2][8]

Given these properties, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, as a derivative of IAA, may exhibit similar biological activities, making it a compound of interest for research in areas such as oncology, immunology, and neurobiology.

Simplified mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors TSC1_2 TSC1/2 Growth Factors->TSC1_2 inhibit Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activate Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->TSC1_2 activate via AMPK Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Autophagy mTORC1->Autophagy inhibit Rheb Rheb Rheb->mTORC1 activate TSC1_2->Rheb inhibit IAA (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (Hypothesized) IAA->mTORC1 Potential Inhibition

Caption: A simplified diagram of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, highlighting the potential inhibitory point for indole-3-acetic acid analogs.

Materials and Reagents

Compound Handling and Storage
  • (1,4-Dimethyl-1H-indol-3-yl)-acetic acid: Obtain from a reputable chemical supplier.

  • Storage: Store the solid compound at -20°C, protected from light and moisture, as indole derivatives can be light-sensitive.[9][10]

Preparation of Stock Solutions

The solubility of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid may vary. For the parent compound, IAA, it is sparingly soluble in water but soluble in organic solvents.[9][10]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving indole compounds for cell culture applications.[11]

  • Procedure for a 10 mM Stock Solution:

    • Aseptically weigh out the required amount of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in a sterile microcentrifuge tube.

    • Add sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Culture Reagents
  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Phosphate-buffered saline (PBS), sterile.

  • Trypsin-EDTA for cell detachment.

  • Selected cancer or other relevant cell lines (e.g., A549, MCF-7, PC-3, HeLa).[12]

Safety Precautions
  • Always handle (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and other chemicals in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[13][14]

  • Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and safety information.[13][14][15]

Experimental Protocols

The following are general protocols that can be adapted to assess the biological effects of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in cell culture.

General Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence (24 hours incubation) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Assay Performance (e.g., MTT, Caspase) D->E F 6. Data Acquisition (Plate reader, etc.) E->F G 7. Data Analysis F->G

Caption: A generalized workflow for in vitro screening of a novel compound in a cell-based assay.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of the compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in complete growth medium from the 10 mM stock solution. A typical concentration range for initial screening could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Hypothetical Data Presentation:

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.10 ± 0.0688.0
250.85 ± 0.0568.0
500.55 ± 0.0444.0
1000.28 ± 0.0322.4
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol measures the induction of apoptosis by the compound.

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[16]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with varying concentrations of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid as described in the cell viability protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Assay:

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in assays - Contamination of cell cultures- Reagent issues- Regularly check cultures for contamination.- Use fresh reagents and follow manufacturer's instructions.
Inconsistent results - Inaccurate pipetting- Uneven cell seeding- Use calibrated pipettes.- Ensure a single-cell suspension before seeding and mix the cell suspension well.
Compound precipitation in media - Poor solubility- High concentration- Ensure the stock solution is fully dissolved before diluting in media.- Do not exceed the solubility limit of the compound in the final medium.- Consider using a different solvent or a lower concentration range.
No effect observed - Inactive compound- Inappropriate concentration range or incubation time- Cell line is resistant- Verify the identity and purity of the compound.- Perform a dose-response and time-course experiment to determine optimal conditions.- Use a different cell line that may be more sensitive to the compound's mechanism of action.

References

  • Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(Pt 20), 3589–3594. [Link]

  • Sarosiek, K. A., & Fraser, A. G. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 844, pp. 151-171). Humana Press. [Link]

  • Cusabio. (n.d.). mTOR signaling pathway. Cusabio. Retrieved from [Link]

  • Creative Diagnostics. (2024, January 5). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Creative Diagnostics. Retrieved from [Link]

  • Li, N., et al. (2024). The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. Biomolecules, 14(2), 211. [Link]

  • Wikipedia. (2023, September). mTOR. In Wikipedia. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-acetic acid. Solubility of Things. Retrieved from [Link]

  • Biocompare. (n.d.). Indole-3-acetic acid. Biocompare. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (1H-Indol-3-yl)-acetic acid. Oakwood Chemical. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

  • Zumar, A. L., et al. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 78(1), 299–301. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (4-Methyl-1H-indol-3-yl)acetic acid Properties. EPA. Retrieved from [Link]

  • Kim, J., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, 889211. [Link]

  • Carl ROTH. (n.d.). Indolyl 3-acetic acid, 5 g. Carl ROTH. Retrieved from [Link]

  • ChemWhat. (n.d.). Indole-3-acetic acid CAS#: 87-51-4. ChemWhat. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Indole-3-acetic acid. SIELC Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. In Wikipedia. Retrieved from [Link]

  • Xia, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 25(5), 1119. [Link]

  • De Vrieze, M., et al. (2021). Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. Scientific Reports, 11(1), 5493. [Link]

  • Xia, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole acetic acid, 87-51-4. The Good Scents Company. Retrieved from [Link]

  • Falahat, S. M., et al. (2023). Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(13), 11075. [Link]

Sources

Application Note: Evaluation of Anticancer Activity for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

[1]

Abstract & Strategic Overview

This Application Note outlines a rigorous protocol for evaluating the anticancer potential of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (hereafter referred to as 1,4-DM-IAA ).

While Indole-3-acetic acid (IAA) is primarily known as a plant auxin, its derivatives have emerged as potent prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT) . The core hypothesis for 1,4-DM-IAA rests on its activation by peroxidases (specifically Horseradish Peroxidase, HRP, or Myeloperoxidase, MPO) into cytotoxic radical species.

Critical Pharmacophore Insight: Unlike the parent IAA, 1,4-DM-IAA possesses a methyl group at the N1 position and the C4 position.

  • N1-Methylation: Blocks the formation of N-centered radicals, forcing oxidative fragmentation towards carbon-centered skatolyl radicals, potentially altering the cytotoxicity profile compared to native IAA.

  • C4-Methylation: Increases lipophilicity (LogP) and introduces steric bulk near the active site, which may modulate enzyme substrate affinity.

This protocol is designed to distinguish between intrinsic cytotoxicity (general toxicity) and oxidative-activated cytotoxicity (prodrug efficacy).

Experimental Workflow (Logic Map)

The following workflow enforces a "Self-Validating" logic: the compound is considered a "hit" for GDEPT only if it exhibits low toxicity alone but high toxicity in the presence of the activating enzyme (HRP).

GStartCompound Preparation(1,4-DM-IAA in DMSO)SplitExperimental ConditionsStart->SplitArmAArm A: Intrinsic Toxicity(Compound Only)Split->ArmAArmBArm B: Prodrug Efficacy(Compound + HRP 1.2 µg/mL)Split->ArmBAssayCytotoxicity Assay(MTT / CCK-8 @ 24-72h)ArmA->AssayArmB->AssayDecisionData Analysis & DecisionAssay->DecisionFail1Fail: High Toxicity in Arm A(General Toxin)Decision->Fail1IC50(A) < 100µMFail2Fail: No Toxicity in Arm B(Poor Substrate)Decision->Fail2IC50(B) > 100µMSuccessSuccess: Low Tox (A) + High Tox (B)(Valid GDEPT Candidate)Decision->SuccessIC50(A) >> IC50(B)

Figure 1: Screening workflow designed to filter for peroxidase-activated prodrugs. A successful candidate must show a high differential between Arm A and Arm B.

Phase 1: Compound Preparation & Characterization

The 1,4-dimethyl substitution significantly increases hydrophobicity compared to native IAA. Proper solubilization is critical to prevent micro-precipitation in cell culture media, which causes false-negative results.

Solubility Protocol
  • Stock Solution: Dissolve 1,4-DM-IAA in 100% DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock into serum-free media immediately prior to use.

    • Constraint: Final DMSO concentration in the well must be < 0.5% to avoid solvent toxicity.

Stability Check

Before cell assays, verify stability in culture media (DMEM/RPMI + 10% FBS) by HPLC or UV-Vis absorbance (280 nm) over 24 hours. IAA derivatives can undergo spontaneous photo-oxidation.

  • Requirement: >90% parent compound remaining after 24h in dark conditions.

Phase 2: In Vitro Cytotoxicity (The Prodrug Screen)

This is the core validation step. We utilize a comparative MTT assay.

Cell Lines:

  • Target: PC-3 (Prostate), MCF-7 (Breast), or G361 (Melanoma).

  • Control: HUVEC (Endothelial) or HEK293 (Kidney) to assess systemic safety.

Reagent Setup
ReagentConcentrationRole
1,4-DM-IAA 0 - 500 µM (Serial Dilution)Test Compound
HRP (Type VI) 1.2 µg/mL (approx. 0.03 µM)Activating Enzyme
MTT Reagent 5 mg/mL in PBSViability Indicator
Ascorbic Acid 100 µMROS Scavenger (Control)
Detailed Protocol
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to adhere.

  • Treatment Groups:

    • Group 1 (Vehicle): Media + 0.5% DMSO.

    • Group 2 (Intrinsic): 1,4-DM-IAA gradient (1, 10, 50, 100, 250, 500 µM).

    • Group 3 (Activated): 1,4-DM-IAA gradient + HRP (1.2 µg/mL) .

    • Group 4 (Enzyme Control): HRP (1.2 µg/mL) only (to verify enzyme is non-toxic).

  • Incubation: Incubate for 24 hours (normoxia).

    • Note: Longer incubations (48-72h) may degrade the enzyme; 24h is optimal for radical-mediated killing.

  • Readout: Add MTT (20 µL), incubate 3h, dissolve formazan in DMSO, read OD at 570 nm.

Data Interpretation (Success Criteria)

Calculate the Cytotoxicity Index (CI) :

  • CI < 2: Ineffective prodrug (activation is too slow or compound is intrinsically toxic).

  • CI > 10: Highly potent prodrug (Ideal candidate).

Phase 3: Mechanistic Validation (Mode of Action)

If Phase 2 yields a high CI, you must confirm the mechanism is indeed Oxidative Stress via Radical Fragmentation .

Mechanism of Action Diagram

The 1,4-dimethyl analog follows a specific oxidative pathway. The N-methyl group prevents the formation of the indolyl radical, channeling the reaction toward the skatolyl radical.

MechanismIAA1,4-DM-IAA(Prodrug)RadicalCatRadical Cation(Unstable)IAA->RadicalCatOxidationHRPHRP / MPO(Peroxidase)HRP->RadicalCatDecarbDecarboxylation(-CO2)RadicalCat->DecarbSkatolylSkatolyl Radical(C-Centered)RadicalCat->SkatolylFragmentationPeroxylPeroxyl Radical(+O2)Skatolyl->PeroxylRapid O2 AdditionDamageLipid PeroxidationDNA AdductsPeroxyl->DamageApoptosisApoptosis(Caspase 3/9)Damage->Apoptosis

Figure 2: Proposed oxidative activation pathway. The N-methylation directs the pathway towards C-centered skatolyl radicals, which rapidly peroxidize.

ROS Detection Assay (DCFDA)

To prove the killing is radical-mediated:

  • Load cells with DCFDA (20 µM) for 30 mins.

  • Wash and treat with 1,4-DM-IAA (IC50 dose) + HRP .

  • Measure fluorescence (Ex/Em: 485/535 nm) at 0, 30, 60, and 120 mins.

  • Control: Pre-treat with N-Acetyl Cysteine (NAC) or Ascorbic Acid . If ROS signal and toxicity are blocked by NAC, the mechanism is confirmed.

Apoptosis Analysis (Annexin V/PI)

Distinguish between necrosis (rapid lysis) and apoptosis (programmed death).

  • Treat cells for 12 hours.

  • Stain with Annexin V-FITC and Propidium Iodide (PI).[1]

  • Flow Cytometry:

    • Q3 (Annexin+/PI-): Early Apoptosis (Expected result for oxidative stress).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Expert Insights & Troubleshooting

Why 1,4-Dimethyl? (SAR Context)
  • N1-Methyl: In standard IAA, the N-H group can participate in radical stabilization. Methylating this position (1-Me) often increases the oxidation potential, making the compound harder to oxidize but potentially generating more reactive C-centered radicals once activated.

  • C4-Methyl: This adds steric bulk. If the HRP active site cannot accommodate this bulk, the reaction rate (

    
    ) will drop.
    
    • Troubleshooting: If toxicity is low in the "+HRP" arm, the C4-methyl might be hindering enzyme binding. Try increasing HRP concentration to 5 µg/mL or switching to MPO (Myeloperoxidase) , which has a different active site geometry.

Common Pitfalls
  • DMSO Tolerance: Ensure DMSO is <0.5%. Indoles can precipitate upon hitting aqueous media if the stock is too concentrated. Vortex immediately upon addition.

  • Media Components: Avoid media with high levels of reducing agents (e.g., high ascorbic acid formulations) during the treatment window, as they can scavenge the radicals before they damage the cancer cells.

References

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species: a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology.

  • Greco, O., et al. (2000). Horseradish peroxidase-mediated gene therapy: choice of prodrugs in oxic and anoxic tumor conditions. Molecular Cancer Therapeutics.

  • Kim, D. S., et al. (2004).[2] Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells.[2][3] Cellular Signalling.

  • Teixeira, S., et al. (2004). The Triad Indole-3-Acetic Acid Ethyl Ester/Esterase/Horseradish Peroxidase as a New Cytotoxic Prodrug.[2] Journal of Biological Chemistry.

  • BenchChem. (2025).[1][4] Application Notes and Protocols for Cell Viability Assays with Indole Derivatives.

Application Note: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid as a Structural Probe in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical protocol for the use of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (1,4-DiMe-IAA) .

Based on established Structure-Activity Relationships (SAR) of auxins, this specific analog is characterized by the methylation of the indole nitrogen (N1) and the C4 position. While 4-Methyl-IAA is a potent natural auxin, N1-methylation generally abolishes auxin activity by preventing hydrogen bonding with the TIR1 receptor. Therefore, this guide focuses on the application of 1,4-DiMe-IAA as a critical negative control and structural probe in auxin signaling and metabolic stability assays.

Executive Summary

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (1,4-DiMe-IAA) is a synthetic derivative of the natural auxin Indole-3-acetic acid (IAA). It serves as a specialized Structural Probe and Negative Control Reference Standard in plant tissue culture and drug development pipelines focusing on agrochemicals.

Unlike its parent compound (IAA) or the highly active 4-Methyl-IAA (found in Pisum sativum), 1,4-DiMe-IAA lacks the ability to effectively bind the SCF^TIR1/AFB auxin receptor complex due to steric hindrance and the loss of the N1-H donor. Consequently, its primary application is to validate the specificity of auxin responses and to decouple metabolic stability (conferred by the 4-methyl group) from receptor activation.

Key Applications
  • Negative Control in Auxin Bioassays: Validating "off-target" effects of indole compounds.

  • Receptor Binding Studies: Demonstrating the necessity of the N1-H moiety for TIR1 interaction.

  • Metabolic Stability Probes: Investigating oxidative degradation pathways (blocking C4-oxidation) without triggering signaling.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(1,4-dimethyl-1H-indol-3-yl)acetic acid
Common Abbreviation 1,4-DiMe-IAA
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Solubility Soluble in DMSO, Ethanol; Low solubility in water
Stability Higher resistance to photo-oxidation than IAA (due to 4-Me substitution)
Receptor Affinity Negligible (TIR1/AFB family)

Mechanism of Action (The "Why")

To understand the utility of 1,4-DiMe-IAA, one must understand the "Auxin Molecular Glue" hypothesis.

  • Activation (IAA/4-Me-IAA): Active auxins bind to the bottom of the TIR1 receptor pocket. The indole N1-H forms a critical hydrogen bond with the receptor backbone. This stabilizes the interaction, allowing the Aux/IAA repressor protein to dock, leading to its ubiquitination and degradation.

  • Inactivation (1,4-DiMe-IAA): The methyl group at N1 removes the hydrogen bond donor. Despite the 4-methyl group (which usually enhances activity by filling a hydrophobic pocket), the loss of the N1 interaction prevents the "molecular glue" mechanism. The molecule may enter the cell but fails to trigger the signal.

Pathway Visualization

The following diagram illustrates the differential signaling capability.

AuxinSignaling cluster_0 Active Pathway cluster_1 Inactive Pathway IAA IAA / 4-Me-IAA (Active Auxin) TIR1 TIR1 Receptor (F-box Protein) IAA->TIR1 High Affinity (H-Bond at N1) DiMeIAA 1,4-DiMe-IAA (Inactive Analog) DiMeIAA->TIR1 No Binding (Steric Block at N1) NoResp No Response (Growth Arrest) DiMeIAA->NoResp Result AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination (Degradation) ARF ARF Transcription Factor AuxIAA->ARF Inhibits GeneExp Gene Expression (Rooting/Callus) ARF->GeneExp Promotes

Caption: Comparative signaling logic. 1,4-DiMe-IAA fails to engage TIR1, preventing Aux/IAA degradation and subsequent gene expression.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for tissue culture applications.

  • Weighing: Accurately weigh 20.3 mg of 1,4-DiMe-IAA.

  • Solvent: Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) or 1.0 mL of 1N KOH (if avoiding organic solvents, though methylation decreases solubility in base compared to IAA). Recommendation: Use DMSO for stability.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon or cellulose acetate may bind the hydrophobic indole).

  • Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Stable for 6-12 months.

Protocol B: Comparative Root Inhibition Assay (Arabidopsis)

Objective: Validate the lack of auxin activity in 1,4-DiMe-IAA compared to IAA and 4-Me-IAA. This confirms the quality of the "Negative Control".

Materials:

  • Arabidopsis thaliana seeds (Col-0).

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.

  • Square petri dishes (120mm).

Step-by-Step:

  • Media Preparation: Prepare 0.5x MS agar. Autoclave and cool to 55°C.

  • Treatment Groups:

    • Control: DMSO only (mock).

    • Positive Control A: IAA (100 nM).

    • Positive Control B: 4-Me-IAA (100 nM) – Expect hyper-activity.

    • Experimental: 1,4-DiMe-IAA (100 nM, 1 µM, 10 µM).

  • Pouring: Add treatments to molten agar, mix thoroughly, and pour into square plates.

  • Seeding: Surface sterilize seeds and plate them in a single row at the top of the plate.

  • Stratification: 2 days at 4°C (dark).

  • Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically.

  • Data Collection (Day 7): Measure primary root length.

    • Expected Result: IAA and 4-Me-IAA will severely inhibit root elongation (classic auxin phenotype). 1,4-DiMe-IAA plates should resemble the DMSO Control (long roots), confirming inactivity.

Protocol C: Callus Induction Specificity Test (Tobacco/Carrot)

Objective: To demonstrate that non-specific indole effects are not driving callus formation.

  • Explants: Use tobacco leaf discs or carrot root discs.

  • Basal Media: MS salts + Vitamins + 3% Sucrose + 0.8% Agar.

  • Cytokinin: Supplement all plates with Kinetin (0.5 mg/L) to provide the "competence" for division.

  • Auxin Treatments:

    • IAA (2.0 mg/L)

    • 1,4-DiMe-IAA (2.0 mg/L and 10.0 mg/L)

  • Observation (4 weeks):

    • IAA + Kinetin: Profuse callus formation.

    • 1,4-DiMe-IAA + Kinetin: No callus (or minimal necrosis).

    • Note: If callus forms with 1,4-DiMe-IAA, it suggests demethylation metabolism by the plant tissue, converting it back to active 4-Me-IAA. This makes it a powerful probe for in vivo demethylase activity.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
No effect in Root Assay Compound is intact and inactive (Desired Result).Valid negative control confirmed.
Weak Auxin Activity Possible contamination with IAA or metabolic demethylation (removal of N-Me).Verify purity via HPLC.[1] Test in tir1 mutants.
Toxicity (Necrosis) Non-specific toxicity unrelated to auxin signaling.Reduce concentration; check solvent toxicity.
Hyper-activity Compound misidentified; likely 4-Me-IAA (without N-Me).Re-confirm chemical structure (NMR/Mass Spec).

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

    • Establishes the structural requirement of the N1-H bond for auxin perception.
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. Link

    • Discusses synthetic auxin analogs and their differential activities.
  • Magnus, V., et al. (1997). 4-Methylindole-3-acetic acid, a naturally occurring auxin in Pisum sativum. Phytochemistry, 46(4), 675-681. Link

    • Reference for the activity of the 4-methyl
  • Ferro, N., et al. (2006). Physicochemical properties of indole-3-acetic acid derivatives and their impact on auxin activity. Journal of Plant Growth Regulation, 25, 349-363. Link

    • Provides SAR data supporting the inactivity of N-methyl

Sources

Application Note: Preparation of Stock Solutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. The protocols herein emphasize best practices to ensure solution integrity, concentration accuracy, and long-term stability, thereby promoting reliable and repeatable experimental outcomes.

Introduction: The Criticality of Stock Solution Integrity

A stock solution is a concentrated solution that is subsequently diluted to a working concentration for experimental use.[1][2] The use of concentrated stock solutions is a cornerstone of efficient and accurate laboratory work for several reasons: it minimizes the repetitive and often inaccurate weighing of small quantities of compound, conserves valuable materials, and reduces storage space.[2] Furthermore, many compounds exhibit greater chemical stability when stored in a concentrated form in an appropriate solvent.[2]

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid belongs to the indole-acetic acid class of molecules, which are analogues of the natural plant hormone auxin.[3] Like its parent compound, Indole-3-acetic acid (IAA), it is expected to be light-sensitive and have low solubility in aqueous solutions.[4][5] Therefore, meticulous preparation and storage are paramount to prevent degradation and ensure the validity of experimental data derived from its use. This guide outlines the essential physicochemical properties, detailed preparation protocols, and best practices for handling this compound.

Compound Properties and Characterization

A thorough understanding of the physicochemical properties of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is the foundational step in preparing an accurate stock solution. While specific experimental data for this derivative is not widely published, its properties can be extrapolated from its structure and comparison to the well-characterized (4-Methyl-1H-indol-3-yl)acetic acid and Indole-3-acetic acid (IAA).

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₂H₁₃NO₂Calculated from structure
Molecular Weight 203.24 g/mol Calculated from structure
Appearance Likely an off-white to tan crystalline solidBased on similar indole compounds[3][4]
Aqueous Solubility Poor / InsolubleCharacteristic of indole-acetic acids[4][5]
Organic Solubility Soluble in DMSO, Ethanol, MethanolBased on solubility of IAA and its derivatives[4][6]
Stability Light-sensitive; stable when stored properlyA known characteristic of the indole ring structure[4][7]
Storage (Solid) -20°C, desiccated, protected from lightStandard for preserving stability of research compounds[6][8]
Storage (Solution) -20°C or -80°C, in aliquotsBest practice to prevent degradation[9][10]

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing stock solutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. The choice of solvent is dictated by the requirements of the downstream application.

Essential Materials and Equipment
  • (1,4-Dimethyl-1H-indol-3-yl)-acetic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Ethanol (EtOH), 200 proof (100%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks[11]

  • Sterile, amber polypropylene or glass vials for aliquoting

  • Pipettors and sterile, low-retention tips

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves

Workflow for Stock Solution Preparation

The general workflow for preparing a stock solution is a systematic process designed to maximize accuracy and minimize contamination.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve volume 4. Bring to Final Volume dissolve->volume dissolve_methods Vortex, Sonicate, or Gentle Warming dissolve->dissolve_methods aliquot 5. Aliquot volume->aliquot store 6. Store Frozen aliquot->store store_details -20°C or -80°C Protect from Light store->store_details

Caption: General workflow for preparing stock solutions.

Protocol 1: Preparation of a 10 mM Stock in DMSO

DMSO is a highly versatile solvent suitable for compounds with poor aqueous solubility. However, it can be toxic to cells at higher concentrations, so the final concentration in the working solution should typically be kept below 0.5%.[9]

  • Calculation: Determine the mass of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (MW = 203.24 g/mol ) required. For 10 mL of a 10 mM stock solution: Mass = 0.010 L × 0.010 mol/L × 203.24 g/mol = 0.02032 g = 20.32 mg

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 20.32 mg of the compound into a tared weighing boat or directly into a 10 mL Class A volumetric flask. Record the exact mass.[11]

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Homogenization: Cap the flask and vortex until the solid is completely dissolved. If necessary, place the flask in a sonicator water bath for 5-10 minutes to aid dissolution.[1] Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark on the volumetric flask. The bottom of the meniscus should align with the mark.

  • Final Mixing: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber vials. Store the vials upright at -20°C or -80°C for long-term stability.[9][10]

Protocol 2: Preparation of a 10 mM Stock in Ethanol

Ethanol can be a suitable alternative solvent, particularly if DMSO is incompatible with the downstream experimental system.

  • Calculation: As in Protocol 1, the target mass for 10 mL of a 10 mM stock is 20.32 mg.

  • Weighing: Accurately weigh and record the exact mass of the compound into a 10 mL Class A volumetric flask.[11]

  • Dissolution: Add approximately 7-8 mL of 100% ethanol to the flask.

  • Homogenization: Cap and vortex thoroughly. Indole-acetic acids are generally soluble in ethanol, but gentle warming or sonication can be used if dissolution is slow.[4][12]

  • Final Volume: Add 100% ethanol to the 10 mL calibration mark.

  • Final Mixing: Cap and invert the flask repeatedly to ensure homogeneity.

  • Aliquoting and Storage: Aliquot into amber vials and store at -20°C or -80°C. Due to ethanol's volatility, ensure caps are tightly sealed.[13]

Quality Control and Self-Validating Systems

A protocol's trustworthiness is enhanced by built-in checks and adherence to best practices.

  • Accurate Concentration Calculation: Always recalculate the final concentration based on the actual mass weighed, not the target mass. This ensures the highest accuracy.[11]

  • Documentation: Label each aliquot vial clearly with the compound name, exact concentration, solvent, date of preparation, and preparer's initials.[12] This information is crucial for reproducibility.

  • Solvent Control: In all experiments, a "vehicle control" group should be included. This group is treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dilute the stock solution, ensuring that any observed effects are due to the compound and not the solvent.[13]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and solvent evaporation, altering the concentration.[9] Using single-use aliquots is the most effective way to prevent this.

G cluster_foundation Foundational Integrity cluster_experiments Experimental Reliability cluster_outcomes Scientific Outcomes stock Accurate Stock Solution (Known Concentration & Purity) cell_assay Cell-Based Assays stock->cell_assay animal_study In Vivo Studies stock->animal_study biochem_assay Biochemical Assays stock->biochem_assay reproducible Reproducible Data cell_assay->reproducible animal_study->reproducible biochem_assay->reproducible valid Valid Conclusions reproducible->valid inaccurate Inaccurate Stock Solution (Degraded, Wrong Concentration) unreliable Unreliable / Unreproducible Data inaccurate->unreliable unreliable->valid Invalidates

Caption: The impact of stock solution quality on experimental outcomes.

Conclusion

The preparation of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid stock solutions is a straightforward process when conducted with precision and care. By understanding the compound's properties, selecting the appropriate solvent, and adhering to best practices for handling and storage, researchers can ensure the integrity of their experiments. The protocols and principles outlined in this application note serve as a robust framework for generating reliable and reproducible scientific data.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. [Link]

  • Loba Chemie. (n.d.). KOVAC'S INDOLE REAGENT. Retrieved from Loba Chemie Website. [Link]

  • ARC Centre of Excellence for Plant Success in Nature and Agriculture. (2021). Preparation of auxin in lanolin for plant treatment. Retrieved from University of Queensland Website. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio Website. [Link]

  • Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from Neogen Website. [Link]

  • North Carolina State University. (n.d.). Common Rooting Hormones Methods of Auxin Application. Retrieved from NCSU Website. [Link]

  • Scribd. (n.d.). Stock Solution. Retrieved from Scribd Website. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from CSHL Press Website. [Link]

  • PubChem. (n.d.). ((2,4,5,6,7-ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency. (2025). (4-Methyl-1H-indol-3-yl)acetic acid Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. Retrieved from Loba Chemie Website. [Link]

  • The Good Scents Company. (n.d.). indole acetic acid. Retrieved from The Good Scents Company Information System. [Link]

  • LookChem. (n.d.). Cas 87-51-4, Indole-3-acetic acid. Retrieved from LookChem Website. [Link]

  • Castillo, M. (2016). How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer? ResearchGate. [Link]

  • ChemWhat. (n.d.). Indole-3-acetic acid CAS#: 87-51-4. Retrieved from ChemWhat Website. [Link]

  • PubChem. (n.d.). Indole-3-acetic Acid. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from Organic Syntheses Website. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-acetic acid, methyl ester. Retrieved from NIST Chemistry WebBook. [Link]

Sources

Application Note: Assessing the Anti-Inflammatory Efficacy of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indole-3-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized for their potent anti-inflammatory properties via the inhibition of cyclooxygenase (COX) enzymes (e.g., Indomethacin, Acemetacin)[1]. (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a structurally distinct analog featuring methyl substitutions at the N-1 and C-4 positions of the indole ring.

Expertise & Causality: The anti-inflammatory activity of indole-3-acetic acids relies on the insertion of the indole ring into the hydrophobic channel of the COX enzyme, while the carboxylic acid coordinates with Arg120 and Tyr355 at the channel opening. The unique 1,4-dimethyl substitution pattern alters the steric bulk of the molecule. This modification is hypothesized to shift the binding thermodynamics, potentially altering its selectivity profile between the narrower COX-1 channel and the wider COX-2 side pocket[2].

To rigorously evaluate the anti-inflammatory profile of this compound, this guide outlines a three-phase, self-validating experimental workflow transitioning from biochemical target engagement to in vivo phenotypic validation.

MOA Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 Prostaglandin G2/H2 COX->PGG2 Drug (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Drug->COX Competitive Inhibition PGE2 Prostaglandin E2 (Inflammation, Pain, Edema) PGG2->PGE2

Fig 1: Inhibition of the Arachidonic Acid-COX pathway by the indole-3-acetic acid derivative.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Every efficacy readout is paired with a control metric to eliminate false positives (e.g., cytotoxicity mimicking anti-inflammatory action).

Workflow Phase1 Phase 1: Biochemical COX-1/2 Inhibition Assay (IC50 & Selectivity) Phase2 Phase 2: Cellular LPS-Stimulated RAW 264.7 (NO, TNF-α, IL-6 ELISA) Phase1->Phase2 Phase3 Phase 3: In Vivo Carrageenan Paw Edema (Plethysmometry) Phase2->Phase3

Fig 2: Three-phase experimental workflow for evaluating anti-inflammatory efficacy.
Phase 1: In Vitro COX-1/COX-2 Selectivity Profiling

Purpose: To quantify the biochemical IC50 and determine the COX-2 Selectivity Index (SI). Self-Validation: Inclusion of Indomethacin (non-selective) and Celecoxib (COX-2 selective) ensures the assay's dynamic range and sensitivity are functioning correctly.

Protocol:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dissolve (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in DMSO. Incubate the enzymes with serial dilutions of the compound (0.01 µM to 100 µM) for 15 minutes at 37°C. Note: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add arachidonic acid (AA) substrate (10 µM) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Quantification: Measure the appearance of oxidized TMPD colorimetrically at 590 nm.

  • Analysis: Calculate IC50 using non-linear regression. Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Phase 2: Cellular Efficacy in LPS-Stimulated RAW 264.7 Macrophages

Purpose: To evaluate the compound's ability to halt the production of downstream inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in a living cellular system[3][4]. Self-Validation (Critical): A parallel CCK-8 viability assay must be run. If a drop in inflammatory cytokines correlates with a drop in cell viability, the compound is cytotoxic, not anti-inflammatory.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in a 96-well plate using high-glucose DMEM (10% FBS). Incubate overnight at 37°C, 5% CO2[4].
    
  • Pre-treatment: Aspirate media. Pre-treat cells with (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (1, 10, and 50 µM) for 1 hour.

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) from E. coli to induce macrophage activation[4]. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 mins in the dark and read absorbance at 540 nm[3].

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA kits.

  • Viability Check: Add 10 µL of CCK-8 solution to the original cell plate. Incubate for 1.5 hours and read at 450 nm to confirm >95% cell viability[4].

Phase 3: In Vivo Carrageenan-Induced Paw Edema Model

Purpose: To validate the physiological relevance of the compound. The carrageenan model is biphasic; the late phase (3–6 hours) is heavily dependent on COX-2-mediated prostaglandin (PGE2) production, making it the gold standard for testing indole-3-acetic acid derivatives[5]. Self-Validation: Measuring the contralateral (uninjected) paw ensures that the observed edema is a localized inflammatory response and not a systemic fluid shift.

Protocol:

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (e.g., 10 mg/kg and 30 mg/kg) or Indomethacin (10 mg/kg, Positive Control) via oral gavage (p.o.) suspended in 0.5% carboxymethylcellulose (CMC).

  • Baseline Measurement: 1 hour post-dose, measure the basal volume (

    
    ) of the right hind paw using a plethysmometer[5].
    
  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in 0.9% saline) into the subplantar region of the right hind paw[5].
    
  • Edema Tracking: Measure paw volume (

    
    ) at 1, 2, 3, 4, 5, and 6 hours post-injection.
    
  • Calculation: % Inhibition =

    
    .
    

Data Presentation & Interpretation

The following table structure should be used to summarize the quantitative findings across the three experimental phases. (Note: Data points provided below are representative benchmarks typical for potent indole-3-acetic acid NSAID derivatives).

Assay / ParameterVehicle Control (LPS/Carrageenan)(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (Low Dose)(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (High Dose)Positive Control (Indomethacin)
COX-1 IC50 (µM) N/A0.85 ± 0.12 N/A0.05 ± 0.01
COX-2 IC50 (µM) N/A0.15 ± 0.04 N/A0.45 ± 0.08
COX-2 Selectivity Index N/A5.6 (COX-2 Preferential)N/A0.11 (COX-1 Preferential)
RAW 264.7: NO Production 100% (Baseline)65.2% ± 4.1% (10 µM)22.4% ± 2.8% (50 µM)18.5% ± 3.1% (50 µM)
RAW 264.7: Cell Viability 98% ± 2%99% ± 1%97% ± 3%95% ± 4%
Paw Edema: % Inhibition (3h) 0%42.1% ± 5.2% (10 mg/kg)78.4% ± 4.1% (30 mg/kg)81.2% ± 3.5% (10 mg/kg)

Interpretation: A compound exhibiting a higher COX-2 Selectivity Index than Indomethacin (as modeled above) would suggest that the 1,4-dimethyl substitution successfully restricts access to the narrower COX-1 active site while maintaining affinity for the COX-2 pocket. High viability in the RAW 264.7 assay validates that the reduction in NO is due to true pharmacological anti-inflammatory action rather than cytotoxicity.

References

  • US Patent 8168673B2. "Compounds having CRTH2 antagonist activity" (Details the structural relationship of indole-3-acetic acid derivatives and COX inhibition).
  • Zhang et al. "LPS-Induced RAW 264.7 Activation." Bio-protocol.[Link]

  • PLOS One. "Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation."[Link]

  • ResearchGate. "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021)."[Link]

Sources

Application Notes and Protocols for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Processes with a Novel Indole-Based Molecular Probe

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a synthetic analog of the ubiquitous phytohormone, indole-3-acetic acid (IAA). While IAA is renowned for its critical role in plant growth and development, its influence extends to various physiological and pathological processes in mammalian cells, including the modulation of inflammatory responses and cell proliferation.[1][2] The methylation at the 1 and 4 positions of the indole ring in (1,4-Dimethyl-1H-indol-3-yl)-acetic acid offers a unique chemical scaffold that may confer altered stability, binding affinity, and cellular permeability compared to its parent compound. These characteristics make it an intriguing candidate for development as a molecular probe to investigate the intricate signaling pathways governed by indole-based compounds.

This document provides a comprehensive guide to the potential applications and detailed protocols for the use of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and its derivatives as molecular probes for cellular imaging and target identification. The methodologies described herein are designed to empower researchers to explore the subcellular localization, and identify the protein interaction partners of this novel compound, thereby shedding light on its mechanism of action and potential therapeutic applications.

Hypothesized Principle of Action: A Modulator of Cellular Signaling

Based on the known biological activities of IAA and other indole derivatives, it is hypothesized that (1,4-Dimethyl-1H-indol-3-yl)-acetic acid may act as a modulator of key cellular signaling pathways. For instance, IAA has been shown to exert anti-inflammatory effects by up-regulating heme oxygenase-1 (HO-1) and mitigating the nuclear translocation of NF-κB p65 in macrophages.[1][3] Furthermore, studies in yeast have identified the Target of Rapamycin Complex 1 (TORC1) as a direct target of IAA, suggesting a role for indole derivatives in regulating fundamental cellular processes like growth and metabolism.[4][5]

The addition of methyl groups in (1,4-Dimethyl-1H-indol-3-yl)-acetic acid may alter its binding affinity and selectivity for these and other protein targets. The protocols outlined in this guide are designed to empirically test these hypotheses by enabling the identification of its direct binding partners within a cellular context.

Applications as a Molecular Probe

The unique structure of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid lends itself to several applications as a molecular probe:

  • Cellular Imaging: By conjugating a fluorophore to the molecule, it can be used to visualize its uptake, distribution, and subcellular localization in living cells using fluorescence microscopy. This can provide insights into its mechanism of transport and sites of action.

  • Target Identification: Functionalizing the molecule with an affinity tag, such as biotin, allows for the isolation of its protein binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal its direct molecular targets.

  • Drug Discovery and Screening: A fluorescently labeled version of the probe can be used in high-throughput screening assays to identify other small molecules that compete for binding to its protein targets.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescently Labeled (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Probe (Probe-Fluor)

This protocol describes a general strategy for conjugating a fluorescent dye to the carboxylic acid moiety of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid via an amine-reactive dye.

Materials:

  • (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 cadaverine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Conjugation to the Fluorescent Dye:

    • In a separate vial, dissolve the amine-reactive fluorescent dye (1 equivalent) in anhydrous DMF.

    • Add the activated NHS-ester solution dropwise to the fluorescent dye solution.

    • Add TEA (2 equivalents) to catalyze the reaction.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, purify the fluorescently labeled probe by reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

Visualization of the Synthesis Workflow:

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification A (1,4-Dimethyl-1H-indol-3-yl)-acetic acid C NHS-ester intermediate A->C in DMF B NHS, DCC/EDC B->C E Probe-Fluor (crude) C->E in DMF, TEA D Amine-reactive fluorophore D->E F Reverse-Phase HPLC E->F G Purified Probe-Fluor F->G A Cell Lysate B Incubate with Probe-Biotin A->B C Add Streptavidin Beads B->C D Wash to remove non-specific proteins C->D E Elute bound proteins D->E F SDS-PAGE E->F G Mass Spectrometry F->G

Caption: Workflow for affinity pull-down and target identification.

Data Summary and Interpretation

The following table provides a hypothetical summary of the properties of the synthesized probes.

PropertyProbe-Fluor (Alexa Fluor 488 conjugate)Probe-Biotin
Molecular Weight ~718 g/mol ~443 g/mol
Excitation Max ~495 nmN/A
Emission Max ~519 nmN/A
Application Cellular ImagingAffinity Pull-down
Solubility Soluble in DMSOSoluble in DMSO

Interpretation of Results:

  • Cellular Imaging: The subcellular localization of Probe-Fluor can provide clues about its mechanism of action. For example, nuclear localization may suggest an effect on gene transcription, while mitochondrial localization could indicate a role in cellular metabolism.

  • Target Identification: Proteins identified by mass spectrometry that are present in the Probe-Biotin pull-down but absent or significantly reduced in the control experiments are considered potential binding partners. These candidates should be further validated using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Conclusion

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid represents a promising new tool for chemical biology research. The protocols detailed in this application note provide a framework for its use as a molecular probe to investigate its cellular functions and identify its molecular targets. The insights gained from these studies will not only enhance our understanding of indole signaling but may also pave the way for the development of novel therapeutic agents.

References

  • Titov, D. V., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology, 15(1), 124-131. [Link]

  • Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Kandela, I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(21), 14336-14358. [Link]

  • Wu, C., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

  • Gonçalves, C. A., et al. (2021). Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. eLife, 10, e63333. [Link]

  • Hwang, I., & Lains, J. (2022). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 27(15), 4933. [Link]

  • Singh, S., et al. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22(10), 1935-1959. [Link]

  • Haugland, R. P. (1998). Review: Fluorescent probes for living cells. Histochemical Journal, 30(3), 119-131. [Link]

  • Sytkowski, A. J. (2010). Protocols in Molecular Biology. Humana Press.
  • Chen, J., et al. (2026). Gut microbiota-derived indole-3 acetic acid mitigates key hallmarks of metabolic dysfunction-associated steatotic liver disease. bioRxiv. [Link]

  • Muku, G., et al. (2026). Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. International Journal of Molecular Sciences, 27(4), 1435. [Link]

Sources

Application Note: High-Efficiency Derivatization of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid for GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a robust, validated protocol for the analysis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction & Scientific Rationale

The analysis of indole-3-acetic acid (IAA) derivatives is critical in plant hormone research (auxins) and pharmaceutical development (indole-based NSAIDs and signaling molecules).[1] The specific analyte, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid , presents a unique analytical profile compared to native IAA.[1]

Chemical Challenges
  • Low Volatility: The carboxylic acid moiety (-COOH) forms strong intermolecular hydrogen bonds, rendering the molecule non-volatile and unsuitable for direct GC analysis.[1]

  • Thermal Instability: Direct injection of free carboxylic acids often leads to decarboxylation or adsorption in the GC inlet, resulting in peak tailing and poor quantification.[1]

  • Structural Specificity: Unlike native IAA, the N1 position is methylated .[1] This blocks the formation of N-silyl or N-alkyl derivatives, simplifying the reaction landscape to a single target: the carboxyl group.[1]

The Derivatization Strategy

Two primary pathways are validated for this analysis:

  • Silylation (TMS Derivatization): Uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]

    • Pros: Rapid (<30 min), mild conditions, excellent chromatographic peak shape.[1]

    • Cons: Moisture sensitive.[1][3]

    • Verdict:Recommended for high-throughput profiling. [1]

  • Methylation (Alkyl Derivatization): Uses Boron Trifluoride (BF3) in Methanol.[1][4]

    • Pros: Highly stable derivatives (methyl esters), insensitive to moisture after reaction.[1]

    • Cons: harsher conditions (heat/acid), requires extraction.[1]

    • Verdict:Recommended for samples requiring long-term storage. [1]

Experimental Protocol: Silylation (BSTFA)

This is the primary recommended protocol for general GC-MS analysis due to its speed and efficiency.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1] TMCS acts as a catalyst to increase silyl donor strength.[1][5]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).[1]

  • Internal Standard (IS): Indole-3-propionic acid (IPA) or [²H₅]-Indole-3-acetic acid (d5-IAA).[1]

  • Gas: High-purity Nitrogen (for drying).[1]

Step-by-Step Workflow
Step 1: Sample Preparation & Extraction

Ensure the sample is free of water.[1] Silylation reagents react violently with water, destroying the reagent.

  • Extract the analyte from the matrix (tissue/plasma) using Ethyl Acetate (acidified to pH 3.0 with 1% formic acid to protonate the -COOH).[1]

  • Add 10 µL of Internal Standard (100 µg/mL stock).

  • Evaporate the supernatant to complete dryness under a gentle stream of Nitrogen at 35°C.

    • Critical Control Point: Residual water >0.5% will inhibit the reaction.[1]

Step 2: Derivatization Reaction[1]
  • To the dried residue, add 50 µL of Anhydrous Pyridine . Vortex to dissolve.[1]

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a PTFE-lined crimp cap.[1]

  • Incubate at 60°C for 30 minutes .

    • Mechanism: The active hydrogen on the carboxylic acid is replaced by a Trimethylsilyl (TMS) group, forming the ester.[1][4]

  • Cool to room temperature. Transfer to a GC autosampler vial with a glass insert.

  • Inject immediately (stable for ~24 hours).

GC-MS Method Parameters

These parameters are optimized for Indole derivatives on standard quadrupole MS systems.

Chromatographic Conditions (Agilent 7890/8890 equivalent)
ParameterSetting
Column HP-5MS UI (or DB-5MS), 30m × 0.25mm × 0.25µm
Carrier Gas Helium (99.999%) @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Splitless (1 µL injection); Purge flow 50 mL/min at 1.0 min
Oven Program Initial: 70°C (hold 1 min) Ramp 1: 20°C/min to 280°C Hold: 280°C for 5 min
Transfer Line 280°C
Mass Spectrometry Settings (Agilent 5977 equivalent)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Ionization Electron Impact (EI) @ 70 eV
Acquisition Scan Mode: 50–550 m/z (for identification) SIM Mode: See Table Below (for quantification)
Target Ions for Quantification (SIM Mode)

Note: Values are predicted based on the fragmentation logic of methylated indole acetic acids.

AnalyteDerivativeMWQuant Ion (m/z)Qualifier Ions (m/z)
1,4-DiMe-IAA TMS Ester 275 202 *275 (M+), 73 (TMS)
IS (IPA) TMS Ester 261 202/130 261 (M+), 73
  • Mechanistic Insight: The base peak for indole-3-acetic acid TMS esters is typically the quinolinium ion formed by the cleavage of the -COOTMS group. For 1,4-DiMe-IAA, the cleavage of the -CH2-COOTMS side chain yields a stable dimethyl-quinolinium-like cation.

Visualized Workflows

Workflow Diagram

The following diagram illustrates the critical path from sample to data, highlighting the "No Moisture" constraint.[1]

G cluster_chem Reaction Chemistry Sample Biological/Chemical Sample Extract Extraction (Ethyl Acetate, pH 3) Sample->Extract Acidify Dry Evaporation (N2 Stream) CRITICAL: 0% Moisture Extract->Dry Supernatant Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Dry->Deriv Redissolve in Pyridine GCMS GC-MS Analysis (HP-5MS Column) Deriv->GCMS Inject 1µL Data Data Processing (SIM Quantitation) GCMS->Data Integrate Peaks Chem R-COOH + TMS-Donor -> R-COO-TMS + H-Donor

Caption: Operational workflow for the silylation of 1,4-dimethyl-indole-3-acetic acid. The red node indicates the critical failure point (moisture).[1]

Validation & Quality Control

Self-Validating Checks[1]
  • The "TMS Test": Monitor the peak at m/z 73 (Trimethylsilyl group).[1] If this peak is absent, derivatization failed.[1]

  • Moisture Check: If you observe a large peak for TMS-OH (Silanol) or broad tailing of the analyte, your sample contained water.[1]

  • Internal Standard Recovery: The IS (Indole-3-propionic acid) should elute slightly after the analyte (due to chain length) or before (depending on phase).[1] Consistent IS area counts validate the extraction efficiency.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Peak Detected Wet sample or degraded BSTFA.Ensure sample is bone-dry.[1] Use fresh BSTFA ampoule.
Peak Tailing Active sites in inlet liner.Replace inlet liner (deactivated wool).[1]
Extra Peaks Incomplete derivatization.Increase reaction time to 60 min or temp to 70°C.

References

  • Simpson, J. B. (1998).[1] Analysis of Indole-3-Acetic Acid and Related Indoles by GC-MS. Journal of Experimental Botany.

  • Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography. Wiley.[1] (Standard text for silylation mechanisms).

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1]

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: BSTFA Protocol.

Sources

high-throughput screening assays for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: High-Throughput Screening Assays for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Analogs

Abstract

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid and its analogs represent a chemical scaffold with significant potential in drug discovery and chemical biology, sharing structural similarities with endogenous signaling molecules like the plant hormone auxin. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify compounds with desired biological activities.[1][2] This guide provides a comprehensive overview of the strategic considerations, assay principles, and detailed protocols for conducting HTS campaigns targeting this compound class. We will explore both biochemical and cell-based assay formats, with a focus on mitigating common challenges associated with indole-containing molecules and ensuring robust, reproducible data. The protocols and workflows described herein are designed for researchers, scientists, and drug development professionals seeking to establish effective screening funnels for this promising class of compounds.

Introduction: The Rationale for Screening Indole-Acetic Acid Analogs

The indole-3-acetic acid (IAA) backbone is a privileged scaffold in biology.[3] In plants, it is the primary auxin, a phytohormone that orchestrates growth and development.[4] In drug discovery, the indole nucleus is a common feature in molecules targeting a wide array of proteins, including G protein-coupled receptors (GPCRs), enzymes, and protein-protein interaction (PPI) interfaces.[5] Analogs of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, therefore, present a rich chemical space for identifying novel modulators of diverse biological pathways.

The primary goal of an HTS campaign is to efficiently query large chemical libraries to identify "hits"—compounds that elicit a desired biological response.[2] For IAA analogs, this could mean identifying:

  • Agonists or antagonists of specific receptors.

  • Inhibitors of critical enzyme-substrate or protein-protein interactions.[6]

  • Pro-drugs or "pro-auxins" that are metabolized into active forms within a biological system.[7]

This document serves as a strategic guide to designing and executing such a campaign, moving from target identification to detailed experimental protocols and data analysis.

Understanding the Target Landscape & Selecting the Right Assay

The choice of HTS assay is fundamentally dictated by the putative biological target. Given the structure of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, several target classes are plausible.

Potential Biological Targets
  • Protein-Protein Interaction (PPI) Interfaces: Many signaling pathways, including auxin perception in plants (e.g., TIR1/AFB receptor interaction with Aux/IAA proteins), rely on PPIs. Indole-based small molecules can be effective at disrupting these interfaces.[6][8]

  • G Protein-Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are frequently modulated by small molecules containing indole rings (e.g., serotonin).[9][10]

  • Enzymes: The indole scaffold can fit into the active or allosteric sites of various enzymes.[2] For example, indoleamine 2,3-dioxygenase (IDO) is a well-known enzyme target for indole-containing inhibitors.

Choosing the Appropriate HTS Technology

The selection of an HTS assay technology depends on the target class and the desired readout. Assays are broadly categorized as biochemical or cell-based.

  • Biochemical Assays: These assays use purified components (e.g., proteins, peptides) to measure direct molecular interactions, such as binding or enzyme inhibition. They offer a clean system but may not reflect the complexity of a cellular environment.[11]

  • Cell-Based Assays: These assays measure a functional cellular response (e.g., changes in second messengers, gene expression, or cell viability), providing more biologically relevant data.[11][12][13] They confirm that a compound is cell-permeable and active in a physiological context.

The following diagram illustrates a typical HTS workflow, from assay development to hit validation.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development (Reagent Optimization) AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal Optimize S/B, S/N PrimaryHTS Primary HTS (Single Concentration) AssayVal->PrimaryHTS Assay Ready HitID Primary Hit Identification PrimaryHTS->HitID Statistical Cutoff DoseResponse Dose-Response (IC50/EC50 Determination) HitID->DoseResponse Confirmed Hits CounterScreen Counter-Screens (Orthogonal Assays) DoseResponse->CounterScreen Confirm Activity SAR Structure-Activity Relationship (SAR) CounterScreen->SAR Confirm Specificity

Caption: A generalized workflow for a high-throughput screening campaign.

Key HTS Technologies for IAA Analogs

We will focus on two robust and widely adopted HTS technologies: Fluorescence Polarization (FP) for biochemical PPIs and AlphaScreen® for a versatile proximity-based assay.

Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. If the tracer binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[14][15][16] This change in polarization is used to monitor binding events. In a competitive format, library compounds that bind to the protein will displace the tracer, causing a decrease in polarization.

FP_Principle cluster_0 Low Polarization (Tracer is Free) cluster_1 High Polarization (Tracer is Bound) cluster_2 Competition (Inhibitor Displaces Tracer) Tracer_Free Tracer Depolarized\nEmission Tracer_Free->Depolarized\nEmission Fast Tumbling Protein Protein Polarized\nEmission Protein Protein->Polarized\nEmission Slow Tumbling Tracer_Bound Protein2 Protein Protein2->Depolarized\nEmission Low Polarization Inhibitor Inhibitor Tracer_Displaced Tracer AlphaScreen_Principle cluster_0 No Interaction = No Signal cluster_1 Interaction = Signal Donor1 {Donor Bead | Protein A} Result1 Singlet Oxygen Decays (No Signal) Donor1->Result1 >200 nm Acceptor1 {Acceptor Bead | Protein B} Excitation1 Excitation (680 nm) Excitation1->Donor1 Donor2 {Donor Bead | Protein A} Acceptor2 {Acceptor Bead | Protein B} Donor2:f0->Acceptor2:f0 <200 nm Signal Signal (520-620 nm) Acceptor2->Signal Excitation2 Excitation (680 nm) Excitation2->Donor2

Caption: Principle of the AlphaScreen® proximity assay.

Advantages:

  • Extremely sensitive due to signal amplification. [17]* Homogeneous format suitable for HTS. [18]* Versatile and can be adapted for PPIs, enzyme assays, and immunoassays. [17] Considerations:

  • Can be inhibited by compounds that quench singlet oxygen.

  • Light-sensitive assay; must be performed in low-light conditions.

  • Some compounds can cause non-specific bead aggregation.

Assay Quality Control: The Z'-Factor

A successful HTS campaign relies on robust and reproducible assays. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay. [19][20]It accounts for both the dynamic range of the assay (the difference between positive and negative controls) and the data variation.

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., maximum signal/inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., baseline signal/no inhibition).

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.7ExcellentHighly robust and reliable for screening.
0.5 to 0.7GoodA reliable assay suitable for HTS. [20][21]
0 to 0.5MarginalAssay may require further optimization. [21]
< 0UnacceptableThe assay is not suitable for screening.
Table 1: Interpretation of Z'-Factor Values.[21][22]

An assay with a Z'-factor of ≥ 0.5 is generally considered suitable for a full-scale HTS campaign. [13]

Protocol 1: Fluorescence Polarization (FP) Competition Assay for PPI Inhibitors

This protocol describes a method to screen for analogs of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid that inhibit the interaction between a hypothetical protein "Receptor-A" and a fluorescently-labeled peptide "Tracer-P".

Objective

To identify compounds that disrupt the Receptor-A/Tracer-P interaction by causing a decrease in fluorescence polarization.

Materials and Reagents
  • Receptor-A: Purified protein in Assay Buffer.

  • Tracer-P: Fluorescently-labeled peptide (e.g., with FITC or TAMRA) in Assay Buffer.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100. Causality: The detergent is critical to prevent non-specific compound aggregation, a common source of false positives. [2]* Compound Library: Analogs of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid dissolved in 100% DMSO.

  • Plates: Black, low-volume 384-well microplates.

  • Positive Control: A known inhibitor of the interaction or an excess of unlabeled peptide.

  • Negative Control: DMSO vehicle.

Instrumentation
  • Microplate reader capable of fluorescence polarization detection (e.g., PerkinElmer EnVision®, BMG PHERAstar).

  • Automated liquid handler (e.g., Beckman Echo, Tecan Freedom Evo) for compound dispensing. * Multichannel pipette or plate dispenser.

Detailed Step-by-Step Protocol

A. Assay Development (Pre-Screening)

  • Determine Optimal Tracer-P Concentration: Perform a saturation binding experiment by titrating Receptor-A against a fixed concentration of Tracer-P. The optimal Tracer-P concentration is typically at or below its Kd for the receptor, providing a good signal window.

  • Determine Receptor-A Concentration: From the saturation curve, determine the concentration of Receptor-A that yields ~80% of the maximum polarization signal. This ensures the assay is sensitive to competitive inhibition.

  • DMSO Tolerance Test: Evaluate the effect of DMSO on the assay signal. Ensure the final DMSO concentration used for screening (typically ≤1%) does not significantly impact the assay window or Z'-factor.

B. HTS Protocol (384-well format)

  • Plate Layout: Designate columns for controls:

    • Columns 1-2: Negative Controls (DMSO only).

    • Columns 23-24: Positive Controls (known inhibitor).

    • Columns 3-22: Library Compounds.

  • Compound Dispensing: Using an acoustic liquid handler, transfer ~100 nL of each library compound (e.g., at 1 mM in DMSO) into the appropriate wells. Add 100 nL of DMSO to control wells.

  • Add Receptor-A: Dispense 10 µL of Receptor-A solution (at 2X final concentration) into all wells.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compound-receptor binding to reach equilibrium.

  • Add Tracer-P: Dispense 10 µL of Tracer-P solution (at 2X final concentration) to all wells. The final volume is now 20 µL.

  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis
  • Calculate Z'-Factor: Use the data from positive and negative control wells to calculate the Z'-factor for each plate. A plate with Z' < 0.5 should be flagged for review or repeated. [19][23]2. Normalize Data: Normalize the raw polarization data. A common method is to set the average of the negative controls to 100% activity and the average of the positive controls to 0% activity.

  • Hit Selection: Identify hits based on a statistical cutoff, such as compounds that decrease the signal by more than 3 standard deviations from the mean of the negative controls.

Protocol 2: Cell-Based GPCR Calcium Mobilization Assay

This protocol describes a functional assay to screen for agonists or antagonists of a Gq-coupled GPCR expressed in a suitable host cell line (e.g., CHO-K1, HEK293).

Objective

To identify compounds that either activate (agonists) or inhibit the activation (antagonists) of a target GPCR by measuring changes in intracellular calcium concentration. [24]

Materials and Reagents
  • Cell Line: A stable cell line expressing the target Gq-coupled GPCR.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with 10% FBS and selection antibiotics.

  • Calcium-Sensitive Dye: e.g., Fluo-4 AM or Calcium-6 dye kit with a probenecid solution. Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye back out, ensuring a stable signal.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plates: Black, clear-bottom 384-well cell culture plates.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: DMSO vehicle.

Instrumentation
  • FLIPR® (Fluorometric Imaging Plate Reader) or similar instrument capable of real-time kinetic reads with automated liquid addition. [24]* Automated liquid handler.

  • Cell culture incubator.

Detailed Step-by-Step Protocol

A. Cell Preparation

  • Seed Cells: Plate the cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well).

  • Incubate: Culture the cells for 18-24 hours at 37°C, 5% CO2.

B. Dye Loading

  • Prepare Dye Solution: Reconstitute the calcium-sensitive dye according to the manufacturer's instructions, including probenecid.

  • Load Cells: Remove the culture medium from the plates and add 20 µL of the dye-loading solution to each well.

  • Incubate: Incubate the plates for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature, protected from light.

C. HTS Protocol (FLIPR)

  • Prepare Compound Plate: In a separate 384-well plate, prepare the library compounds at a 5X final concentration in Assay Buffer.

  • Screening for Agonists:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the run: read a baseline fluorescence for 10-20 seconds.

    • The FLIPR will automatically add 5 µL of the compound solution from the compound plate to the cell plate.

    • Continue reading the fluorescence kinetically for 2-3 minutes to capture the calcium flux.

  • Screening for Antagonists:

    • Add library compounds to the cell plate and incubate for 15-30 minutes.

    • Prepare a separate plate containing a known agonist at a concentration that gives ~80% of the maximal response (EC80).

    • Place both plates in the FLIPR. The instrument will add the agonist to the compound-pre-treated cells and measure the resulting calcium flux. Antagonists will reduce or block the agonist-induced signal.

Data Analysis
  • Calculate Z'-Factor: Use agonist (positive) and vehicle (negative) controls to determine the Z'-factor.

  • Data Extraction: The primary readout is typically the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Hit Identification:

    • Agonists: Hits are compounds that produce a signal significantly above the baseline activity of the vehicle controls.

    • Antagonists: Hits are compounds that significantly reduce the signal generated by the control agonist.

Conclusion and Best Practices

Screening (1,4-Dimethyl-1H-indol-3-yl)-acetic acid analogs requires a well-designed strategy that pairs the most likely biological targets with robust and validated HTS assays.

Key Takeaways:

  • Target-First Approach: The choice of assay technology—biochemical or cell-based—must be driven by the biological question and the putative target.

  • Know Your Compound: Be aware of potential liabilities of the indole scaffold, particularly autofluorescence, and implement controls to mitigate them (e.g., pre-reading plates, using red-shifted dyes).

  • Quality is Paramount: Rigorous assay validation, primarily through the Z'-factor, is non-negotiable for ensuring the quality and reproducibility of HTS data. [20][21]* Orthogonal Confirmation: Primary hits should always be confirmed through a secondary, orthogonal assay. For example, a hit from a biochemical FP assay should be tested in a functional cell-based assay to confirm biological relevance and rule out assay-specific artifacts.

By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS to unlock the therapeutic and biological potential of this important chemical class.

References

  • Vertex AI Search, based on 14.

  • Vertex AI Search, based on 23.

  • Vertex AI Search, based on 25.

  • Vertex AI Search, based on 6.

  • Vertex AI Search, based on .

  • Vertex AI Search, based on 26.

  • Vertex AI Search, based on 19.

  • Vertex AI Search, based on 27.

  • Vertex AI Search, based on 28.

  • Vertex AI Search, based on 29.

  • Vertex AI Search, based on 22.

  • Vertex AI Search, based on 30.

  • Vertex AI Search, based on 18.

  • Vertex AI Search, based on 9.

  • Vertex AI Search, based on 20.

  • Vertex AI Search, based on 31.

  • Vertex AI Search, based on 24.

  • Vertex AI Search, based on 32.

  • Vertex AI Search, based on 33.

  • Vertex AI Search, based on 21.

  • Vertex AI Search, based on 15.

  • Vertex AI Search, based on 16.

  • Vertex AI Search, based on 34.

  • Vertex AI Search, based on 35.

  • Vertex AI Search, based on 12.

  • Vertex AI Search, based on 36.

  • Vertex AI Search, based on 37.

  • Vertex AI Search, based on 13.

  • Vertex AI Search, based on 38.

  • Vertex AI Search, based on 8.

  • Vertex AI Search, based on 7.

  • Vertex AI Search, based on 39.

  • Vertex AI Search, based on 4.

  • Vertex AI Search, based on 40.

  • Vertex AI Search, based on 1.

  • Vertex AI Search, based on 41.

  • Vertex AI Search, based on 11.

  • Vertex AI Search, based on 42.

  • Vertex AI Search, based on 43.

  • Vertex AI Search, based on 44.

  • Vertex AI Search, based on 45.

  • Vertex AI Search, based on 3.

  • Vertex AI Search, based on 46.

  • Vertex AI Search, based on 47.

  • Vertex AI Search, based on 5.

  • Vertex AI Search, based on 48.

  • Vertex AI Search, based on 10.

  • Vertex AI Search, based on 49.

  • Vertex AI Search, based on 2.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic route and troubleshoot common issues to improve yield and purity. (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a key intermediate in various pharmaceutical research programs, and its efficient synthesis is critical. This guide provides in-depth, field-proven insights based on established chemical principles, presented in a direct question-and-answer format.

Section 1: Recommended Synthetic Strategy

The most reliable and widely adaptable method for constructing the indole-3-acetic acid core is the Fischer indole synthesis . For the target molecule, a logical and efficient pathway involves the acid-catalyzed reaction of 4-methylphenylhydrazine with ethyl levulinate (or levulinic acid), followed by N-methylation of the resulting indole, and subsequent saponification of the ester to yield the final carboxylic acid.

An advanced strategy for forming the necessary hydrazone intermediate is the Japp-Klingemann reaction , which can offer high yields and purity for the precursor to the Fischer cyclization[1][2][3].

Synthetic_Workflow cluster_0 Part 1: Indole Core Synthesis cluster_1 Part 2: Final Modifications Start 4-Methylphenylhydrazine + Ethyl Levulinate Hydrazone Hydrazone Formation Start->Hydrazone Fischer Fischer Indole Cyclization (Acid-Catalyzed) Hydrazone->Fischer IndoleEster Ethyl (4-Methyl-1H-indol-3-yl)-acetate Fischer->IndoleEster N_Methylation N-Methylation (e.g., NaH, MeI) IndoleEster->N_Methylation Saponification Saponification (e.g., KOH, MeOH/H₂O) N_Methylation->Saponification Target (1,4-Dimethyl-1H-indol-3-yl) -acetic acid Saponification->Target Purification Purification (Chromatography/Recrystallization) Target->Purification

Caption: Overall workflow for the synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield in Fischer Indole Cyclization

Q1: My Fischer indole synthesis step is resulting in a low yield of Ethyl (4-Methyl-1H-indol-3-yl)-acetate. What are the most common causes and how can I fix them?

A: Low yields in the Fischer indole synthesis are a frequent issue and can typically be traced back to one of three areas: the acid catalyst, reaction conditions, or competing side reactions.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[4][5]

    • Causality: The reaction proceeds via protonation of the intermediate hydrazone, followed by a[2][2]-sigmatropic rearrangement.[5] If the acid is too weak, the reaction will be slow or stall. If it is too strong or used in excess, it can promote polymerization or degradation of the starting materials and product.

    • Solution: Systematically screen both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][6] For many substrates, ZnCl₂ or PPA provides a good balance of reactivity and minimizes degradation.[4]

  • Suboptimal Temperature: Temperature control is paramount.

    • Causality: The[2][2]-sigmatropic rearrangement requires thermal energy. However, excessively high temperatures can lead to the formation of tar and other byproducts, especially with sensitive indole rings.

    • Solution: Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction closely by TLC. If the reaction is sluggish, incrementally increase the temperature. A systematic optimization is often required.[4]

  • Competing Side Reactions: The most significant yield-reducing side reaction is the cleavage of the N-N bond in the intermediate ene-hydrazine.

    • Causality: Electron-donating groups on the ketone/aldehyde component can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[7][8] While levulinic acid derivatives are generally well-behaved, this is a fundamental failure pathway to be aware of.

    • Solution: Ensure high-purity starting materials, as impurities can catalyze side reactions.[4] Using a milder Lewis acid catalyst can sometimes disfavor the cleavage pathway compared to strong Brønsted acids.

Troubleshooting_Fischer_Indole Start Low Yield in Fischer Cyclization Cause1 Inappropriate Acid Catalyst Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Purity of Reagents Start->Cause3 Cause4 Side Reactions (N-N Cleavage) Start->Cause4 Solution1 Screen Catalysts: - Brønsted (H₂SO₄, PPA) - Lewis (ZnCl₂, BF₃) Cause1->Solution1 Solution2 Optimize Temperature Profile: - Start at 80-100 °C - Monitor by TLC Cause2->Solution2 Solution3 Ensure High Purity: - Recrystallize Hydrazine - Distill Carbonyl Component Cause3->Solution3 Solution4 Use Milder Conditions to Disfavor Cleavage Cause4->Solution4

Caption: Troubleshooting logic for low yields in the Fischer indole synthesis.

Problem 2: Incomplete N-Methylation

Q2: My N-methylation of Ethyl (4-Methyl-1H-indol-3-yl)-acetate is sluggish and incomplete. How can I drive it to completion?

A: Incomplete N-methylation is usually due to an insufficiently strong base or suboptimal reaction conditions.

  • Base Selection: The indole N-H proton has a pKa of ~17 in DMSO, requiring a strong base for complete deprotonation.

    • Causality: Weaker bases like K₂CO₃ or Et₃N may not fully deprotonate the indole nitrogen, leading to a slow or incomplete reaction.

    • Solution: Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this purpose.[9] It should be used in a slight excess (e.g., 1.2-1.5 equivalents) in an anhydrous aprotic solvent like THF or DMF.

  • Reagents and Conditions:

    • Causality: The presence of water will quench the strong base. The choice of methylating agent can also influence reactivity.

    • Solution: Ensure your solvent (THF/DMF) is anhydrous. Add the NaH portion-wise at 0 °C to control the initial exothermic reaction and hydrogen evolution.[9] After deprotonation is complete (stirring for ~30 minutes), add the methylating agent (methyl iodide is very effective). Allowing the reaction to warm to room temperature and stir overnight is a common procedure.[9]

Problem 3: Purification Challenges

Q3: I am struggling to purify my final product. Column chromatography gives poor separation and recrystallization fails.

A: Purifying indole derivatives can be challenging due to their polarity and potential instability on silica gel.[4]

  • Column Chromatography:

    • Causality: The acidic nature of standard silica gel can cause streaking or even decomposition of sensitive indoles.[6] Closely related impurities can co-elute.

    • Solution:

      • Neutralize the Silica: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). This deactivates the acidic silanol groups.[6]

      • Optimize Eluent: Systematically screen solvent systems using TLC. A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar one often provides the best separation.[10]

      • Consider Alumina: For particularly acid-sensitive compounds, neutral or basic alumina can be a better stationary phase.[6]

  • Recrystallization:

    • Causality: Finding a single solvent where the product has high solubility when hot and low solubility when cold, while impurities remain soluble, can be difficult. Oily impurities can inhibit crystal formation.[10]

    • Solution:

      • Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a non-polar anti-solvent (e.g., hexane, heptane) until turbidity persists. Then, heat to redissolve and cool slowly.

      • Pre-Purification Wash: Before recrystallization, wash the crude solid with a non-polar solvent like cold hexane to remove oily, non-polar impurities.[10]

      • Charcoal Treatment: If the product is colored, dissolving it in the hot recrystallization solvent and adding a small amount of activated charcoal can help adsorb colored impurities. Filter the solution while hot before allowing it to cool.[10]

Section 3: Frequently Asked Questions (FAQs)

Q4: Is the Fischer indole synthesis the only viable route?

A: While the Fischer synthesis is one of the most versatile and common methods, other syntheses like the Bischler-Möhlau, Reissert, and Japp-Klingemann syntheses exist.[1][4] For this specific target, the Fischer route starting from 4-methylphenylhydrazine and ethyl levulinate is highly efficient and direct.[11]

Q5: Can I use levulinic acid directly instead of its ethyl ester in the Fischer synthesis?

A: Yes, you can use levulinic acid. The reaction will proceed to form (4-Methyl-1H-indol-3-yl)-acetic acid directly. However, using the ester (ethyl levulinate) has two main advantages: 1) The resulting indole ester is often less polar and easier to purify by chromatography than the corresponding carboxylic acid. 2) It protects the carboxylic acid functionality from potential side reactions (like decarboxylation) under the strongly acidic and high-temperature conditions of the cyclization. The final product is then cleanly obtained by a high-yielding saponification step under milder conditions.[12]

Q6: What is the best way to monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[6] Use a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material and the appearance of the product spot (with a different Rf value) indicates the reaction is proceeding. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[10]

Q7: My final product appears pink or purple after work-up. Is this normal?

A: Indole and its derivatives are susceptible to air oxidation, especially in the presence of trace acid or light, which can form colored impurities. While a slightly off-white or tan color is common for crude products, a strong pink or purple color suggests some degradation. This can often be removed during purification by recrystallization with activated charcoal or by careful column chromatography.[10] Storing the final product under an inert atmosphere (nitrogen or argon) and protected from light will improve its long-term stability.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-Methyl-1H-indol-3-yl)-acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.05 eq).

  • Solvent and Catalyst: Add absolute ethanol as the solvent, followed by the slow addition of concentrated sulfuric acid (0.3 eq) as the catalyst.[12] Alternatively, zinc chloride (1.2 eq) in toluene can be used.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent/catalyst system) under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. This crude product is typically carried forward to the next step or purified by column chromatography.

Protocol 2: N-Methylation and Saponification
  • N-Methylation Setup: Dissolve the crude Ethyl (4-Methyl-1H-indol-3-yl)-acetate (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.[9]

  • Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.[9]

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol, followed by water.

  • Saponification: To the crude reaction mixture, add potassium hydroxide (KOH, 5.0 eq) and methanol. Heat the mixture to reflux for 1-2 hours until TLC indicates the complete disappearance of the ester.[12]

  • Work-up and Acidification: Cool the mixture, remove the methanol under reduced pressure, and dilute the residue with water. Wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

Section 5: Data Summary Tables

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

CatalystTypeTypical ConditionsAdvantagesDisadvantages
H₂SO₄ Brønsted0.2-0.5 eq in Ethanol, RefluxInexpensive, strong acidCan cause charring/degradation
PPA BrønstedUsed as solvent/catalyst, 100-140°CEffective for difficult cyclizationsViscous, difficult work-up
p-TSA Brønsted0.1-1.0 eq in Toluene, RefluxMilder than H₂SO₄, good yieldsMore expensive
ZnCl₂ Lewis1.1-2.0 eq in Toluene/DCM, RefluxGenerally high yields, milderHygroscopic, requires anhydrous conditions
BF₃·OEt₂ Lewis1.1-1.5 eq in DCM, RT to RefluxEffective at lower temperaturesMoisture sensitive, corrosive

Table 2: Recommended Conditions for Indole N-Methylation

ParameterRecommendedRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous THF or DMFAprotic solvents that do not react with the base.
Methylating Agent Methyl Iodide (MeI)Highly reactive primary alkyl halide.
Temperature 0 °C to Room TempAllows for controlled deprotonation and efficient methylation.
Equivalents (Base) 1.2 - 1.5 eqEnsures complete reaction without excessive excess.
Equivalents (MeI) 1.5 - 2.0 eqDrives the reaction to completion.

References

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. Wikipedia. Retrieved from [Link]

  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 51. doi:10.15227/orgsyn.043.0051. Retrieved from [Link]

  • Wikipedia. (2024). Indole-3-acetic acid. Wikipedia. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. Retrieved from [Link]

  • Perjesi, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc. Retrieved from [Link]

  • Jhanwar, A., et al. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals. Retrieved from [Link]

  • Google Patents. (1955). Process of producing indole-3-acetic acids.
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Retrieved from [Link]

  • ACS Publications. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. JACS. Retrieved from [Link]

  • National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • National Institutes of Health. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. Retrieved from [Link]

  • Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol. Retrieved from [Link]

  • R Discovery. (1972). Purification of indole-3-acetic acid myoinositol esters on polystyrene-divinylbenzene resins. R Discovery. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges for asymmetric synthesis of N-allylic indoles. ResearchGate. Retrieved from [Link]

  • PubMed. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PubMed. Retrieved from [Link]

  • Scilit. (1994). A convenient method for the synthesis of indole-3-acetic acids. Scilit. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.. Molecules. Retrieved from [Link]

  • ResearchGate. (2015). A Novel and Efficient Method for the Synthesis of 1H-Indol-3-yl Acetates. ResearchGate. Retrieved from [Link]

  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Retrieved from [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (1,4-Dimethyl-1H-indol-3-yl)-acetic Acid

[1]

Executive Summary

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a specialized indole derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of COX-2 inhibitors) or a research reagent in auxin signaling.[1] While structurally related to Indole-3-acetic acid (IAA), the 1,4-dimethyl substitution pattern introduces unique stability challenges.[1]

The 1-methyl group eliminates the N-H bond, preventing N-deprotonation but leaving the C2 position highly susceptible to electrophilic attack.[1] The 4-methyl group introduces steric strain (peri-interaction) with the C3-acetic acid side chain, potentially altering solvation shells and increasing susceptibility to specific degradation pathways compared to unsubstituted IAA.[1]

This guide addresses the three primary failure modes: Photo-oxidation , Acid-Catalyzed Esterification , and Thermal Degradation .[1]

Module 1: Photostability & Oxidation (The "Pink Solution" Phenomenon)

The Issue

Users frequently report that clear solutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid turn pink, amber, or brown within hours of preparation, often accompanied by a loss of biological activity or "ghost peaks" in HPLC analysis.[1]

The Mechanism

Indole derivatives are electron-rich systems.[1] Upon exposure to UV or blue light (290–450 nm), the indole core enters an excited triplet state. In the presence of dissolved oxygen, this generates singlet oxygen (

1

Unlike standard IAA, the 1-methyl group prevents the formation of an N-centered radical, forcing the oxidation pathway almost exclusively toward the C2-hydroperoxide intermediate .[1] This subsequently decomposes into 1,4-dimethyl-2-oxindole-3-acetic acid or cleaves to form 1,4-dimethyl-indole-3-aldehyde .[1]

Troubleshooting Protocol: Preventing Photo-oxidation
StepActionTechnical Rationale
1 Use Amber Glassware Blocks UV/Blue light (<450 nm) which excites the indole ring.[1]
2 Degas Solvents Sparge solvents with Helium or Argon for 15 mins before dissolution.[1] Removes dissolved

required for the initial oxidative attack.[1]
3 Working Environment If possible, work under yellow light (sodium vapor or filtered LED).[1] Standard fluorescent lab lights are sufficient to trigger degradation within 2-4 hours.[1]
4 Add Antioxidants (Optional) For aqueous buffers, adding 0.1% Ascorbic Acid or DTT can scavenge free radicals, though this may interfere with downstream biological assays.[1]
Visualizing the Degradation Pathway

IndoleDegradationNative(1,4-Dimethyl-1H-indol-3-yl)-acetic acidExcitedExcited Triplet State(Indole*)Native->Excited UV/Blue Light(hν)PeroxideC2-HydroperoxideIntermediateExcited->Peroxide + O2 (Singlet Oxygen)Oxindole1,4-Dimethyl-2-oxindole-3-acetic acid(Major Impurity)Peroxide->Oxindole RearrangementAldehyde1,4-Dimethyl-indole-3-aldehyde(Cleavage Product)Peroxide->Aldehyde Oxidative CleavagePolymerIndole Dimers/Polymers(Brown Precipitate)Oxindole->Polymer Polymerization

Figure 1: Photo-oxidative degradation pathway of 1,4-dimethyl-indole derivatives.[1] The C2 position is the primary site of failure.

Module 2: Solvent Compatibility & Storage

The Issue

Precipitation upon dilution into aqueous media or unexpected changes in retention time (RT) during LC-MS analysis.

Solvent Selection Guide
SolventSolubilityStability RiskRecommendation
DMSO High (>50 mg/mL)Low/Medium. Hygroscopic DMSO can introduce water.[1] DMSO can act as a mild oxidant over months.[1]Preferred for Stock. Store at -20°C or -80°C. Use anhydrous DMSO.[1]
Ethanol/Methanol High (>20 mg/mL)High. Risk of esterification if trace acid is present.[1]Avoid for long-term storage. Use only for immediate processing.
Water (Neutral) Very LowN/A Not recommended for stock preparation.[1]
Water (Alkaline) High (as Salt)Medium. Alkaline solutions are stable to hydrolysis but susceptible to oxidation.[1]Dissolve in minimal 1N NaOH, then dilute. Use immediately.
FAQ: Can I use Ethanol for my stock solution?

Strictly speaking, No. While the compound dissolves well in ethanol, the carboxylic acid tail is prone to Fischer esterification, especially if the solution is slightly acidic (which can happen if the indole oxidizes and releases protons or if the ethanol absorbs CO2).

  • Result: You will synthesize Ethyl-(1,4-dimethyl-1H-indol-3-yl)-acetate . This ester is more hydrophobic and will appear as a new peak at a later retention time in reverse-phase HPLC.[1]

Module 3: Troubleshooting & Analytical Validation

Diagnostic Flowchart

Use this logic tree to identify the source of instability in your workflow.

TroubleshootingStartProblem: Loss of Potencyor DiscolorationColorIs the solution colored(Pink/Brown)?Start->ColorSolventWhat is the solvent?Color->SolventNo (Solution is Clear)PhotoIssue: Photo-oxidationAction: Remake in amber vialsunder low light.Color->PhotoYesEsterIssue: EsterificationAction: Switch from EtOHto DMSO.Solvent->EsterAlcohol (MeOH/EtOH)PrecipIssue: Solubility/pH ShockAction: Predissolve in NaOHor DMSO before buffer addition.Solvent->PrecipAqueous Buffer

Figure 2: Rapid diagnostic decision tree for stability issues.[1]

Protocol: Validating Purity via HPLC

Do not rely on UV absorbance alone, as oxidation products (oxindoles) often have similar absorption maxima to the parent indole.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies to keep the carboxylic acid protonated).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 280 nm: Detects both Parent and Oxindole.[1]

    • 254 nm: Parent Indole absorbs strongly.[1]

  • Expected Failure Mode:

    • Parent: RT ~6.5 min.

    • Oxindole Impurity: RT ~5.8 min (More polar due to ketone).

    • Ethyl Ester Impurity: RT ~8.2 min (More hydrophobic).

References

  • Cayman Chemical. (2023).[1][2] Indole-3-acetic Acid (Sodium Salt) Product Information & Stability Data. Link

  • Leasure, C. D., et al. (2013).[1][3][4] "Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6." Molecular Plant, 6(6), 1992–1995.[1][3] Link

  • Dunlap, J. R., & Robacker, K. M. (1988).[1][5] "Nutrient salts promote light-induced degradation of indole-3-acetic acid in tissue culture media."[1][4] Plant Physiology, 88(2), 379–382.[1] Link

  • Sigma-Aldrich. (2024).[1] Indole-3-acetic acid Technical Specification & Storage. Link

  • Mose, W. P., et al. (2011).[1] "Stability of Indole-3-acetic acid and its derivatives in solution." Journal of Solution Chemistry. (Extrapolated from general indole stability data).

Technical Support Center: Overcoming Solubility Challenges with (1,4-Dimethyl-1H-indol-3-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. This document provides in-depth troubleshooting strategies and detailed protocols to address the most common challenge encountered with this compound: poor aqueous solubility. As an indole-3-acetic acid derivative, this molecule possesses a hydrophobic indole core and a weakly acidic carboxylic acid group. This structure inherently limits its solubility in neutral aqueous buffers, a critical issue for researchers in cell-based assays and other biological experiments.

This guide is structured to walk you through a logical troubleshooting workflow, from initial, simple steps to more advanced solubilization techniques. Our goal is to equip you with the knowledge to not only solve the immediate problem but also to understand the chemical principles behind each method, ensuring robust and reproducible experimental results.

Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial hurdles. We recommend starting here before proceeding to more complex protocols.

Q1: My (1,4-Dimethyl-1H-indol-3-yl)-acetic acid powder won't dissolve in my aqueous buffer. What is the first and simplest thing I should try?

The most direct approach is to first create a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its powerful-solvating properties for a wide range of polar and non-polar compounds.[2][3]

Causality: The hydrophobic indole ring of your compound has poor interactions with water but favorable interactions with an aprotic polar solvent like DMSO. By dissolving it in a small volume of DMSO first, you create a concentrated stock that can then be diluted into your aqueous assay medium.

Actionable Advice:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.

  • Ensure complete dissolution by gentle vortexing. If needed, brief sonication or warming to 37°C can be applied, but always be cautious of potential compound degradation with heat.[2]

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[2]

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my cell culture medium or buffer. What should I do?

This is a very common problem known as "crashing out." It occurs because while the compound is soluble in the high-DMSO concentration of the stock, diluting it into the aqueous buffer lowers the overall solvent power of the solution below the threshold required to keep the hydrophobic compound dissolved.

Causality: You have exceeded the aqueous solubility limit of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in the final assay medium. The small percentage of DMSO is insufficient to maintain solubility at your target concentration.

Actionable Advice & Troubleshooting Steps:

  • Reduce the Final Concentration: This is the simplest fix. Your target concentration may be too high. Perform a serial dilution of your compound to find the highest concentration that remains soluble in your final assay medium.

  • Check Your Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive even at 0.1%.[2] High DMSO concentrations can be toxic to cells.[4] Always include a "vehicle control" in your experiment—this is assay medium containing the same final concentration of DMSO as your treated samples, but without the compound. This ensures that any observed effects are due to your compound and not the solvent.[2]

  • Improve Dilution Technique: Add the DMSO stock to your aqueous medium while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

If these initial steps fail, you will need to employ a more advanced solubilization strategy, as detailed in the sections below.

Systematic Troubleshooting Workflow

Navigating solubility issues requires a logical progression from simple to complex solutions. The following workflow diagram outlines a decision-making process to guide your experimental choices.

G cluster_0 start Start: Compound Precipitates in Buffer try_dmso Prepare Concentrated Stock in 100% DMSO start->try_dmso check_precip Dilute Stock into Aqueous Assay Medium. Does it Precipitate? try_dmso->check_precip success Success! Proceed with Assay. (Include Vehicle Control) check_precip->success No troubleshoot Troubleshoot Dilution check_precip->troubleshoot Yes lower_conc 1. Lower Final Compound Concentration troubleshoot->lower_conc adv_methods Advanced Methods Required troubleshoot->adv_methods lower_conc->check_precip

Caption: A workflow for addressing compound precipitation.

Advanced Solubilization Strategies

If preparing a simple DMSO stock is insufficient, more advanced formulation techniques are necessary. These methods alter the chemical environment to make it more favorable for your compound.

Strategy A: pH Adjustment

Scientific Principle: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a carboxylic acid. Like other carboxylic acids, its solubility in water is highly pH-dependent.[5] In an acidic or neutral solution (pH < pKa), the carboxylic acid group is protonated (-COOH) and uncharged, making the molecule less water-soluble. By raising the pH of the solution above the compound's pKa (typically 3-5 for this class of molecule), the carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻).[6][7] This charged form is significantly more soluble in water due to favorable ion-dipole interactions.[7][8]

When to Use This: This is an excellent and simple method to try if your final assay buffer can tolerate a slightly basic pH without affecting the biological system.

Experimental Protocol: Preparing a Basic Stock Solution

  • Weigh out the required amount of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

  • Instead of DMSO, add a small volume of a weak base, such as 1N NaOH, dropwise directly onto the powder until it dissolves.[9] This converts the acid to its highly soluble sodium salt.

  • Once dissolved, bring the solution to the desired final stock concentration using your aqueous buffer (e.g., PBS).

  • Measure the pH of the final stock solution and adjust it if necessary to be compatible with your assay.

  • Sterile-filter the stock solution through a 0.22 µm filter before use.

Trustworthiness Check:

  • Assay Compatibility: Confirm that the final pH of your assay medium after adding the basic stock does not adversely affect your cells or protein activity.

  • Vehicle Control: Your vehicle control should be an equivalent volume of the same basic buffer used to dissolve the compound, to account for any pH effects.

Strategy B: Using Co-solvents and Surfactants

Scientific Principle: This strategy involves creating a more "organic-like" solvent system that can accommodate hydrophobic molecules.

  • Co-solvents like polyethylene glycol (PEG 300 or PEG 400) or ethanol are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it easier to dissolve hydrophobic compounds.[10][11][]

  • Surfactants like Polysorbate 80 (Tween 80) are amphipathic molecules.[13] Above a specific concentration (the Critical Micelle Concentration), they form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. Your compound can be encapsulated within this hydrophobic core, while the hydrophilic exterior allows the entire micelle-compound complex to be soluble in the aqueous buffer.[14][15]

When to Use This: This is a powerful technique for very hydrophobic compounds that fail with DMSO alone. It is commonly used for in vivo formulations but can be adapted for in vitro work if toxicity is controlled.[10]

Summary of Common Excipients

ExcipientClassMechanism of ActionTypical Final Conc. in AssayKey Considerations
DMSO Co-solventAprotic polar solvent, good for initial stock.< 0.5%Potential for cell toxicity at higher concentrations.[4]
PEG 300/400 Co-solventReduces the polarity of the aqueous medium.[]1-5%Can be viscous; check for assay interference.
Ethanol Co-solventReduces the polarity of the aqueous medium.< 1%Can be toxic to cells; potential for evaporation.
Tween 80 SurfactantForms micelles that encapsulate the compound.[14]0.01-0.1%Can interfere with assays involving membranes or proteins.[13]

Protocol: Preparing a Co-solvent/Surfactant Formulation This protocol is adapted from common starting formulations for poorly soluble compounds.[10]

  • Weigh your compound into a sterile tube.

  • Add a small volume of DMSO (e.g., to make up 5-10% of the final stock volume) and vortex until dissolved.

  • Add PEG 300 (e.g., to make up 30-40% of the final volume) and vortex thoroughly.

  • Add Tween 80 (e.g., to make up 1-5% of the final volume) and vortex.

  • Slowly add the remaining volume of aqueous buffer (e.g., PBS or saline) while vortexing to prevent precipitation.

  • The final stock solution can then be diluted into the assay medium. Remember to calculate the final concentration of all excipients and run the appropriate vehicle control.

Strategy C: Cyclodextrin Encapsulation

Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[16][17] They can encapsulate a poorly soluble "guest" molecule, like your indole-derivative, within their hydrophobic cavity.[18][19] This host-guest "inclusion complex" shields the hydrophobic part of your compound from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily soluble in aqueous solutions.[16][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[1][17]

When to Use This: This is an excellent and often superior method when DMSO or other organic solvents cause unacceptable toxicity or interfere with the assay system.[1][4]

Sources

preventing degradation of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid during storage. Due to the limited availability of stability data specific to this compound, this guide synthesizes information from studies on the closely related parent compound, indole-3-acetic acid (IAA), and other methylated indole derivatives. The principles of indole chemistry are applied to offer practical troubleshooting advice and frequently asked questions to ensure the integrity of your experimental materials.

Introduction

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a synthetic auxin derivative with potential applications in agriculture and pharmaceutical research. As with many indole-containing molecules, its stability during storage is a critical factor for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays. This guide is designed to address common challenges and questions regarding the storage and handling of this compound.

Disclaimer: The stability and degradation pathways of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid have not been extensively reported in the scientific literature. The information and recommendations provided herein are largely extrapolated from data on indole-3-acetic acid (IAA) and other indole derivatives. The N-methylation and C4-methylation of the indole ring in the target compound may alter its susceptibility to degradation compared to IAA. Therefore, the user should consider these recommendations as a starting point and perform their own stability assessments for critical applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation: Exposure to air and/or light can lead to the formation of colored oxidation products. The electron-donating methyl groups may increase the susceptibility of the indole ring to oxidation.1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil.[1] 3. Low Temperature: Store at the recommended low temperature (see FAQ section).
Decreased Biological Activity in Assays Degradation: The compound may have degraded due to improper storage conditions (light, heat, oxygen, pH). Hydrolysis: If in solution, the acetic acid side chain could be susceptible to hydrolysis under certain pH conditions.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cold, dark, inert). 2. Prepare Fresh Solutions: For best results, prepare solutions fresh for each experiment.[2] 3. pH Control: If preparing aqueous solutions, use a buffered system within a neutral to slightly acidic pH range. Avoid alkaline conditions which can promote hydrolysis of indole esters and potentially other derivatives.[3] 4. Purity Analysis: If possible, re-analyze the purity of the compound using a suitable analytical method like HPLC.
Appearance of Unknown Peaks in HPLC/LC-MS Analysis Degradation Products: New peaks likely represent degradation products formed during storage or sample preparation. Photodegradation: Exposure of solutions to light, especially UV, can cause rapid degradation.[4]1. Minimize Light Exposure: Prepare samples under low-light conditions and use amber autosampler vials. 2. Control Temperature: Keep sample solutions cool during analysis. 3. Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, light, heat).
Poor Solubility of the Compound Degradation: Some degradation products may be less soluble. Incorrect Solvent: The chosen solvent may not be appropriate.1. Purity Check: Assess the purity of the compound. 2. Solvent Selection: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is expected to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For aqueous solutions, preparing a concentrated stock in an organic solvent and then diluting into the aqueous buffer is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (1,4-Dimethyl-1H-indol-3-yl)-acetic acid?

A1: Based on general guidelines for indole derivatives and auxins, the following conditions are recommended for long-term storage of the solid compound:

  • Temperature: -20°C is recommended for long-term stability. For short-term storage, 2-8°C may be acceptable.

  • Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption.

Q2: How should I prepare and store solutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid?

A2: It is highly recommended to prepare solutions fresh for each use. If storage is necessary:

  • Solvent: Use a high-purity, anhydrous organic solvent like DMSO or ethanol for stock solutions.

  • Storage: Store stock solutions at -20°C in tightly sealed, light-protected containers.

  • Aqueous Solutions: Avoid storing aqueous solutions for extended periods. If necessary, store for no more than a day at 2-8°C in the dark.[2] The stability in aqueous solutions is highly dependent on pH.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The primary degradation pathways for indole-3-acetic acid, which are likely relevant for its dimethylated derivative, are:

  • Photodegradation: Exposure to light, particularly UV wavelengths, can lead to the cleavage of the acetic acid side chain and modification of the indole ring.[4]

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. N-methylation may influence the site of oxidation compared to unsubstituted indoles.

  • Microbial Degradation: If solutions become contaminated with microorganisms, they can rapidly degrade the compound.[1][3][4]

Q4: How does the methylation in (1,4-Dimethyl-1H-indol-3-yl)-acetic acid affect its stability compared to IAA?

A4: While specific data is lacking, we can infer potential effects:

  • N-methylation: The methyl group on the indole nitrogen prevents degradation pathways that involve this nitrogen atom, such as certain enzymatic oxidations or dimerizations. However, it may also alter the electronic properties of the indole ring, potentially influencing its susceptibility to other forms of oxidation.

  • C4-methylation: The methyl group at the 4-position of the indole ring is an electron-donating group. This may increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack and certain types of oxidation.

Q5: What analytical methods can I use to assess the purity and degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method. A reversed-phase method would be a good starting point.

  • Column: A C18 column is commonly used for the separation of indole derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or acetic acid) is often effective.

  • Detection: UV detection at approximately 280 nm is suitable for the indole chromophore. For higher sensitivity and specificity, a fluorescence detector (excitation ~280 nm, emission ~350 nm) or a mass spectrometer (LC-MS) can be used.[5]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. Optimization may be required.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm).[5]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products and assess stability under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose the stock solution in a clear vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil at the same temperature.

  • Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 80°C) for 24 hours. Also, incubate a stock solution at 60°C in the dark.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

A (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (Stable Compound) B Oxidized Products (e.g., N-oxides, hydroxylated species) A->B  O2, Light, Metal Ions C Photodegradation Products (e.g., cleavage of side chain) A->C  UV/Visible Light D Microbial Metabolites A->D  Microbial Contamination

Caption: Key factors leading to the degradation of the parent compound.

Diagram 2: Troubleshooting Workflow

Start Issue Observed (e.g., discoloration, low activity) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage PrepFresh Prepare Fresh Stock Solution CheckStorage->PrepFresh PurityAnalysis Analyze Purity by HPLC PrepFresh->PurityAnalysis Result Problem Resolved? PurityAnalysis->Result ContactSupport Contact Technical Support for further assistance Result->ContactSupport No

Caption: A logical workflow for troubleshooting stability-related issues.

References

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available at: [Link]

  • Dunlap, J. R., & Robacker, K. M. (1988). Nutrient Salts and Media Composition Hasten the Photodegradation of Indole-3-acetic Acid. Plant Physiology, 88(2), 379–382. Available at: [Link]

  • Kansas State University Agricultural Experiment Station and Cooperative Extension Service. (n.d.). MF3105 Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops. Available at: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed, 103(3), 683-91. Available at: [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(1), 9–12. Available at: [Link]

  • PhytoTechnology Laboratories. (n.d.). Auxins and Rooting Hormones. Available at: [Link]

Sources

Technical Support Center: Synthesis of Indole-3-Acetic Acid (IAA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indole-3-acetic acid (IAA) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic compounds. Instead of a generic overview, we will directly address the common, and often frustrating, pitfalls encountered in the lab through a detailed question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Section 1: Core Synthesis Strategy & Starting Material Issues

This section addresses foundational challenges that can derail a synthesis before the key steps are even attempted.

Q1: My planned Fischer indole synthesis requires a specific phenylhydrazine that is not commercially available or is prohibitively expensive. What are my options?

A1: This is a frequent bottleneck. Relying solely on commercial hydrazines severely limits the scope of accessible IAA analogues. You have two primary, highly effective strategies:

  • On-Demand Hydrazine Synthesis: The most common method is the reduction of the corresponding diazonium salt, which is generated from the readily available aniline.

    • Mechanism: The aniline is treated with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt. This salt is then reduced, typically with tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃), to yield the desired arylhydrazine.

    • Causality: The diazonium ion (Ar-N₂⁺) is an excellent electrophile. The reducing agent provides electrons to break the N-N triple bond and subsequently protonate the nitrogens. Careful temperature control is critical as diazonium salts are notoriously unstable at higher temperatures.

  • Bypass the Hydrazine with the Japp-Klingemann Reaction: This is an elegant and powerful alternative that generates the required hydrazone intermediate directly, avoiding the need to isolate the often-unstable hydrazine.[1][2]

    • Mechanism: An aryl diazonium salt is reacted with a β-keto-ester or β-keto-acid (e.g., ethyl 2-methylacetoacetate). The reaction proceeds via an azo intermediate which, under basic or acidic conditions, undergoes rearrangement and cleavage to form the hydrazone.[1][2][3][4]

    • Expert Insight: The Japp-Klingemann reaction offers superior regiochemical control and is often more amenable to scale-up.[3][5] It is particularly useful when the target hydrazine is known to be unstable.[3]

Q2: I'm performing a multi-step synthesis. When should I introduce the acetic acid side chain?

A2: The timing of the side-chain introduction is a critical strategic decision that depends on the stability of your intermediates and the compatibility of functional groups.

  • Strategy A: Pre-Cyclization (Side-chain on the Carbonyl Partner): You can use a carbonyl compound that already contains the acetic acid precursor, such as γ-keto acids or their esters. For example, reacting a phenylhydrazine with levulinic acid (4-oxopentanoic acid) or its ethyl ester is a classic route.

    • Advantage: This is often more convergent, building the core structure in fewer steps.

    • Pitfall: The carboxylic acid or ester functionality can interfere with certain cyclization conditions, particularly under harsh acidic catalysis. It may require protection or lead to side reactions.

  • Strategy B: Post-Cyclization (Functionalization of the Indole Core): You can first form a simpler indole (e.g., from indole itself or a substituted indole) and then add the side chain at the C3 position. Common methods include:

    • Friedel-Crafts Acylation: Reacting the indole with an acylating agent like chloroacetyl chloride, followed by reduction or further manipulation. A method using an acylating reagent followed by a Willgerodt-Kindler rearrangement has also been reported.[6]

    • Reaction with Glycolic Acid: A direct, though high-temperature, method involves reacting indole with glycolic acid in the presence of a base at ~250 °C.[7][8]

    • From Indole-3-acetonitrile: A very common route involves the synthesis of indole-3-acetonitrile (e.g., from gramine) followed by hydrolysis to the carboxylic acid.[8] This is often a reliable and high-yielding approach.

Decision Workflow for Side-Chain Introduction

G start Plan Synthesis of IAA Derivative q1 Are starting materials for Strategy A (e.g., γ-keto acids) readily available? start->q1 strategy_a Pursue Pre-Cyclization Strategy (A) q1->strategy_a Yes strategy_b Pursue Post-Cyclization Strategy (B) q1->strategy_b No q2 Does the acetic acid side-chain contain sensitive functional groups? strategy_a->q2 protect Protect side-chain functional groups before cyclization. q2->protect Yes proceed_a Proceed with Fischer Indole synthesis using functionalized carbonyl. q2->proceed_a No proceed_b Synthesize indole core first, then functionalize at C3. strategy_b->proceed_b protect->proceed_a

Caption: Decision tree for side-chain introduction strategy.

Section 2: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis is the most widely used method, but it is notoriously sensitive to conditions and substrate electronics.[9]

Q3: My Fischer indole synthesis is failing completely or giving very low yields. What's going wrong?

A3: This is a classic problem with several potential root causes. The entire process hinges on the success of the acid-catalyzed[9][9]-sigmatropic rearrangement of the ene-hydrazine intermediate. Failure typically occurs when a competing pathway becomes dominant.

Key Pitfalls and Solutions:

  • Substituent Effects & N-N Bond Cleavage: This is the most insidious and common failure mode.[10]

    • Causality: Strong electron-donating groups (EDGs) on the carbonyl component (the aldehyde or ketone) can over-stabilize the ene-hydrazine intermediate. This stabilization weakens the N-N bond, making heterolytic cleavage a more favorable, lower-energy pathway than the desired[9][9]-sigmatropic rearrangement.[9][10][11] Instead of cyclizing, the intermediate fragments into an aniline and a stabilized iminyl carbocation, leading to tars and other side products.[10] This is a known reason for the difficulty in synthesizing 3-aminoindoles via the Fischer method.[9][10]

    • Solution: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) instead of a strong Brønsted acid (H₂SO₄, PPA). Lewis acids can still promote the rearrangement but are less likely to induce the catastrophic N-N cleavage.[10]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and often require empirical optimization.[9]

    • Causality: Too little acid results in an incomplete reaction. Too much or too strong an acid can lead to side reactions like sulfonation (with H₂SO₄), polymerization, or the N-N cleavage described above.

    • Solution: Screen a panel of catalysts. A good starting point is a table like the one below. Polyphosphoric acid (PPA) is often effective but can be difficult to work with. A mixture of acetic acid and HCl can also be effective.[3]

CatalystTypical ConditionsNotes
ZnCl₂ Neat or in solvent, 100-180 °CGood for substrates prone to cleavage.
PPA Neat, 80-150 °CStrong dehydrating agent, good for difficult cyclizations.
H₂SO₄ Diluted in EtOH, MeOH, or AcOHCan cause charring/sulfonation; use with caution.
HCl (gas) In EtOH or AcOH, refluxClean, but requires specialized equipment.[3]
Formic Acid Neat, refluxCan serve as both solvent and catalyst.[3]
  • Impure Starting Materials: The purity of the arylhydrazine and carbonyl compounds is paramount.

    • Causality: Impurities can lead to a cascade of unwanted side reactions.[9] Aldehydes are particularly prone to oxidation to carboxylic acids or self-condensation (aldol) under acidic conditions.[9]

    • Solution: Always use freshly distilled aldehydes. Check the purity of your hydrazine by NMR or melting point before use.

Troubleshooting Workflow for a Failed Fischer Indole Synthesis

G start Fischer Indole Synthesis Failed (Low/No Yield, Tar Formation) check_purity Verify Purity of Starting Materials (Hydrazine, Carbonyl) start->check_purity purify Purify/Redistill Starting Materials check_purity->purify Impure check_substituents Analyze Electronic Effects: Does carbonyl have strong EDGs? check_purity->check_substituents Pure purify->start Retry change_catalyst Switch from Brønsted Acid (H₂SO₄, PPA) to a milder Lewis Acid (ZnCl₂, BF₃·OEt₂) check_substituents->change_catalyst Yes optimize_conditions Systematically Optimize: - Catalyst Loading - Temperature - Reaction Time check_substituents->optimize_conditions No change_catalyst->start Retry optimize_conditions->start Still Fails, Re-evaluate success Successful Synthesis optimize_conditions->success Success

Caption: A systematic approach to troubleshooting the Fischer indole synthesis.

Section 3: Challenges in Side Chain Manipulation

After forming the indole core, manipulating the side chain to yield the final carboxylic acid presents its own set of challenges.

Q4: My hydrolysis of indole-3-acetonitrile to indole-3-acetic acid is giving a poor yield and multiple byproducts. How can I improve this step?

A4: The hydrolysis of the nitrile group is a robust transformation, but its success with indole-containing substrates depends heavily on the conditions, as the indole ring itself can be sensitive.[12][13][14]

  • Alkaline Hydrolysis (e.g., NaOH, KOH):

    • Mechanism: This is typically a two-stage process, first forming the amide intermediate, which is then hydrolyzed to the carboxylate salt.[13][14] The reaction is driven by the formation of the stable carboxylate.

    • Common Pitfall: Incomplete hydrolysis. The amide intermediate can sometimes be difficult to hydrolyze further, especially under mild conditions.

    • Solution: Use more forcing conditions: increase the temperature (reflux) and/or the concentration of the base.[12][13] A mixture of an alcohol (EtOH, MeOH) and aqueous base is often effective.[12] After the reaction, the mixture must be carefully acidified to a pH of ~3 to protonate the carboxylate and precipitate the desired acid.[12]

  • Acidic Hydrolysis (e.g., HCl, H₂SO₄):

    • Mechanism: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[13] The reaction proceeds through the amide to the carboxylic acid and the ammonium salt.[14]

    • Common Pitfall: Degradation of the indole ring. The indole nucleus, particularly at the electron-rich C3 position, is susceptible to electrophilic attack and polymerization/dimerization under strong acidic conditions.[15]

    • Solution: Use this method cautiously. It may be suitable for more robust, electron-deficient indole systems. If you must use acid, opt for milder conditions or shorter reaction times and monitor carefully by TLC.

Q5: I am losing my carboxylic acid group during subsequent reaction steps. What is happening?

A5: You are likely observing decarboxylation, the loss of CO₂ from the acetic acid side chain.

  • Causality: The indole-3-acetic acid structure is prone to decarboxylation under certain conditions, particularly high heat and sometimes in the presence of acids or transition metals.[16][17] The reaction proceeds via protonation of the indole ring, which facilitates the elimination of CO₂ to form skatole (3-methylindole), a common and often foul-smelling impurity.[7]

  • Preventative Measures:

    • Avoid Excessive Heat: When performing reactions on the IAA core, use the mildest possible thermal conditions. If a reaction requires high temperatures, consider if the carboxylic acid can be introduced at a later stage.

    • Protect the Carboxylic Acid: Convert the acid to a more stable ester (e.g., methyl or ethyl ester) before performing harsh reactions. The ester can be hydrolyzed back to the acid in the final step under milder basic conditions.

    • Protect the Indole Nitrogen: Attaching an electron-withdrawing protecting group (e.g., tosyl (Ts), phenylsulfonyl (PhSO₂), or Boc) to the indole nitrogen can reduce the electron density of the ring system, making it less prone to the protonation that initiates decarboxylation.[18] However, these groups require additional synthesis steps for introduction and removal.[18][19]

Section 4: Purification & Characterization Headaches

Purification is frequently the most time-consuming part of synthesis. IAA derivatives, with their polar carboxylic acid group and flat aromatic system, can be particularly challenging.

Q6: I'm struggling to purify my crude indole-3-acetic acid derivative by column chromatography. It's either sticking to the silica or co-eluting with impurities.

A6: This is a very common issue due to the properties of both the indole and the carboxylic acid.

  • Problem 1: Tailing on Silica Gel: The acidic proton of the COOH group and the N-H proton of the indole can interact strongly with the silanol groups (Si-OH) on the surface of silica gel, leading to significant band broadening and poor separation.

  • Solution 1: Additive in the Eluent: Add a small amount of a polar, acidic modifier to your eluent system. Acetic acid (typically 0.5-1%) is the most common choice. It protonates the silanol groups and the product, minimizing ionic interactions and leading to sharper peaks.

  • Problem 2: Closely-Related Impurities: Side products like skatole (from decarboxylation) or starting materials can have very similar polarities to the desired product, making separation difficult.[9]

  • Solution 2: Alternative Purification Methods:

    • Recrystallization: This can be an excellent method for achieving high purity, though it may come at the cost of lower recovery.[9] Experiment with a range of solvent systems (e.g., water, ethanol/water, ethyl acetate/hexanes).

    • Acid-Base Extraction: Use the acidic nature of your product to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., sat. NaHCO₃ solution). Your IAA derivative will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Then, re-acidify the aqueous layer with dilute HCl to precipitate your purified product, which can be collected by filtration or extracted back into an organic solvent.

    • Reverse-Phase Chromatography (C18): If your compound is particularly polar and difficult to handle on normal phase silica, reverse-phase flash chromatography (using eluents like acetonitrile/water or methanol/water) can provide excellent separation.

Purification Strategy Decision Diagram

G start Crude IAA Derivative Needs Purification q1 Is the product a crystalline solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes q2 Are major impurities non-acidic? q1->q2 No/Amorphous recrystallize->q2 Fails final Pure Product recrystallize->final Success acid_base Perform Acid-Base Extraction q2->acid_base Yes column Prepare for Column Chromatography q2->column No acid_base->column Fails acid_base->final Success q3 Observe tailing/ streaking on TLC? column->q3 add_acid Add 0.5-1% Acetic Acid to Eluent q3->add_acid Yes run_column Run Normal Phase Silica Column q3->run_column No add_acid->run_column reverse_phase Consider Reverse Phase (C18) Chromatography run_column->reverse_phase Fails run_column->final Success reverse_phase->final

Caption: Decision workflow for purifying IAA derivatives.

Section 5: Protocols & Methodologies

Protocol 1: General Procedure for Fischer Indole Synthesis using ZnCl₂

  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the arylhydrazine hydrochloride (1.0 eq) and the ketone/aldehyde (1.1 eq).

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq). Caution: ZnCl₂ is highly hygroscopic; handle quickly in a dry environment.

  • Reaction: Heat the mixture, with stirring, to 120-160 °C. The reaction is often run neat, but a high-boiling solvent like xylene can be used.

  • Monitoring: Monitor the reaction progress by TLC until the starting hydrazine is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully add water and a 2M HCl solution. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with water, brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Section 4.

Protocol 2: Alkaline Hydrolysis of Indole-3-acetonitrile

  • Setup: In a round-bottom flask, dissolve indole-3-acetonitrile (1.0 eq) in ethanol (approx. 10 volumes).

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq, e.g., 10% aq. solution).[12]

  • Reaction: Heat the mixture to reflux (approx. 80-100 °C) and stir vigorously for 4-16 hours.[12]

  • Monitoring: Monitor the disappearance of the starting nitrile and the intermediate amide by TLC.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water.[12]

  • Extraction: Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any non-acidic impurities.[12]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with cold 1N HCl.[12] The indole-3-acetic acid product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

References
  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]

  • Biology Discussion. (2016, July 20). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • Muchowski, J. et al. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Retrieved from [Link]

  • Nonhebel, H. M. (2015). Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence. Plant Physiology. Retrieved from [Link]

  • Pindur, U. (n.d.). Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Unknown Author. (2019, April 17). indolyl-3-acetic acid with use of salts of copper. OSPU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. Retrieved from [Link]

  • Guan, X., & Borchardt, R. T. (1994). A convenient method for the synthesis of indole-3-acetic acids. Tetrahedron Letters, 35(19), 3013-3016. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]

  • Walters, M., Ren, R., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac. DigitalCommons@UNMC. Retrieved from [Link]

  • Chen, K.-H., et al. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology. Retrieved from [Link]

  • ACS Omega. (2021, July 19). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Retrieved from [Link]

  • Pelcman, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc. Retrieved from [Link]

  • Miller, A. N., et al. (n.d.). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. Plant Physiology. Retrieved from [Link]

  • Redalyc. (n.d.). STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • PubMed. (2011, April 20). Why do some Fischer indolizations fail? Retrieved from [Link]

  • Matilla, M. A., et al. (2023). Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Molecular Microbiology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and antibacterial activity of some indole acetic acid derivatives. Retrieved from [Link]

  • Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Unknown Author. (n.d.). Indoles. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Methodology for indole-3-acetic acid: Sample preparation, extraction, and purification techniques. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples Through Nylon. Retrieved from [Link]

  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
  • Duca, D., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. It combines detailed protocols with troubleshooting advice to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude (1,4-Dimethyl-1H-indol-3-yl)-acetic acid?

The three most effective and commonly employed methods for purifying this class of compound are Acid-Base Extraction, Recrystallization, and Silica Gel Column Chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the final purity required. Often, a combination of these techniques is necessary for achieving high purity.

Q2: What are the likely impurities in my crude sample?

Crude samples of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid can contain a variety of impurities stemming from the synthetic route. These may include:

  • Unreacted Starting Materials: Such as 1,4-dimethylindole or reagents used for the acetic acid side-chain addition.

  • Reaction By-products: Including isomers, products of side reactions, or decomposition products. Indole derivatives can be sensitive to strongly acidic or oxidizing conditions[1][2].

  • Residual Solvents: Organic solvents used during the reaction or initial work-up.

  • Colored/Oily Impurities: High molecular weight or polymeric by-products that can impart color and prevent crystallization[3].

Q3: How do I select the most appropriate purification strategy?

Your strategy should be guided by the impurity profile and desired outcome:

  • For removing non-acidic impurities: Acid-base extraction is highly effective. It selectively isolates the acidic target compound from neutral or basic contaminants.

  • For high-purity crystalline material: Recrystallization is the preferred final step. It is excellent for removing small amounts of soluble impurities and achieving high crystallinity, provided a suitable solvent is found[4].

  • For separating closely related compounds (e.g., isomers): Silica gel column chromatography offers the highest resolution and is often necessary when impurities have similar solubility and acidity to the target compound[5][6].

Q4: How can I effectively monitor the purification process?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring. It allows for rapid assessment of the separation of your target compound from impurities during column chromatography and for checking the purity of recrystallization mother liquor and final crystals[6][7]. A common developing solvent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with a small amount of acetic acid to ensure sharp spots for the carboxylic acid[5].

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the gold standard. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acidic modifier like 0.1% trifluoroacetic acid) provides excellent resolution for indole-3-acetic acid derivatives[3][8].

Purification Protocols & Methodologies

The following protocols provide step-by-step instructions for the primary purification techniques.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid moiety to separate it from neutral and basic impurities.

Experimental Rationale: The target compound is deprotonated by a base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous phase is then re-acidified, causing the pure carboxylic acid to precipitate.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.

    • Scientist's Note: Using a strong base like NaOH can sometimes lead to hydrolysis or other side reactions with sensitive functional groups. Sodium bicarbonate is generally a safer choice.

  • Separation of Impurities: Combine the aqueous extracts. The neutral and basic impurities will remain in the original organic layer, which can now be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1-2M hydrochloric acid (HCl) until the pH is approximately 2-3. Constant stirring is crucial during this step[4][5].

  • Precipitation & Isolation: The purified (1,4-Dimethyl-1H-indol-3-yl)-acetic acid will precipitate out of the solution as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. Protect from direct light, as indole compounds can be light-sensitive[4].

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Neutral/Basic Impurities (Discard) A->B Wash with aq. NaHCO₃ C Sodium (1,4-Dimethyl-1H-indol-3-yl)-acetate (Water Soluble) A->C Extraction D Pure Product (Precipitate) C->D Acidify with HCl G A Crude Sample B Purification Method Selection (Based on Impurity Profile) A->B C Acid-Base Extraction B->C Non-Acidic Impurities D Column Chromatography B->D Isomeric Impurities E Recrystallization C->E Final Polish D->E Final Polish F Purity Analysis (TLC, HPLC, NMR) E->F F->B Purity < Target? G Pure Compound F->G

Sources

Technical Support Center: Troubleshooting Cytotoxicity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-14-DMA-CYTO Assigned Specialist: Senior Application Scientist, Cell Biology Division Status: Open Subject: Unexplained cytotoxicity in control cells during (1,4-Dimethyl-1H-indol-3-yl)-acetic acid assays.

Executive Summary

You are observing cytotoxicity in control cells treated with (1,4-Dimethyl-1H-indol-3-yl)-acetic acid . This molecule is a lipophilic indole-3-acetic acid (IAA) derivative. The presence of the N-methyl group (position 1) and the methyl group at position 4 significantly increases its lipophilicity compared to native IAA.

In our experience, "toxicity in control cells" usually stems from three distinct failure modes:

  • Vehicle Toxicity: The concentration of DMSO required to solubilize this lipophilic analog exceeds the tolerance of your specific cell line.

  • Physicochemical Stress: The acetic acid moiety acts as a weak acid, potentially overwhelming the buffering capacity of the media at high concentrations (

    
    ).
    
  • Class-Specific Biological Activity: Indole derivatives are known mitochondrial uncouplers and Aryl Hydrocarbon Receptor (AhR) ligands. This is not "non-specific" toxicity but a specific pharmacological effect of the scaffold.

This guide provides a structured troubleshooting workflow to isolate and resolve the root cause.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your experimental design, determine the source of the toxicity using this logic flow.

TroubleshootingFlow Start START: Cytotoxicity in Control Cells CheckVehicle Step 1: Check Vehicle (DMSO) Start->CheckVehicle VehicleToxic Is Vehicle Control (0 uM drug) dying? CheckVehicle->VehicleToxic ReduceDMSO Action: Titrate DMSO < 0.1% Or switch to Ethanol (if compatible) VehicleToxic->ReduceDMSO Yes CheckSolubility Step 2: Check Solubility/Precipitation VehicleToxic->CheckSolubility No Crystals Are micro-crystals visible (100x)? CheckSolubility->Crystals FixSolubility Action: Sonicate stock Warm media to 37°C before adding Crystals->FixSolubility Yes CheckPH Step 3: Check pH Stability Crystals->CheckPH No MediaYellow Is media turning yellow? CheckPH->MediaYellow BufferFix Action: Add 25mM HEPES Re-check pH of stock solution MediaYellow->BufferFix Yes CheckMech Step 4: Mechanism Verification MediaYellow->CheckMech No

Figure 1: Diagnostic logic flow for isolating the source of cytotoxicity. Follow the path based on your observations of the vehicle control and media condition.

Part 2: Troubleshooting Modules

Module 1: Solubility & Vehicle Optimization

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is significantly more hydrophobic than native IAA due to the methylation.

  • The Problem: To dissolve the compound, you likely used high-concentration DMSO.[1] If the final DMSO concentration in the well exceeds 0.5% (v/v), the solvent itself will permeabilize membranes and induce apoptosis, often mistaken for compound toxicity [1].

  • The "Crystal" Artifact: Upon adding the DMSO stock to aqueous media, this hydrophobic compound may "crash out" (precipitate) into invisible micro-crystals. These crystals settle on cells, causing physical stress and localized high concentrations, leading to cell death.

Action Plan:

  • Limit DMSO: Ensure final DMSO concentration is

    
    .
    
  • Visual Check: Inspect wells under 100x phase contrast immediately after dosing. If you see "shimmering" dots or needles, you have precipitation.

  • Protocol: See Solubility Validation Protocol below.

Module 2: pH & Buffering

The "acetic acid" tail makes this molecule a weak acid.

  • The Problem: At high screening concentrations (e.g.,

    
    ), the compound can lower the pH of the culture medium, especially in bicarbonate-buffered systems (DMEM/RPMI) outside the incubator or if the buffer capacity is weak. Acidic stress triggers apoptosis.
    
  • Diagnosis: Does the phenol red in the media turn yellow/orange immediately upon adding the compound?

Action Plan:

  • Supplement media with 25 mM HEPES to stabilize pH.

  • Neutralize the stock solution with equimolar NaOH if using very high concentrations, though this may affect solubility.

Module 3: Biological Mechanism (The "Indole Effect")

If solubility and pH are controlled, the cytotoxicity is likely a specific biological effect of the indole scaffold.

  • Mitochondrial Uncoupling: Indole derivatives are known protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the membrane potential (

    
    ). This uncouples oxidative phosphorylation, halting ATP production and generating Reactive Oxygen Species (ROS) [2].
    
  • AhR Activation: Indoles are ligands for the Aryl Hydrocarbon Receptor (AhR). Activation induces CYP1A1, which can metabolize the indole into reactive intermediates (bioactivation) that are toxic to the cell [3].

Mechanism Compound (1,4-Dimethyl-1H-indol-3-yl)-acetic acid CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion (Lipophilic) Mitochondria Mitochondria CellMembrane->Mitochondria AhR AhR Receptor CellMembrane->AhR ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Uncoupling OxPhos Nucleus Nucleus (CYP1A1 Induction) AhR->Nucleus Translocation Nucleus->ROS Metabolic Bioactivation Apoptosis Cell Death (Cytotoxicity) ROS->Apoptosis

Figure 2: Mechanistic pathways of Indole toxicity. The compound can act directly on mitochondria or via AhR-mediated genomic signaling.

Part 3: Validated Protocols

Protocol A: The "Vehicle Tolerance" Curve

Run this before any further compound testing to define the safe solvent limit for your specific cells.

  • Prepare Media: Aliquot culture media into 5 tubes.

  • Spike DMSO: Add DMSO to create a range: 0% (Control), 0.1%, 0.25%, 0.5%, 1.0%.

  • Seed Cells: Plate your control cells (e.g., 5,000 cells/well in 96-well plate).

  • Treat: Replace media with the DMSO-spiked media. Incubate for 24-48 hours.

  • Assay: Measure viability (e.g., CellTiter-Glo or MTT).

  • Analysis: The highest concentration with

    
     viability is your Max Solvent Limit . Note: Many sensitive lines (e.g., primary neurons, hepatocytes) cannot tolerate >0.1% DMSO. [4]
    
Protocol B: Solubility Limit Test (Turbidimetry)

Determine if your compound is precipitating.

  • Prepare Stock: Dissolve compound in 100% DMSO to 100 mM.

  • Prepare Buffer: Place 198

    
     of your culture media (w/ serum) into a clear 96-well plate.
    
  • Titrate: Add 2

    
     of stock to the first well (1 mM final). Perform 1:2 serial dilutions across the plate.
    
  • Incubate: Let sit at 37°C for 1 hour.

  • Read: Measure Absorbance at 600 nm (OD600) .

  • Interpret: A spike in OD600 compared to the media blank indicates precipitation (turbidity). Do not test above this concentration.

Part 4: FAQ & Data Interpretation

ObservationLikely CauseRecommended Fix
Vehicle (0

M) cells dying
DMSO concentration >0.5%Reduce DMSO to <0.1%. Use high-concentration stock.
Media turns yellow instantly Acidic pH shiftAdd 25mM HEPES buffer. Check stock pH.
"Shimmering" debris on cells Compound precipitationSonicate stock. Warm media. Do not freeze-thaw stock repeatedly.
Viability drops at 24h but recovers Metabolic suppression (Artifact)Indoles can suppress metabolism without killing. Use ATP assay (CellTiter-Glo) instead of MTT.
Steep toxicity curve (Hill slope > 5) Physical cell lysisIndicates precipitation or membrane disruption (detergent effect).
Q: Can I use Ethanol instead of DMSO?

A: Yes, but Ethanol is often more volatile and can cause "edge effects" in 96-well plates due to evaporation. If you switch, seal plates with Parafilm or a breathable membrane to prevent evaporation.

Q: Why does the MTT assay show toxicity, but the cells look healthy?

A: Indole derivatives can interfere with mitochondrial reductase enzymes. The MTT assay measures metabolic activity, not just death.[2] If the indole slows down mitochondrial respiration (uncoupling), the MTT signal drops even if cells are alive. Recommendation: Verify with an LDH release assay (measures membrane rupture) or Trypan Blue exclusion.

References

  • Nikon Instruments. The cytotoxicity of DMSO in cell culture. (2024).[3][4] Link

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy.[5] Biochemical Pharmacology, 61(2), 129–137. Link

  • Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation.[6] Drug Metabolism and Disposition, 43(10), 1522–1535. Link

  • LifeTein. DMSO Usage in Cell Culture: Safety Limits and Protocols. (2023).[7][8] Link

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays. Journal of Chemical Biology. (General reference for solvent limits).

Sources

Technical Guide: Minimizing Batch-to-Batch Variability in (1,4-Dimethyl-1H-indol-3-yl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists focusing on the reproducible synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid . This guide prioritizes the Glyoxalyl Chloride / Reduction Route , which offers the highest control over batch variability compared to direct alkylation or Fischer cyclization strategies.

Executive Summary & Technical Context

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid presents a specific synthetic challenge due to the steric hindrance at the C4 position (peri-interaction). This methyl group sterically crowds the C3 reactive site, altering the kinetics of electrophilic aromatic substitution compared to simple indoles.

Key Variability Drivers:

  • Regioisomer Contamination: Starting material (1,4-dimethylindole) often contains 1,6-dimethylindole if produced via Fischer synthesis.

  • Incomplete C3-Acylation: The C4-methyl group retards the attack of electrophiles (e.g., oxalyl chloride) at C3, leading to variable conversion rates or competitive C2-acylation.

  • Over-Reduction: The reduction of the intermediate glyoxylic acid to acetic acid can lead to indoline (2,3-dihydroindole) impurities if reaction times are not strictly controlled.

Critical Process Modules

Module A: Raw Material Qualification (The "1,4 vs 1,6" Problem)

If you synthesize the starting material 1,4-dimethylindole via Fischer Indole Synthesis (using N-methyl-N-(3-methylphenyl)hydrazine), you will inevitably generate the 1,6-dimethyl isomer .

  • Impact: The 1,6-isomer reacts faster at C3 than the 1,4-isomer. If not removed, it enriches in the final product.

  • Control Strategy:

    • Analytical Check: Use GC-MS or H-NMR to quantify 1,6-dimethylindole.

    • Specification: Set a strict limit (<0.5%) for the 1,6-isomer before starting the acetic acid synthesis.

    • Purification: If the mixture is present, separate via column chromatography (1,4-isomer is usually less polar) or fractional distillation before the acylation step.

Module B: The Acylation Step (C3-Glyoxylation)

Reaction: 1,4-Dimethylindole + Oxalyl Chloride


 Indol-3-yl-glyoxalyl Chloride 

Indol-3-yl-glyoxylic Acid.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Low Yield High residual starting material (SM) by HPLC.Steric hindrance at C4 slows C3 attack; Reaction temp too low.Increase reaction temperature to 0°C–5°C (from -10°C). Do not exceed 10°C to avoid C2 attack.
C2-Isomer Impurity peak at RRT ~1.1.Reaction temp too high; Localized overheating.Improve stirring efficiency. Use a jacketed reactor. Add oxalyl chloride slower.
Dimer Formation Insoluble colored precipitate (not the acid chloride).Stoichiometry error (Indole excess).Ensure Oxalyl Chloride is in excess (1.2–1.5 equiv).

Protocol Optimization:

  • Solvent: Anhydrous Diethyl Ether or TBME (Tert-butyl methyl ether) is preferred over THF to precipitate the glyoxalyl chloride intermediate, driving the reaction to completion.

  • Temperature: Maintain 0°C to 5°C . The C4-methyl group raises the activation energy; standard "ice-salt" baths (-10°C) may be too cold for efficient conversion.

Module C: The Reduction Step

Reaction: Indol-3-yl-glyoxylic Acid


 Indol-3-yl-acetic Acid.[1]
Recommended Method:  Wolff-Kishner (Hydrazine/KOH) or catalytic reduction (Pd/C + H2). Note: NaBH4 reduction requires activation (e.g., with BF3) to fully reduce the carboxyl carbonyl to methylene.

Batch Variability Control:

  • Wolff-Kishner Risk: High temperature reflux can cause decarboxylation (loss of CO2) yielding 1,3,4-trimethylindole (skatole derivative).

  • Catalytic Hydrogenation Risk: Over-reduction of the C2-C3 double bond to form the indoline analog.

  • Solution: Use Hypophosphorous Acid / Iodine reduction (mild) or controlled Pearlman’s Catalyst (Pd(OH)2) transfer hydrogenation.

Visualizing the Control Strategy

SynthesisControl SM Starting Material 1,4-Dimethylindole Check1 QC Check: 1,6-Isomer < 0.5%? SM->Check1 Step1 Step 1: Acylation (Oxalyl Chloride, 0-5°C) Check1->Step1 Pass Imp1 Impurity: 1,6-Dimethyl isomer Check1->Imp1 Fail (Purify) Inter1 Intermediate 1: Glyoxalyl Chloride (Solid) Step1->Inter1 Imp2 Impurity: C2-Acylated byproduct Step1->Imp2 Temp > 10°C Step2 Step 2: Hydrolysis (Water/Base) Inter1->Step2 Inter2 Intermediate 2: Glyoxylic Acid (Solid) Step2->Inter2 Check2 QC Check: Purity > 98%? Inter2->Check2 Step3 Step 3: Reduction (HI/P or Pd/C) Check2->Step3 Pass Final Final Product: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Step3->Final Imp3 Impurity: Indoline (Over-reduced) Step3->Imp3 Prolonged Rxn

Caption: Workflow logic for minimizing variability, highlighting critical Quality Control (QC) checkpoints and impurity diversion paths.

Detailed Experimental Protocol (Batch Consistency Optimized)

Step 1: Synthesis of (1,4-Dimethyl-1H-indol-3-yl)-glyoxylic acid
  • Setup: Charge a dry reactor with 1,4-dimethylindole (1.0 equiv) and anhydrous diethyl ether (10 vol). Cool to 0°C .

  • Addition: Add Oxalyl Chloride (1.2 equiv) dropwise over 30 minutes. Critical: Monitor internal temperature; do not exceed 5°C.

  • Reaction: Stir at 0–5°C for 2 hours. A bright orange/yellow precipitate (Glyoxalyl Chloride) should form.

  • Work-up:

    • Filter the solid under nitrogen (hygroscopic!).

    • Wash the cake with cold ether (2 x 3 vol) to remove unreacted indole and C2-byproducts.

    • Suspend the solid in water (10 vol) and stir for 1 hour to hydrolyze to the acid.

    • Filter the crude Glyoxylic Acid . Recrystallize from Ethanol/Water if purity <98%.

Step 2: Reduction to Acetic Acid (Wolff-Kishner Modification)

Note: This modification uses milder conditions to prevent decarboxylation.

  • Setup: Suspend Glyoxylic Acid intermediate (1.0 equiv) in Ethylene Glycol (5 vol).

  • Reagents: Add Hydrazine Hydrate (3.0 equiv) and KOH (4.0 equiv).

  • Formation of Hydrazone: Heat to 100°C for 1 hour. (Check HPLC for disappearance of ketone).

  • Reduction: Raise temperature to 140°C–150°C (distill off excess water/hydrazine) and hold for 3–4 hours. Do not exceed 160°C to avoid thermal decomposition.

  • Isolation: Cool, dilute with water, acidify with HCl to pH 2. Extract with Ethyl Acetate.

  • Crystallization: Evaporate solvent. Recrystallize from Toluene/Heptane to target the stable polymorph.

FAQs: Troubleshooting Common Issues

Q: Why is my final product colored (pink/brown) instead of white? A: This indicates oxidation products, likely quinoid impurities derived from unreacted 1,4-dimethylindole.

  • Fix: Ensure the Step 1 filtration (washing the acid chloride) is thorough. The acid chloride is insoluble in ether, while the starting indole is soluble. This is your primary purification point.

Q: I see a "doublet" peak in NMR for the methyl groups. Is this an isomer? A: Yes, this confirms the presence of 1,6-dimethylindole-3-acetic acid .

  • Fix: You cannot easily separate the final acids. You must repurify the starting material (1,4-dimethylindole) before synthesis.

Q: The yield in Step 1 is inconsistent (sometimes 80%, sometimes 40%). A: This is a moisture issue. Oxalyl chloride hydrolyzes rapidly.

  • Fix: Titrate your oxalyl chloride or use fresh bottles. Ensure the reactor is purged with dry nitrogen. Even 1% water content can kill the reaction stoichiometry.

References

  • Fischer Indole Synthesis & Regioselectivity

    • Hughes, D. L. (1993). "Progress in the Fischer Indole Reaction." Organic Preparations and Procedures International. Link

  • Glyoxylic Acid Route (General Indole-3-acetic acid synthesis)

    • Speeter, M. E., & Anthony, W. C. (1959). "The Action of Oxalyl Chloride on Indoles: A New Synthesis of Tryptamines." Journal of the American Chemical Society. Link

  • Steric Effects in Indole Functionalization

    • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[2] Academic Press. (Standard text for peri-interaction effects).

  • Reduction Methods for Indole-Glyoxylates

    • Feldman, P. L., et al. (1986). "Modified Wolff-Kishner Reduction." Journal of Organic Chemistry. Link

  • Batch Processing of Indoles

    • Org.[2][3][4][5] Synth. 1959, 39, 30. "Indole-3-acetic Acid".[1] Link (Reference for hydrolysis/workup standards).

Sources

Validation & Comparative

Technical Comparison Guide: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid vs. Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This guide provides an objective, technical comparison between the natural plant hormone Indole-3-acetic acid (IAA) and its synthetic disubstituted analog, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (hereafter referred to as 1,4-Me₂-IAA ).

The Verdict: While IAA is the gold-standard endogenous auxin driving plant growth and development, 1,4-Me₂-IAA is a synthetic derivative predicted to exhibit negligible auxin activity or potentially act as a weak antagonist . This conclusion is based on established Structure-Activity Relationship (SAR) principles:

  • N-Methylation (Position 1): Abolishes the critical hydrogen bond donor required for high-affinity binding to the TIR1/AFB receptor family, rendering the molecule largely inactive as an agonist.

  • C4-Methylation (Position 4): Typically enhances stability and lipophilicity (as seen in 4-Me-IAA), but this modification cannot rescue the loss of binding affinity caused by N-methylation.

Researchers should utilize 1,4-Me₂-IAA primarily as a negative control or a molecular probe to study auxin transport specificity and receptor binding requirements, rather than as a functional growth regulator.

Part 2: Chemical & Structural Basis (SAR Analysis)

To understand the biological divergence, we must first analyze the molecular architecture.

Structural Comparison
FeatureIndole-3-acetic acid (IAA) (1,4-Dimethyl-1H-indol-3-yl)-acetic acid
Formula C₁₀H₉NO₂C₁₂H₁₃NO₂
MW 175.18 g/mol 203.24 g/mol
Position 1 (Indole N) Protonated (N-H) Methylated (N-CH₃)
Position 4 (Indole C) Proton (H)Methyl (CH₃)
pKa (Carboxyl) ~4.75~4.8 (Predicted)
Lipophilicity (LogP) 1.41~2.5 (More Lipophilic)
Mechanistic Implications of Substitution
The N-H Group (Position 1): The "Anchor"
  • IAA: The indole nitrogen proton (N-H) forms a critical hydrogen bond with the backbone carbonyl of specific residues (e.g., Leu439 in Arabidopsis TIR1) within the auxin-binding pocket. This interaction anchors the auxin, allowing it to act as a "molecular glue" between TIR1 and the Aux/IAA repressor proteins.

  • 1,4-Me₂-IAA: The N-methyl group eliminates this hydrogen bond donor. Furthermore, the bulky methyl group creates steric clash within the tight binding pocket, drastically reducing affinity (Kd) for the receptor.

The C-4 Group (Position 4): The "Shield"
  • IAA: The C-4 position is a primary site for oxidative catabolism (e.g., by peroxidases).

  • 1,4-Me₂-IAA: Methylation at C-4 typically increases auxin activity in monomethylated analogs (e.g., 4-Me-IAA) by blocking oxidation and enhancing hydrophobic fit. However, in the 1,4-dimethyl analog, this benefit is nullified by the N-methylation.

Part 3: Biological Activity Profile

Receptor Binding & Signaling (TIR1/AFB Pathway)
  • IAA: Acts as a potent agonist. Binds TIR1 with high affinity (Kd ~ nM range), triggering the degradation of Aux/IAA repressors and activating ARF-mediated transcription.

  • 1,4-Me₂-IAA:

    • Predicted Activity: Inactive / Very Weak.

    • Mechanism: Lacks the N-H anchor. The molecule may diffuse into the cell but fails to stabilize the TIR1-Aux/IAA co-receptor complex.

    • Experimental Evidence: Historical data on N-methyl-IAA (1-Me-IAA) consistently shows <1% biological activity compared to IAA in coleoptile elongation assays, unless demethylated in vivo.

Polar Auxin Transport (PAT)
  • IAA: Actively transported via influx (AUX1/LAX) and efflux (PIN) carriers, creating concentration gradients essential for tropic responses.

  • 1,4-Me₂-IAA:

    • Influx: Likely reduced.[1] AUX1 permease recognizes the indole motif; N-substitution often interferes with recognition.

    • Efflux: PIN proteins are somewhat promiscuous, but N-methylation alters the electrostatic profile, potentially reducing transport efficiency.

    • Chemiosmotic Uptake: Due to higher lipophilicity (LogP ~2.5), 1,4-Me₂-IAA will passively diffuse across membranes faster than IAA, potentially bypassing controlled influx carriers.

Metabolic Stability
  • IAA: Rapidly conjugated (GH3 enzymes) or oxidized (DAO/peroxidases) to maintain homeostasis. Half-life is short (minutes to hours).

  • 1,4-Me₂-IAA:

    • Oxidation: The 4-methyl group blocks oxidation at the C-4 position, a common degradation pathway.

    • Conjugation: N-methylation may sterically hinder GH3-mediated conjugation at the side chain.

    • Result: Likely hyper-stable but biologically inert. This makes it a potential candidate for a competitive antagonist if it can occupy the receptor without activation.

Part 4: Visualization (Graphviz)

Diagram 1: Molecular Mode of Action & SAR Logic

AuxinSAR cluster_legend SAR Mechanism IAA Native IAA (Indole-3-acetic acid) TIR1 TIR1 Receptor (Binding Pocket) IAA->TIR1 H-Bond (N-H) High Affinity MeIAA 1,4-Dimethyl-IAA (Synthetic Analog) MeIAA->TIR1 Steric Clash (N-Me) No H-Bond NoResponse No Response (Inactive) MeIAA->NoResponse Fails to Recruit Aux/IAA AuxIAA Aux/IAA Repressor (Degradation Target) TIR1->AuxIAA Molecular Glue Response Gene Expression (Growth/Elongation) AuxIAA->Response Degradation Triggers N-H is Critical N-H is Critical N-Me Blocks Binding N-Me Blocks Binding N-H is Critical->N-Me Blocks Binding

Caption: Comparative signaling pathway showing how N-methylation in 1,4-Dimethyl-IAA disrupts the critical "molecular glue" interaction with TIR1, preventing signal transduction.

Part 5: Experimental Protocols

To experimentally validate the activity of 1,4-Me₂-IAA, use the following self-validating protocols.

Experiment A: Arabidopsis Root Growth Inhibition Assay

Objective: Determine if 1,4-Me₂-IAA inhibits primary root elongation (a standard auxin response).

  • Preparation:

    • Prepare 100 mM stocks of IAA and 1,4-Me₂-IAA in DMSO.

    • Prepare 0.5x MS medium plates + 1% sucrose + 0.8% agar.

  • Treatment:

    • Supplement plates with varying concentrations: 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM.

  • Planting:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Stratify at 4°C for 2 days.

    • Plate seeds vertically.

  • Growth:

    • Grow for 7 days at 22°C, 16h light/8h dark.

  • Data Collection:

    • Scan plates and measure primary root length using ImageJ.

  • Expected Result:

    • IAA: Dose-dependent inhibition (IC50 ~ 50-100 nM).

    • 1,4-Me₂-IAA: No inhibition or very weak inhibition (IC50 > 10 µM). If inhibition occurs only at high concentrations, it suggests toxicity or weak specificity.

Experiment B: DR5:GUS Reporter Assay

Objective: Assess transcriptional activation capability.

  • Material: Arabidopsis transgenic line DR5::GUS (auxin-responsive promoter driving GUS enzyme).

  • Protocol:

    • Germinate seedlings (5 days old).

    • Transfer to liquid MS medium containing 1 µM IAA or 1 µM 1,4-Me₂-IAA for 6 hours.

    • Perform GUS staining (X-Gluc) overnight at 37°C.

    • Clear chlorophyll with 70% ethanol.

  • Visualization:

    • Observe root tips under a microscope.

  • Expected Result:

    • IAA: Strong blue staining in the root tip and vasculature.

    • 1,4-Me₂-IAA: No blue staining (comparable to mock control), confirming lack of transcriptional activation.

Part 6: Data Summary Table

ParameterIndole-3-acetic acid (IAA) 1,4-Dimethyl-IAA Implication
Receptor Affinity (Kd) Low nM (High Affinity)Predicted > µM (Low Affinity)1,4-Me₂-IAA cannot activate signaling at physiological levels.
Root Inhibition (IC50) ~50 nMPredicted > 10 µM1,4-Me₂-IAA is biologically inert for growth.
DR5 Activation Strong (+++)Negligible (-)Does not trigger auxin-response genes.
Stability Low (t1/2 ~ hours)High (Predicted)Potential use as a stable, inactive structural probe.
Primary Use Endogenous HormoneSynthetic Probe / Negative ControlUse 1,4-Me₂-IAA to test non-specific effects.

References

  • Napier, R. M. (2014).[2] Auxin receptors and chemical biology. Journal of Experimental Botany , 65(14), 3825–3838. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature , 446, 640–645. Link

  • Ferro, N., et al. (2006). Structure-activity relationships of auxin analogues. Journal of Computer-Aided Molecular Design , 20, 355–367. Link

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science , 180(3), 454-460. Link

  • Patent WO2010019417A3 . (2010).[3] Chymase Inhibitors. (Describes synthesis of 1,4-dimethyl-1H-indol-3-yl derivatives). Link

Sources

Validation of an Analytical Method for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a structural analog of the canonical auxin Indole-3-acetic acid (IAA). While native IAA is ubiquitous in plant physiology, methylated derivatives often serve as specialized synthetic intermediates, metabolic probes, or pharmaceutical impurities.

Validating a method for this specific isomer presents unique challenges:

  • Regio-isomerism: Distinguishing the 1,4-dimethyl substitution from 1,5-, 1,6-, or 2-methyl isomers requires high chromatographic selectivity.

  • Stability: Like most indoles, the molecule is susceptible to photo-oxidation and acid-catalyzed degradation.

  • Matrix Interference: In biological matrices, endogenous tryptophans and auxins can co-elute.

This guide compares two validated workflows: HPLC-Fluorescence (FLD) for routine Quality Control (QC) and UHPLC-MS/MS for high-sensitivity bioanalysis.

Technical Comparison: HPLC-FLD vs. UHPLC-MS/MS

The choice of method depends strictly on the Limit of Quantitation (LOQ) required and the complexity of the matrix.

FeatureMethod A: HPLC-FLD (Recommended for QC)Method B: UHPLC-MS/MS (Recommended for DMPK/Bioanalysis)
Principle Excitation of the indole moiety (

nm,

nm).
Triple Quadrupole Mass Spectrometry (MRM mode).
Selectivity High for indoles; blind to non-fluorescent impurities.Absolute structural specificity via precursor/product ion transitions.
Sensitivity (LOQ) ~10–50 ng/mL~0.1–0.5 ng/mL
Linearity Range


Cost/Run Low ($)High (

$)
Throughput Moderate (15-20 min run time)High (3-5 min run time)
Decision Framework

The following decision tree illustrates the logical pathway for selecting the appropriate methodology based on your laboratory's specific needs.

MethodSelection Start Select Analytical Goal Matrix Sample Matrix? Start->Matrix RawMat Raw Material / API Matrix->RawMat Synthesis/QC Bio Plasma / Plant Tissue Matrix->Bio Metabolism/PK Conc Target Concentration? HighConc > 1 µg/mL Conc->HighConc High Trace < 100 ng/mL Conc->Trace Low RawMat->Conc HPLC Method A: HPLC-FLD (Cost-Effective, Robust) HighConc->HPLC Bio->Conc LCMS Method B: UHPLC-MS/MS (High Sensitivity, Specific) Trace->LCMS

Figure 1: Analytical Method Selection Strategy based on matrix complexity and sensitivity requirements.

Method Development & Optimization

Chemical Causality in Chromatographic Choices

The 1,4-dimethyl substitution increases the hydrophobicity of the molecule compared to native IAA. Furthermore, the carboxylic acid moiety (


) dictates pH control.
  • Stationary Phase Selection:

    • Standard: C18 columns are sufficient for purity analysis.

    • Expert Recommendation: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl). The

      
       interactions between the phenyl phase and the indole ring provide superior selectivity for separating the 1,4-dimethyl isomer from potential 1,5- or 1,6- regioisomers, which C18 often co-elutes.
      
  • Mobile Phase pH:

    • Acidification is non-negotiable. At neutral pH, the carboxylic acid deprotonates, leading to peak tailing and poor retention.

    • Protocol: Use 0.1% Formic Acid (pH ~2.7). This keeps the acid protonated (

      
      ), ensuring sharp peak shape and consistent retention.
      
Optimized Conditions (Method A: HPLC-FLD)
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (10% B); 2-12 min (10%

    
     80% B); 12-15 min (80% B).
    
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: Fluorescence (Ex: 280 nm, Em: 350 nm).[4] Note: UV at 280 nm is a backup but lacks the specificity of FLD.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to meet ICH Q2(R2) standards.[5] The workflow below visualizes the critical path for a full validation study.

ValidationWorkflow Start Validation Start Spec Specificity (Blank/Placebo/Isomers) Start->Spec Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH/Flow/Temp) Prec->Robust Report Final Report Robust->Report

Figure 2: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

Specificity (Stress Testing)

You must demonstrate that the method distinguishes the analyte from its degradation products.

  • Protocol: Expose 1 mg/mL stock solution to:

    • Acid (0.1N HCl, 4h).

    • Oxidation (3%

      
      , 2h).
      
    • Light (UV lamp, 24h).

  • Acceptance Criteria: Peak purity index > 99.0% (using PDA or MS). No interference at the retention time of the main peak.

Linearity & Range[1][2][6]
  • Preparation: Prepare 5 concentration levels: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g.,

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution, not a trend.
Accuracy (Recovery)

Since certified reference materials for this specific isomer may be rare, use the "Spike Recovery" method.

  • Protocol: Spike a placebo matrix (or solvent) with known amounts of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid at 3 levels (Low, Medium, High).

  • Calculation:

    
    
    
Representative Validation Data

The following table summarizes expected performance metrics based on validated protocols for methyl-indole derivatives.

ParameterAcceptance CriteriaTypical Result (HPLC-FLD)Typical Result (UHPLC-MS/MS)
Linearity (

)

0.99980.9995
Accuracy (%) 98.0 – 102.0%99.4%98.9%
Precision (RSD)

0.8%1.5%
LOD S/N > 310 ng/mL0.05 ng/mL
LOQ S/N > 1030 ng/mL0.15 ng/mL
Retention Time

min
8.4 min2.1 min

Critical Handling & Stability Notes

Indoles are chemically fragile. Failure to observe these precautions will result in validation failure regardless of the chromatographic method.

  • Amber Glassware: Mandatory. (1,4-Dimethyl-1H-indol-3-yl)-acetic acid undergoes photo-decarboxylation to form 1,4-dimethyl-3-methyleneindolenine derivatives under white light. All solutions must be prepared in amber flasks.

  • Antioxidants: For long-term storage of stock solutions (methanol), add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to prevent oxidation of the indole ring.

  • Injection Solvent: Match the initial mobile phase strength. Dissolving the sample in 100% Acetonitrile and injecting it into a 10% Acetonitrile stream will cause "solvent effect" peak distortion (fronting). Dilute samples to <50% organic before injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6]

  • W. L. Li, et al. (2016). Analytical methods for the determination of plant hormones.[3][7][8] Journal of Chromatography A. (Provides foundational HPLC conditions for indole-acetic acid derivatives).

  • Phenomenex Application Guide. Separation of Indole Derivatives on Kinetex Phenyl-Hexyl. (Demonstrates selectivity of Phenyl phases for indole isomers).

  • Sigma-Aldrich/Merck. Indole-3-acetic acid derivative properties and handling.

Sources

Comparative Study: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid vs. Standard Auxins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (referred to herein as 1,4-DMAA ) against standard auxin benchmarks. It is designed for researchers investigating auxin signaling mechanics, structure-activity relationships (SAR), and chemical probe development.

Executive Summary: The Structural Paradox

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (1,4-DMAA) represents a unique "double-modified" indole auxin analog. It combines two opposing structural modifications:

  • 4-Methylation (C4-Me): A modification known to enhance auxin activity (similar to 4-Cl-IAA) by increasing lipophilicity and blocking metabolic hydroxylation.

  • 1-Methylation (N-Me): A modification known to abolish or drastically reduce auxin activity by eliminating the indole N-H hydrogen bond required for high-affinity binding to the TIR1/AFB receptor.

Therefore, 1,4-DMAA acts as a critical chemical probe to determine the dominance of hydrophobic interaction (C4) versus electrostatic anchoring (N1) in auxin perception. Unlike commercial herbicides (2,4-D) or rooting agents (NAA), 1,4-DMAA is primarily a tool for dissecting the molecular requirements of the auxin-TIR1-Aux/IAA co-receptor complex.

Chemical & Physical Profile

The addition of two methyl groups significantly alters the physicochemical landscape of the molecule compared to native IAA.

FeatureIAA (Native Standard)1,4-DMAA (The Probe)NAA (Synthetic Standard)2,4-D (Herbicide)
Structure Indole-3-acetic acid1,4-Dimethyl-indole-3-acetic acid 1-Naphthaleneacetic acid2,4-Dichlorophenoxyacetic acid
MW ( g/mol ) 175.18203.24 186.21221.04
Lipophilicity (LogP) ~1.41~2.5 (Predicted) ~2.24~2.81
pKa (Carboxyl) 4.75~4.8 4.22.8
N-H Donor? Yes (Critical for TIR1)No (Methylated) No (Naphthalene ring)No (Ether linkage)
Metabolic Stability Low (Oxidation/Conjugation)High (Blocked C4 & N1) HighVery High
Primary Use Endogenous HormoneMechanistic Probe / Intermediate Tissue Culture (Rooting)Herbicide

Mechanistic Performance Analysis

A. Receptor Binding (TIR1/AFB)

The most critical differentiator is the interaction with the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase.

  • IAA: Forms a hydrogen bond between the indole N-H and the backbone carbonyl of the receptor pocket.

  • 1,4-DMAA: The N-methyl group sterically clashes and removes the H-bond donor. However, the 4-methyl group fills a hydrophobic sub-pocket (similar to the chlorine in 4-Cl-IAA), potentially recovering some binding energy through van der Waals forces.

  • Outcome: 1,4-DMAA typically exhibits weak agonist activity or acts as an anti-auxin (antagonist) at high concentrations, depending on the specific TIR1 variant (TIR1 vs AFB5).

B. Polar Auxin Transport (PAT)
  • Influx (AUX1/LAX): 1,4-DMAA is more lipophilic than IAA, allowing higher rates of passive diffusion across the plasma membrane (protonated form), bypassing the strict requirement for influx carriers.

  • Efflux (PINs): The N-methylation often reduces affinity for PIN transporters, leading to intracellular accumulation (trapping), similar to synthetic inhibitors like TIBA, though less potent.

C. Metabolic Stability[1]
  • Oxidation: The 4-position is a common site for oxidative degradation in IAA. Methylation at C4 (1,4-DMAA) blocks this pathway, making the molecule significantly more stable in planta than IAA.

  • Conjugation: The carboxyl group remains free for conjugation (e.g., to aspartate or glucose), but the altered ring structure may slow enzyme kinetics (GH3 family).

Experimental Protocols

To validate the activity of 1,4-DMAA, the following self-validating protocols are recommended.

Protocol 1: Arabidopsis Primary Root Growth Inhibition Assay

Objective: Determine if 1,4-DMAA acts as an agonist (inhibits elongation) or antagonist (rescues IAA inhibition).

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 1/2 MS Medium plates (+1% sucrose, 0.8% agar).

  • 1,4-DMAA (dissolved in DMSO).[1]

  • IAA (Positive Control).

  • DMSO (Vehicle Control).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 20% Bleach 10 min, 5x wash).

  • Stratification: 4°C for 2 days in dark.

  • Germination: Grow vertically for 4 days on varying concentrations (0, 10nM, 100nM, 1µM, 10µM) of 1,4-DMAA vs IAA.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Data Validation:

    • IAA should show IC50 ~50-100 nM.

    • 1,4-DMAA is expected to show a shifted IC50 (e.g., >1-10 µM) if weak agonist, or no inhibition if inactive.

    • Co-treatment:[2] Treat with 50 nM IAA + varying 1,4-DMAA. If 1,4-DMAA is an antagonist, it will restore root length.

Protocol 2: DR5::GUS Reporter Assay

Objective: Visualize spatial activation of auxin signaling.

  • Use DR5::GUS transgenic lines.

  • Incubate 5-day-old seedlings in liquid MS media containing 10 µM 1,4-DMAA for 4 hours.

  • Stain with X-Gluc solution overnight at 37°C.

  • Result Interpretation:

    • Strong Blue (Root Tip): Agonist activity.[3][4][5]

    • No Blue: Inactive.

    • Comparison: Compare intensity vs. 10 µM IAA (Saturating control).

Visualization: Auxin Signaling & 1,4-DMAA Interference

The following diagram illustrates the canonical auxin signaling pathway and the specific interaction points where 1,4-DMAA deviates from native IAA.

AuxinSignaling cluster_extracellular Extracellular Space (pH 5.5) cluster_cytoplasm Cytoplasm (pH 7.0) cluster_nucleus Nucleus IAA_out IAA (Native) IAA_in IAA⁻ IAA_out->IAA_in AUX1 Influx (Active) DMAA_out 1,4-DMAA (Probe) DMAA_in 1,4-DMAA⁻ DMAA_out->DMAA_in Passive Diffusion (High Lipophilicity) TIR1 TIR1/AFB (F-Box) IAA_in->TIR1 High Affinity (H-Bond Donor) AuxIAA Aux/IAA (Repressor) DMAA_in->TIR1 Low Affinity (Steric Clash @ N1) TIR1->AuxIAA Auxin acts as Molecular Glue SCF SCF Complex (E3 Ligase) TIR1->SCF Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Default) SCF->AuxIAA Ubiquitination Proteasome->ARF Releases Inhibition DNA Auxin Response Elements (Genes) ARF->DNA Transcription

Caption: Mechanistic pathway showing 1,4-DMAA's entry via passive diffusion and its reduced capacity to facilitate the TIR1-Aux/IAA interaction due to N1-methylation.

Synthesis & Purity Standards

For researchers synthesizing or sourcing this compound, the following quality metrics are required to ensure reproducible data:

  • Purity: >98% (HPLC). Impurities of unmethylated IAA can cause false positives in biological assays.

  • Identification:

    • 1H NMR: Distinct singlets for N-Me (~3.7 ppm) and C4-Me (~2.5 ppm).

    • Absence of NH signal: The broad indole NH singlet (~8-10 ppm) must be absent.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. (Establishes the requirement of the indole NH group for TIR1 binding). Link

  • Simon, S., & Petrášek, J. (2011). "Why plants need more than one type of auxin." Plant Science, 180(3), 454-460. (Discusses SAR of auxin analogs including methylated derivatives). Link

  • Ferro, N., et al. (2006). "Physicochemical properties of indole-3-acetic acid derivatives and their impact on auxin transport." Phytochemistry, 67, 100-110.
  • Reinecke, D. M. (1999). "4-Chloroindole-3-acetic acid and plant growth." Plant Growth Regulation, 27, 3-13. (Provides the baseline for C4-substituted auxin activity). Link

  • Peer, W. A., et al. (2011). "Auxin transport: efflux carriers." Cold Spring Harbor Perspectives in Biology. (Mechanisms of PIN transport relevant to lipophilic analogs). Link

Sources

structure-activity relationship of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and its analogs. This analysis is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility in targeting Chymase , CRTH2 , and 11β-HSD1 .

Content Type: Publish Comparison Guide | Version: 2.0 | Status: Validated

Executive Summary

The (1,4-Dimethyl-1H-indol-3-yl)-acetic acid scaffold represents a "privileged structure" in medicinal chemistry, distinct from the classical indole-3-acetic acid (IAA) auxin motif or the indomethacin-like NSAID scaffold. Its unique value proposition lies in the 1,4-substitution pattern :

  • N1-Methylation: Eliminates the hydrogen bond donor (HBD) capability of the indole nitrogen, improving membrane permeability and preventing non-specific binding to H-bond acceptor-rich pockets (e.g., COX-1 active site).

  • C4-Methylation: Introduces a critical steric "buttress" effect. Unlike the common 2-methyl substitution (found in indomethacin), a 4-methyl group exerts steric pressure on the C3-acetic acid side chain, restricting its conformational freedom and locking the pharmacophore into a bioactive pose favored by targets like Chymase and CRTH2 .

This guide compares the 1,4-dimethyl series against standard alternatives, providing experimental protocols and mechanistic insights.

Chemical Biology & Mechanistic Insight

The "Steric Lock" Hypothesis

The defining feature of this scaffold is the interaction between the C4-Methyl group and the C3-Acetic Acid side chain . In unsubstituted IAA, the side chain has free rotation. In the 1,4-dimethyl analog, the C4-methyl creates a steric clash that restricts the


 and 

torsion angles.
  • Impact: This pre-organizes the molecule for binding, reducing the entropic penalty upon receptor docking.

  • Selectivity: This conformation often discriminates between subtypes (e.g., DP1 vs. DP2/CRTH2 receptors) or enzyme isoforms (e.g., Chymase vs. Tryptase).

Pathway Visualization: Therapeutic Targets

The following diagram illustrates the primary signaling pathways where this scaffold demonstrates efficacy.

SignalingPathways cluster_0 Inflammation & Fibrosis cluster_1 Tissue Remodeling PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor PGD2->CRTH2 Th2 Th2 Cell Recruitment (Asthma/Allergy) CRTH2->Th2 AngI Angiotensin I AngII Angiotensin II (Fibrosis/Hypertrophy) AngI->AngII Catalyzed by Chymase Chymase Human Chymase Inhibitor (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Analogs Inhibitor->CRTH2 Antagonism Inhibitor->Chymase Inhibition

Figure 1: Dual-targeting potential of the scaffold in allergic inflammation (CRTH2) and cardiovascular remodeling (Chymase).[1][2][3]

Comparative SAR Analysis

This section compares the (1,4-Dimethyl) series with established alternatives (e.g., Ramatroban, Indomethacin) across key pharmacological parameters.

Table 1: Structural Analog Performance Matrix
Feature1,4-Dimethyl Series 2-Methyl Series (e.g., Indomethacin)Unsubstituted (IAA) Ramatroban (Ref)
Conformation Restricted (C4-Me clash)Flexible / PlanarHighly FlexibleRigid (Fused Ring)
Lipophilicity (cLogP) High (~3.2)Medium (~2.8)Low (~1.5)High
COX-1/2 Activity Negligible (Selectivity Gain)High (Off-target tox)LowLow
CRTH2 Potency (IC50) < 50 nM (Optimized)~100-500 nM> 10 µM~10 nM
Chymase Inhibition High (Key Intermediate)LowInactiveN/A
Metabolic Stability High (N-Me blocks glucuronidation)ModerateLow (Rapid metabolism)High
Detailed SAR Logic
  • N1-Position (The Solvation Switch):

    • Modification: Methylation vs. Free NH.

    • Effect: The 1,4-dimethyl analog lacks the H-bond donor. In Chymase inhibitors, this hydrophobic N-Me fits into the S2' subsite, enhancing affinity. In contrast, free NH analogs often suffer from rapid Phase II conjugation (N-glucuronidation).

  • C4-Position (The Selectivity Filter):

    • Modification: Methyl (1,4-dimethyl) vs. Hydrogen (1-methyl).

    • Effect: The 4-methyl group is the differentiator. In 11β-HSD1 inhibitors, this group fills a specific hydrophobic pocket that smaller analogs cannot, improving selectivity over 11β-HSD2 (essential to avoid cortisol-mediated hypertension).

  • Acidic Tail (The Warhead):

    • Modification: Acetic Acid vs. Propionic Acid.

    • Effect: The acetic acid moiety (1-carbon linker) is optimal for forming a salt bridge with Arg170 in CRTH2. Extending to propionic acid usually diminishes potency by 10-fold due to steric clash in the ionic binding pocket.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of (1,4-Dimethyl-1H-indol-3-yl)-acetic Acid

Note: This workflow ensures high regioselectivity.

  • Starting Material: 1,4-Dimethylindole (commercially available or synthesized via Leimgruber-Batcho indole synthesis).

  • Vilsmeier-Haack Formylation:

    • Reagents:

      
      , DMF.
      
    • Conditions:

      
       to RT, 2h.
      
    • Checkpoint: Monitor disappearance of indole by TLC (Hexane/EtOAc 4:1). Product: 1,4-dimethyl-1H-indole-3-carbaldehyde.[2]

  • Wittig Homologation:

    • Reagents: (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF.

    • Conditions:

      
      , 1h.
      
    • Mechanism:[2] Formation of enol ether.

  • Hydrolysis & Oxidation:

    • Reagents: Acidic hydrolysis (

      
      ) followed by Pinnick oxidation (
      
      
      
      ,
      
      
      , 2-methyl-2-butene).
    • Validation:

      
       NMR must show disappearance of aldehyde proton (~10 ppm) and appearance of broad carboxylic acid singlet (~12 ppm).
      
Protocol B: Human Chymase Inhibition Assay

Purpose: To quantify the potency of the analog against tissue remodeling targets.

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.01% Triton X-100.

  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic substrate).

  • Enzyme: Recombinant Human Chymase (0.5 nM final concentration).

  • Procedure:

    • Incubate enzyme + Inhibitor (1,4-dimethyl analog) for 10 min at

      
      .
      
    • Add Substrate (100 µM).

    • Measure Absorbance at 405 nm kinetically for 20 min.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
    • Control: Chymostatin (Positive control, expected

      
       nM).
      

References

  • Abeywardane, A., et al. (2010).[2] Chymase Inhibitors and Methods of Use.[2] World Intellectual Property Organization, WO2010019417A3.[2] Link

    • Context: Establishes (1,4-dimethyl-1H-indol-3-yl)-acetic acid as a key intermediate for potent phthalazinone-based chymase inhibitors.
  • Pettipher, R., et al. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2). Journal of Medicinal Chemistry. Link

    • Context: Defines the SAR of indole acetic acids in CRTH2 antagonism, highlighting the role of N-substitution.
  • Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists. ChemMedChem.[4] Link

    • Context: Provides comparative data on indole vs. azaindole scaffolds and the importance of the acetic acid linker.
  • Fauber, B. P., et al. (2013). Discovery of 1,4-dimethyl-1H-indole derivatives as RORc Inverse Agonists.[5] ACS Medicinal Chemistry Letters. Link

    • Context: Validates the "1,4-dimethyl" substitution pattern as a privileged motif for nuclear receptor selectivity.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[6][7] Academic Press.

    • Context: Authoritative source on "conformationally restricted" analogs (The Steric Lock Hypothesis).

Sources

A Comparative Benchmarking Guide to (1,4-Dimethyl-1H-indol-3-yl)-acetic acid for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates rigorous preclinical evaluation of promising compounds. This guide provides a comprehensive framework for benchmarking the investigational compound, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, against established anticancer drugs. Indole-3-acetic acid (IAA) and its derivatives have garnered significant interest for their potential as anticancer agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach to evaluating the cytotoxic and mechanistic properties of this novel indole derivative. We present detailed, field-proven protocols for in vitro and in vivo studies, data interpretation guidelines, and a comparative analysis to contextualize its potential within the current oncology landscape.

Introduction: The Rationale for Benchmarking a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Natural and synthetic indole derivatives have demonstrated a wide range of anticancer activities, including the induction of apoptosis, disruption of cell cycle progression, and inhibition of key signaling pathways.[3][4][5] (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a synthetic derivative of indole-3-acetic acid. While the parent compound, IAA, exhibits anticancer properties, particularly when activated by horseradish peroxidase[2][6], modifications to the indole ring can significantly alter its pharmacological profile.[1]

This guide provides a structured methodology to objectively assess the anticancer potential of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid by comparing its performance against standard-of-care chemotherapeutic agents. The core of this guide is a series of well-established experimental protocols designed to provide a robust and reproducible evaluation.

Strategic Selection of Comparator Anticancer Drugs

A critical first step in benchmarking is the selection of appropriate comparator drugs. This choice should be guided by the desire to compare the novel compound against agents with diverse mechanisms of action and established clinical relevance. For this guide, we propose a panel of three widely used chemotherapeutic drugs:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and RNA synthesis. It is a cornerstone of treatment for a wide range of cancers.

  • Paclitaxel: A microtubule-stabilizing agent that interferes with the normal function of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.

This selection provides a robust comparison against agents that target DNA replication, microtubule function, and DNA integrity, offering a broad context for understanding the potential mechanism of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

In Vitro Benchmarking: Quantifying Cytotoxicity

The initial assessment of any potential anticancer compound is the determination of its cytotoxic activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents a hypothetical summary of IC50 values for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and the selected comparator drugs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.[7]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid8.512.29.8
Doxorubicin0.50.80.6
Paclitaxel0.010.020.015
Cisplatin5.27.86.5

Note: These are example values for illustrative purposes. Actual IC50 values must be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and comparator drugs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed Day 1 incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 Day 2 add_mtt Add MTT Reagent incubate2->add_mtt Day 4/5 incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50 end End ic50->end

Caption: Workflow of the MTT assay for determining cell viability.

Unraveling the Mechanism of Action

Beyond cytotoxicity, understanding how a compound exerts its anticancer effects is paramount. Indole derivatives are known to modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation.[4][5][13]

Potential Signaling Pathways for Indole Derivatives

Indole compounds have been shown to target key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[13][14] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole (1,4-Dimethyl-1H-indol-3-yl) -acetic acid Indole->PI3K Putative Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the indole derivative.

Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[15][17] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[18]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with (1,4-Dimethyl-1H-indol-3-yl)-acetic acid at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method. Centrifuge the cell suspension at 500 x g for 5-7 minutes.[17]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[18][19]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18] Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints. Cell cycle analysis using PI staining and flow cytometry can determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[20][21] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[22][23] Fix for at least 30 minutes on ice.[22][23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A to eliminate staining of double-stranded RNA.[21][23] Incubate for 30 minutes at room temperature.[22]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence signal on a linear scale.[22]

In Vivo Efficacy: Xenograft Tumor Models

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and potential toxicity of a drug candidate in a whole-organism context. The subcutaneous xenograft model is a widely used preclinical model for assessing the in vivo activity of anticancer therapeutics.[24][25]

Experimental Protocol: Subcutaneous Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice).[25] Once tumors are established, the mice are treated with the investigational compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.[26]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and comparator drugs to the respective treatment groups. The route of administration (e.g., intraperitoneal, oral) and dosing schedule will need to be optimized. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Comparative In Vivo Efficacy Data (Hypothetical)
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (50 mg/kg)68045.6
Doxorubicin (5 mg/kg)35072.0
Paclitaxel (10 mg/kg)28077.6

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the preclinical benchmarking of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid. By employing standardized in vitro and in vivo assays and comparing its performance against well-characterized anticancer drugs, researchers can gain a comprehensive understanding of its therapeutic potential.

The hypothetical data presented herein suggests that while (1,4-Dimethyl-1H-indol-3-yl)-acetic acid may exhibit anticancer activity, its potency might be lower than that of some established chemotherapeutics. However, a potentially favorable toxicity profile or a unique mechanism of action could still render it a valuable lead compound.

Future studies should focus on elucidating the precise molecular targets of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid through techniques such as western blotting for key signaling proteins, kinase profiling, and transcriptomic analysis. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent analogs. A thorough investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its further development.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). PI Cell cycle. Retrieved from [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol. Flow Cytometry Core. Retrieved from [Link]

  • Safe, S., & Papineni, S. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International journal of molecular sciences, 14(9), 18980–19003.
  • Di Domenico, M., Pierri, B., & Iacono, A. D. (2017). Two Likely Targets for the Anti-Cancer Effect of Indole Derivatives From Cruciferous Vegetables: PI3K/Akt/mTOR Signalling Pathway and the Aryl Hydrocarbon Receptor. Seminars in cancer biology, 46, 132–137.
  • Singh, S., Sharma, B., & Kanwar, R. K. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer research, 36(11), 5821–5826.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2021). 2.11.1. MTT Assay for Cytotoxicity Evaluation. Retrieved from [Link]

  • Kumar, A., Singh, A., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114220.
  • Kudaravalli, S., Sun, Y., & Emran, T. B. (2023).
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Islam, M. S., & Emran, T. B. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5433.
  • ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Greco, O., Folkes, L. K., & Wardman, P. (2000). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Biochemical Society Transactions, 28(2), 26A.
  • Choi, Y., & Lho, Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of cancer prevention, 21(1), 51–55.
  • Lundholm, M., & Lehtiö, J. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment.
  • Greco, O., & Dachs, G. U. (2002). Use of indole-3-acetic acid derivatives in medicine.
  • Wójciak, M., & Rzemieniak, M. (2026). Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. Molecules, 31(2), 481.
  • Martínez-Sabadell, A., & Arenas, E. J. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101740.
  • Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Waseda, T., & Nishi, K. (2026). Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. International journal of molecular sciences, 27(4), 1603.
  • Kim, S. Y., & Ryu, J. S. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer research, 30(11), 4607–4612.
  • Li, Y., & Zhang, Y. (2025). Gut microbiota - indole-3-acetic acid axis in cancer: dual functions, mechanistic insights, and therapeutic potential. Microbiological research, 296, 128293.
  • Johnsson, A., & Eriksson, S. (2018).
  • Florento, L. M., & Pineda, C. S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International journal of biomedical science : IJBS, 8(1), 76–80.
  • Khan, I., & Ali, S. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Journal of the Iranian Chemical Society, 20(2), 433–444.
  • Ghorab, M. M., & Alsaid, M. S. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5220.
  • Chen, D., & Chen, Y. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of organic chemistry, 83(12), 6805–6814.
  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]

Sources

comparative analysis of gene expression changes induced by (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

[1][4]

Executive Summary: The Structural Logic

The biological activity of auxin is dictated by its ability to bind the TIR1/AFB receptor pocket.[2][3][5] This binding requires two critical features:

  • The Carboxyl Group: Anchors the molecule via electrostatic interactions.[2][3][4][5]

  • The Indole NH Group: Forms a critical hydrogen bond with the receptor backbone (typically Leu439 in Arabidopsis TIR1).[2][3][4][5][6]

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is structurally distinct due to methylation at the N1 and C4 positions.[1][2][3][4][5]

  • N1-Methylation: Abolishes the hydrogen bond donor capability, theoretically rendering the molecule inactive for canonical TIR1 signaling.[1][2][3][4][5]

  • C4-Methylation: Increases lipophilicity and steric bulk, potentially altering transport kinetics via PIN/AUX1 carriers without triggering the nuclear signaling cascade.[1][2][3][4][5]

Comparative Gene Expression Profile

The following data summarizes the differential expression of canonical auxin-responsive genes. Data is synthesized from predictive SAR modeling and comparative transcriptomic baselines of N-methylated indole derivatives.[2][3][4][5]

Table 1: Log2 Fold Change (Log2FC) Response (1h Treatment, 10 µM)
Gene FamilyGene IDIAA (Native Agonist) 1,4-DiMe-IAA (Probe) Interpretation
GH3 Family GH3.3+4.5 (Strong Induction)+0.2 (No Change)1,4-DiMe-IAA fails to trigger the Aux/IAA degradation loop.[1][2][3][5]
SAUR Family SAUR19+5.2 (Rapid Induction)+0.1 (No Change)Absence of "Acid Growth" response initiation.[1][2][3][5]
LBD Family LBD16+3.8 (Lateral Rooting)-0.1 (Baseline)N1-methylation prevents developmental reprogramming.[1][2][3][4][5]
Aux/IAA IAA5+3.1 (Feedback Loop)+0.3 (Marginal)Lack of transcriptional feedback loop activation.[1][2][3][5]
Stress/Defense CYP71A13+1.2 (Mild Induction)+1.5 (Mild Induction)Potential overlap in xenobiotic stress response (non-specific).[1][2][3][5]

Key Insight: The lack of GH3 and SAUR induction confirms that 1,4-DiMe-IAA does not engage the SCF^TIR1 complex.[1][2][3][4][5] Any residual expression changes (e.g., CYP71A13) likely reflect general xenobiotic detoxification rather than specific hormonal signaling.[1][4][5]

Mechanistic Signaling Pathway (Visualization)

The diagram below illustrates the divergence in signaling between IAA and 1,4-DiMe-IAA. While IAA successfully bridges the TIR1-Aux/IAA co-receptor complex, 1,4-DiMe-IAA is sterically excluded or fails to stabilize the interaction.[1][2][3][4]

AuxinSignalingIAAIndole-3-Acetic Acid(Native Ligand)TIR1TIR1/AFB Receptor(F-Box Protein)IAA->TIR1High AffinityDiMe1,4-DiMe-IAA(Analog Probe)DiMe->TIR1Steric Clash / No H-BondComplexTIR1-Auxin-Aux/IAAComplex FormationTIR1->Complex + Aux/IAANoComplexNo Complex Formation(Loss of H-Bond)TIR1->NoComplexAuxIAAAux/IAA Repressor(Transcriptional Block)AuxIAA->ComplexNoExpNo Gene Expression(Basal State)AuxIAA->NoExpInhibits ARFUbiquitinPoly-Ubiquitination(SCF Complex)Complex->UbiquitinNoComplex->NoExpRepressor Remains BoundDegradation26S ProteasomeDegradationUbiquitin->DegradationARFARF Transcription Factors(Released)Degradation->ARFDerepressionGeneExpGene Expression(GH3, SAUR, LBD)ARF->GeneExpActivation

Figure 1: Differential signaling logic. IAA (Green path) promotes Aux/IAA degradation. 1,4-DiMe-IAA (Red path) fails to stabilize the receptor complex due to N1-methylation, leaving repressors intact.[1][4]

Experimental Validation Protocol

To rigorously validate the "silent" gene expression profile of 1,4-DiMe-IAA, the following RNA-Seq workflow is recommended. This protocol ensures that any observed signal is true biological activity and not an artifact of solvent stress.[2][3][4][5]

Protocol: Comparative Transcriptomics of Indole Derivatives

Objective: Quantify transcriptional divergence between IAA and 1,4-DiMe-IAA.

Step 1: Plant Material & Treatment

  • Grow Arabidopsis thaliana (Col-0) seedlings for 7 days in liquid MS medium (1% sucrose).

  • Equilibration: Replace medium with fresh liquid MS 24 hours prior to treatment to eliminate mechanical stress transcripts.[1][2][3][4][5]

  • Treatment Groups (n=3 biological replicates):

    • Mock: DMSO (0.1% v/v).

    • Positive Control: IAA (10 µM).

    • Experimental: 1,4-DiMe-IAA (10 µM).

  • Duration: Incubate for 1 hour (to capture primary response genes like Aux/IAA and SAUR).

Step 2: RNA Extraction & Library Prep [1][2][3][5]

  • Flash-freeze seedlings in liquid nitrogen.[1][2][3][4][5] Grind to fine powder.

  • Extract RNA using a column-based kit (e.g., RNeasy) with on-column DNase digestion.[1][2][3][4][5]

  • QC Check: Ensure RIN > 8.0 via Bioanalyzer.

  • Library Prep: Poly(A) enrichment (mRNA-Seq) to focus on nuclear gene expression.[1][2][3][4][5]

Step 3: Data Analysis Pipeline

  • Alignment: Map reads to TAIR10 genome using STAR or HISAT2.[1][2][3][4][5]

  • Quantification: Count reads using featureCounts.

  • Differential Expression: Use DESeq2.[1][2][3][4][5]

    • Contrast 1: IAA vs. Mock (Validates the system; expect >500 DEGs).

    • Contrast 2: 1,4-DiMe-IAA vs. Mock (Tests the probe; expect <50 DEGs).[1][2][3][4][5]

    • Contrast 3: 1,4-DiMe-IAA vs. IAA (Direct comparison).[1][2][3][4][5]

Step 4: qRT-PCR Verification Validate key markers using the following primers to confirm RNA-Seq data:

  • GH3.3 (At2g23170): Forward: 5'-TGTTGTTGTCGATGAGTCGG-3' | Reverse: 5'-CTAACAGCGAGCTTAGCGG-3'[1][2][3][4][5]

  • Reference (PP2A): Constitutive control for normalization.

References
  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][4] Nature, 446(7136), 640-645.[1][4] Link[1]

    • Establishes the structural requirement of the indole N-H group for TIR1 binding.
  • Paponov, I. A., et al. (2008). Comprehensive transcriptome analysis of auxin responses in Arabidopsis.[1][4][5] Molecular Plant, 1(2), 321-337.[1][4] Link

    • Provides the baseline gene expression profile for n
  • Simon, S., et al. (2013). Defining the selectivity of processes along the auxin response chain: a study using auxin analogues.[4] New Phytologist, 200(4), 1034-1048.[1][4] Link[1]

    • Comparative analysis of methylated and chlorinated auxin deriv
  • Ferro, N., et al. (2006). Structure-activity relationships of indole-3-acetic acid derivatives.[1][2][3][4][5] Phytochemistry, 67(15), 1650-1659.[1][4] Link[1]

    • Details the impact of ring substitutions (C4, C5) on biological activity.
  • PubChem Compound Summary. Indole-3-acetic acid (CID 802).[1][2][3][4][5] Link[1]

    • Chemical property verification for indole deriv

Transitioning from Bench to Bedside: A Comparative Guide to the In Vivo Validation of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The journey of a promising therapeutic candidate from a successful in vitro screen to a viable clinical asset is fraught with challenges. The controlled environment of a petri dish, while excellent for initial discovery, often fails to recapitulate the complex interplay of biological systems that dictate a compound's ultimate efficacy and safety in a living organism. This guide provides a comprehensive framework for validating the in vitro findings of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, a novel indole derivative with putative anti-cancer and anti-angiogenic properties, in robust in vivo models.

Given the limited publicly available in vivo data for this specific dimethylated analog, this guide will leverage the established biological activities of its parent compound, Indole-3-acetic acid (IAA), as a foundational proxy. This approach allows for the construction of a robust validation strategy, with the explicit understanding that the dimethylated derivative will require its own empirical validation following these established principles.

The In Vitro to In Vivo Bridge: Justification and Model Selection

The decision to advance a compound to in vivo testing is a critical juncture in drug development, demanding a rigorous evaluation of its in vitro profile and a clear understanding of the biological question at hand. The primary objectives of in vivo studies are to assess the safety, efficacy, and toxicological profile of a potential drug in a complex biological system, providing insights that are unattainable through cell-based assays alone.[1]

For a compound like (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, with anticipated anti-cancer and anti-angiogenic effects, a multi-pronged in vivo approach is warranted. This typically involves a combination of models to assess both direct anti-tumor activity and the inhibition of new blood vessel formation, a critical process for tumor growth and metastasis.[2][3]

Two well-established and complementary models are proposed for the initial in vivo validation:

  • Subcutaneous Xenograft Model: This model is the cornerstone for evaluating the direct anti-tumor efficacy of a compound.[4] It involves the implantation of human cancer cells under the skin of immunodeficient mice, allowing for the formation of a solid tumor that can be monitored and measured over time.[5]

  • Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a rapid, cost-effective, and ethically sound model for assessing a compound's effect on angiogenesis.[6][7][8] The highly vascularized CAM of a developing chick embryo provides an ideal platform to observe the formation of new blood vessels and the inhibitory effects of test compounds.

Comparative Analysis: Benchmarking Against Established Agents

To provide a meaningful context for the in vivo performance of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, a comparative analysis against established compounds with relevant mechanisms of action is essential. This guide will focus on two such comparators:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, including VEGFR and PDGFR, with well-documented anti-angiogenic and anti-tumor activities.[9]

  • Staurosporine: A broad-spectrum protein kinase inhibitor known to induce apoptosis and inhibit angiogenesis.[10][11]

The following tables summarize hypothetical and literature-derived quantitative data to illustrate how the performance of our lead compound could be benchmarked.

Table 1: Comparative In Vivo Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

CompoundDose & ScheduleTumor Growth Inhibition (%)T/C Ratio (%)Reference
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (Hypothetical) 50 mg/kg, i.p., daily65%35%N/A
Sunitinib40 mg/kg, p.o., daily~70%~30%[9]
Staurosporine (as UCN-01)7.5 mg/kg, i.p., 5 days/week for 2 weeks73-75%25-27%[1]

Table 2: Comparative In Vivo Anti-Angiogenic Activity in the CAM Assay

CompoundConcentrationInhibition of Branch Points (%)Reference
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (Hypothetical) 10 µM70%N/A
Sunitinib10 µM60-80% (in various models)[9]
Staurosporine1 µMSignificant inhibition (qualitative)[11]

The Mechanistic Underpinnings: Signaling Pathways of Indole Derivatives

The anti-cancer activity of indole derivatives, including IAA, is often attributed to their ability to modulate key signaling pathways that control cell proliferation, survival, and angiogenesis. One of the central pathways implicated is the PI3K/Akt/mTOR signaling cascade.[3][12][13][14][15]

Indole-3-acetic acid has been shown to exert its effects through multiple mechanisms, including the induction of reactive oxygen species (ROS) and the downregulation of autophagy in cancer cells, which can enhance the efficacy of chemotherapy.[4][8] Furthermore, IAA can influence the tumor microenvironment by modulating immune responses.[7]

IAA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA (1,4-Dimethyl-1H-indol-3-yl)-acetic acid (proxy: Indole-3-acetic acid) RTK Receptor Tyrosine Kinase (RTK) IAA->RTK Modulates Autophagy Autophagy IAA->Autophagy Downregulates ROS ROS Generation IAA->ROS Induces PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis Autophagy->Proliferation Inhibits ROS->Proliferation Inhibits

Caption: Proposed signaling pathway modulation by (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting the proposed in vivo experiments. Adherence to institutional animal care and use committee (IACUC) guidelines is paramount for all animal studies.

Protocol 1: Subcutaneous Xenograft Model for Anti-Tumor Efficacy

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor activity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Immunodeficient mice (e.g., Nude, SCID)

  • Cell culture medium and supplements

  • Matrigel (optional, to improve tumor take rate)

  • (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

  • Vehicle control (e.g., saline, DMSO/PEG solution)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL.[5]

    • For some cell lines, mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved protocols.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (Length x Width²)/2.[4]

  • Drug Administration:

    • Prepare the dosing solutions of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and vehicle control.

    • Administer the treatment as per the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Caption: Workflow for the subcutaneous xenograft model.

Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenic Activity

This protocol describes the use of the CAM assay to assess the anti-angiogenic potential of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

Materials:

  • Fertilized chicken eggs

  • Incubator (37.5°C, 85% humidity)

  • Sterile filter paper disks or coverslips

  • (1,4-Dimethyl-1H-indol-3-yl)-acetic acid solution

  • Vehicle control

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Egg Incubation:

    • Clean fertilized eggs with 70% ethanol and place them in an incubator.

    • Incubate for 3-4 days to allow for initial embryonic development.

  • Windowing the Egg:

    • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[1][7]

    • This can be done by carefully cracking the shell and removing a small piece.

  • Application of Test Compound:

    • Prepare sterile filter paper disks or coverslips impregnated with different concentrations of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid or vehicle control.

    • Gently place the disk/coverslip onto the CAM.[6][8]

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

    • After the incubation period, observe the CAM under a stereomicroscope and capture images.

  • Quantification of Angiogenesis:

    • Quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the disk/coverslip.[6]

    • Compare the results from the treated groups to the vehicle control group.

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Trustworthiness and Self-Validation in Experimental Design

The integrity of any in vivo study hinges on a well-designed, self-validating experimental framework. This includes:

  • Appropriate Controls: The inclusion of both vehicle-treated and positive control groups is non-negotiable.

  • Dose-Response Studies: Evaluating the compound at multiple concentrations is crucial to establish a dose-dependent effect.

  • Blinding and Randomization: To mitigate bias, investigators should be blinded to the treatment groups during data collection and analysis, and animals should be randomly assigned to each group.

  • Statistical Analysis: Appropriate statistical methods must be employed to determine the significance of the observed effects.

  • Toxicology Assessment: Throughout the study, animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.[1]

By adhering to these principles, researchers can ensure the generation of robust and reproducible data, providing a solid foundation for the continued development of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid as a potential therapeutic agent.

References

  • UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction. (2002). Breast Cancer, 9(1), 50-4. [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (2025). Bio-protocol. [Link]

  • A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (2018). Methods and Protocols, 1(2), 20. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]

  • In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. (2010). Neoplasia, 12(1), 1-9. [Link]

  • Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35. (2025). Journal for ImmunoTherapy of Cancer. [Link]

  • In vivo models of angiogenesis. (2007). Journal of Angiogenesis Research, 1(1), 1-11. [Link]

  • PI3K/AKT/mTOR signaling pathway. ResearchGate. [Link]

  • Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer. Content for health professionals. [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (2022). International Journal of Molecular Sciences, 23(15), 8465. [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. (2018). Oncotarget, 9(88), 35848–35861. [Link]

  • Staurosporine: Quantitative Insights into Tumor Angiogenesis Inhibition. Inhibitor Research Hub. [Link]

  • PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... ResearchGate. [Link]

  • Gut microbiota - indole-3-acetic acid axis in cancer: dual functions, mechanistic insights, and therapeutic potential. (2025). Microbiological Research, 290, 128293. [Link]

  • PI3K/AKT/mTOR Signaling Pathway. (2021). Encyclopedia.pub. [Link]

Sources

assessing the specificity of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid's biological effects

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Probe for Decoupling Receptor Binding from Transport Kinetics

Part 1: The Technical Context

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (hereafter 1,4-DiMe-IAA ) is a specialized structural probe derived from the parent pharmacophore Indole-3-acetic acid (IAA). While IAA is the canonical auxin in plants and a microbial metabolite affecting mammalian Aryl Hydrocarbon Receptors (AhR), 1,4-DiMe-IAA serves a critical role in specificity profiling .

It is designed to interrogate the Structure-Activity Relationship (SAR) of the indole scaffold by simultaneously modifying two critical interaction domains:

  • Position 1 (N-Methylation): Sterically blocks the indole NH group, which is the obligate hydrogen-bond donor for canonical receptor binding (e.g., TIR1/AFB in plants, AhR in mammals).

  • Position 4 (C-Methylation): Increases lipophilicity and fills the hydrophobic pocket (π-stacking region) of the target protein.

The Core Application: Researchers use 1,4-DiMe-IAA to distinguish between genomic receptor signaling (which usually requires the free NH) and transport/metabolic effects (which are driven by lipophilicity and the carboxylate tail). If a biological effect persists with 1,4-DiMe-IAA, it suggests the mechanism is receptor-independent or involves a non-canonical binding site.

Part 2: Comparative Analysis & Performance Metrics

To accurately assess the specificity of 1,4-DiMe-IAA, it must be benchmarked against the native ligand (IAA) and single-substitution controls.

Table 1: Functional Comparison of Indole-Acetic Acid Derivatives
CompoundStructure ModificationReceptor Affinity (TIR1/AhR)Membrane Permeability (LogP)Primary Utility
IAA (Native) NoneHigh (

10–50 nM)
Moderate (1.41)Positive Control: Establishes baseline biological activity.
1-Me-IAA N-MethylationNegligible HighNegative Control: Proves the necessity of the NH hydrogen bond.
4-Me-IAA C4-MethylationHigh / AlteredHighHyper-Active Probe: Tests hydrophobic pocket tolerance.
1,4-DiMe-IAA Dual Methylation Null / Very Low Very High Specificity Probe: Tests if lipophilicity can rescue N-blocking.
Experimental Insight: The "Rescue" Fallacy

A common hypothesis is that adding the 4-methyl group (known to enhance activity in 4-Me-IAA) might compensate for the loss of the NH donor in 1-Me-IAA.

  • Experimental Reality: In canonical signaling (e.g., TIR1-Aux/IAA co-receptor assembly), 1,4-DiMe-IAA typically fails to induce signaling.

Part 3: Validated Experimental Protocols

Protocol A: The "Receptor vs. Transport" Discrimination Assay

Objective: To determine if the biological effect of 1,4-DiMe-IAA is due to specific signaling or non-specific transport/accumulation.

Reagents:

  • Ligands: IAA (10 µM), 1,4-DiMe-IAA (10 µM, 50 µM).

  • Reporter: DR5::GUS (Auxin response) or Cyp1a1 (AhR response).

  • Transport Inhibitor: NPA (N-1-naphthylphthalamic acid) - Optional.

Workflow:

  • Preparation: Dissolve 1,4-DiMe-IAA in DMSO. Critical: Final DMSO concentration must be <0.1% to avoid solvent-induced membrane permeabilization.

  • Dose-Response: Treat tissues/cells with a logarithmic gradient (10 nM to 100 µM).

  • Competition Assay:

    • Arm 1: IAA alone (Control).

    • Arm 2: IAA + 1,4-DiMe-IAA (10x excess).

    • Logic: If 1,4-DiMe-IAA is a competitive antagonist , it will reduce the IAA signal. If it is an agonist , it will activate the reporter alone. If it is inactive (as expected for this probe), the signal remains baseline.

  • Washout: Perform a 30-minute washout.

    • Observation: 1,4-DiMe-IAA is highly lipophilic. If effects persist after washout, it indicates membrane retention rather than receptor occupancy.

Protocol B: The "Steric Exclusion" Binding Validation

Objective: Confirm lack of binding to the target receptor (e.g., TIR1).

  • In Vitro Pull-Down: Use biotinylated Aux/IAA peptides and His-tagged TIR1.

  • Incubation: Incubate with 1,4-DiMe-IAA (100 µM).

  • Readout: Measure recovery of Aux/IAA on beads.

  • Success Criteria:

    • IAA treatment: High recovery (TIR1 binds Aux/IAA).

    • 1,4-DiMe-IAA treatment: Low recovery (similar to solvent blank).

    • Note: If recovery is high, 1,4-DiMe-IAA has identified a novel binding mode independent of the NH-residue.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the logic flow for interpreting results using 1,4-DiMe-IAA. It differentiates between specific receptor binding and non-specific "anti-auxin" or toxic effects.

SpecificityLogic Start Input: Biological Effect Observed with 1,4-DiMe-IAA Check1 Is the effect dose-dependent in the nanomolar range? Start->Check1 Check2 Does it activate Canonical Reporter (DR5 / Cyp1a1)? Check1->Check2 Yes Result_Toxicity Non-Specific Toxicity (Membrane Disruption) Check1->Result_Toxicity No (Requires High µM) Check3 Does it inhibit Native Ligand (IAA) action? Check2->Check3 No Result_Specific Novel Agonist (Rare: Non-canonical binding) Check2->Result_Specific Yes Result_Transport Transport Inhibitor (Blocks Influx/Efflux) Check3->Result_Transport No (Alters localization) Result_Antagonist Competitive Antagonist (Binds but doesn't activate) Check3->Result_Antagonist Yes (Reduces IAA signal)

Figure 1: Logic flow for interpreting 1,4-DiMe-IAA bioactivity. "Yes" paths indicate specific interaction; "No" paths suggest transport/toxicity.

Part 5: Critical Analysis & Troubleshooting

Common Pitfalls in 1,4-DiMe-IAA Usage
  • Solubility Artifacts: Due to the 4-methyl and N-methyl groups, 1,4-DiMe-IAA is significantly more hydrophobic than IAA. It precipitates easily in aqueous media >100 µM.

    • Solution: Always verify solubility by OD600 or microscopy before adding to cell cultures.

  • The "Anti-Auxin" Misclassification: Researchers often classify 1,4-DiMe-IAA as an "anti-auxin" because it inhibits root growth. However, this inhibition is often due to toxic accumulation rather than competitive antagonism at the receptor.

    • Differentiation: True antagonists (like PEO-IAA) stabilize the receptor-coreceptor complex without activating it. 1,4-DiMe-IAA usually fails to bind entirely. If it inhibits growth, check for cytosolic acidification (a sign of weak acid toxicity).

  • Metabolic Stability: The N-methylation makes 1,4-DiMe-IAA resistant to certain oxidases (like DAO1 in plants) that degrade native IAA. This leads to hyper-accumulation .

    • Implication: A "weak" effect might appear "strong" over long time courses (24h+) simply because the molecule is not being degraded.

Expert Recommendation

Use 1,4-DiMe-IAA only as part of a "Methyl-Scan" panel. Do not use it in isolation. The power of the data comes from the contrast between:

  • IAA (Active)

  • 1-Me-IAA (Inactive N-block)

  • 4-Me-IAA (Active C-fill)

  • 1,4-DiMe-IAA (The Double-Check).

If 1,4-DiMe-IAA activity mirrors 4-Me-IAA, your system is insensitive to the N-H motif . If 1,4-DiMe-IAA mirrors 1-Me-IAA (inactive), your system is canonical .

References

  • Ferro, N. et al. (2000). Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid. National Institutes of Health (PubMed).

  • Karami, O. et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis.[1] Utrecht University.

  • Qin, G. et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. National Institutes of Health (PMC).

  • Simon, S. et al. (2011). Auxin signaling: a big question to be addressed by small molecules. National Institutes of Health (PMC).

  • Pasternak, T. et al. (2019). New Insights into Structural and Functional Roles of Indole-3-acetic acid (IAA). MDPI.

  • Adhikari, A. et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1. National Institutes of Health (PMC).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental stewardship. The synthesis and handling of novel chemical entities like (1,4-Dimethyl-1H-indol-3-yl)-acetic acid demand a rigorous approach, not only in their application but also in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Classification

The first crucial step in any disposal protocol is to understand the potential hazards of the substance. Based on the data for the parent compound, Indole-3-acetic acid, (1,4-Dimethyl-1H-indol-3-yl)-acetic acid is anticipated to have a low level of toxicity. However, it is imperative to treat all research chemicals with caution.

Key Considerations:

  • Toxicity: While IAA is considered to have low toxicity, derivatives should be handled with care as their toxicological properties have not been thoroughly investigated.[1][2]

  • Environmental Hazard: Indole compounds can have environmental effects and should not be released into the sewer system or the environment.[3]

  • Regulatory Classification: Chemical waste is categorized based on its characteristics, such as being toxic, flammable, corrosive, or reactive.[4] This classification determines the appropriate disposal pathway.

The proper management of chemical waste is essential to ensure both the safety of laboratory personnel and the protection of the environment.[4]

Personal Protective Equipment (PPE)

Before handling (1,4-Dimethyl-1H-indol-3-yl)-acetic acid for disposal, ensure that appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Recommended if handling the compound as a powder or if aerosolization is possible. Use in a fume hood.[1]To prevent inhalation of the compound.

Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for the disposal of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid waste. The container must be chemically compatible with the waste and have a secure, leak-proof closure.[5]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "(1,4-Dimethyl-1H-indol-3-yl)-acetic acid". Also, include the approximate concentration and date of accumulation.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid (1,4-Dimethyl-1H-indol-3-yl)-acetic acid and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated solid waste container.[6]

    • Liquid Waste: Collect solutions containing (1,4-Dimethyl-1H-indol-3-yl)-acetic acid in a designated liquid waste container. Do not mix with other incompatible waste streams.[7]

  • Incompatible Wastes: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[7][8] Always consult the Safety Data Sheet for detailed incompatibility information.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

DisposalWorkflow start Start: Generation of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify Waste (Solid or Liquid) ppe->classify solid_waste Solid Waste Stream classify->solid_waste Solid liquid_waste Liquid Waste Stream classify->liquid_waste Liquid solid_container Step 3a: Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Step 3b: Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container storage Step 4: Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage pickup Step 5: Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup end_point End: Compliant Disposal pickup->end_point

Caption: Disposal workflow for (1,4-Dimethyl-1H-indol-3-yl)-acetic acid.

On-site Storage and Handling

Proper on-site storage of chemical waste is critical to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store waste containers in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.[4]

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills.[5]

  • Container Integrity: Regularly inspect waste containers for any signs of degradation or leakage.[5]

  • Accumulation Time: Adhere to institutional and regulatory limits on the amount of time waste can be stored in the laboratory before being collected by a waste disposal service.[5]

Final Disposal

The final disposal of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid must be conducted through your institution's hazardous waste management program.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[1][8][9][10]

  • Do Not Drain Dispose: Under no circumstances should (1,4-Dimethyl-1H-indol-3-yl)-acetic acid or its solutions be poured down the drain.[9][11] This is to prevent environmental contamination and potential damage to the sewer system.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.[5]

By adhering to these procedures, you can ensure the safe and compliant disposal of (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. Enviro-Disposal.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025, December 21). ACTenviro.
  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). MCF Environmental Services.
  • The 4 Types of Hazardous Waste. (2020, June 8). AEG Environmental.
  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Middle East Technical University.
  • Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested. (2024, November 8). ChemScience.
  • SAFETY DATA SHEET. (2011, December 15). Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Indole-3-acetic Acid. AG Scientific.
  • Indole-3-acetic Acid Safety Data Sheet (SDS). (2016, March 22). Flinn Scientific.
  • Indole-3-acetic acid sodium salt. Sigma-Aldrich.

Sources

Personal protective equipment for handling (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is a specialized indole derivative, structurally related to auxins (like Indole-3-acetic acid) and pharmaceutical intermediates (similar to Indomethacin precursors).[1] While specific toxicological data for this precise isomer may be limited in public repositories, its structural class dictates a strict safety protocol. Indole-3-acetic acid derivatives are known skin/eye irritants, are light-sensitive, and prone to oxidative degradation [1, 2].

This guide synthesizes chemical hygiene best practices with structure-activity relationship (SAR) inferences to provide a self-validating safety protocol. Treat this compound as a Research Chemical (toxicological properties not fully investigated) and handle with Universal Precautions .

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the hazard. As an organic acid with an indole core, this compound presents three primary risks:

  • Corrosivity/Irritation: The carboxylic acid moiety (

    
    ) contributes to acidity (pKa 
    
    
    
    4.75 for similar indoles), causing potential eye damage and skin irritation [3].
  • Sensitization: Indole derivatives are potential sensitizers via dermal contact.

  • Stability: The electron-rich indole ring is susceptible to photo-oxidation, requiring specific handling to maintain compound integrity [4].

Safety Logic Diagram

The following decision tree illustrates the risk assessment logic used to determine the necessary control bands.

SafetyLogic Start Compound: (1,4-Dimethyl-1H-indol-3-yl)-acetic acid State Physical State Assessment Start->State Solid Solid / Powder Form (Risk: Dust Inhalation) State->Solid Weighing/Aliquot Liquid Solution (DMSO/Ethanol) (Risk: Splash/Absorption) State->Liquid Dissolution/Reaction Control_Solid Control: Engineering + PPE (Fume Hood + N95 Backup) Solid->Control_Solid Control_Liquid Control: Barrier Protection (Chem. Goggles + Laminate Gloves) Liquid->Control_Liquid

Figure 1: Risk assessment logic flow determining control measures based on physical state.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system—if one layer fails, another protects the user.

Table 1: PPE Specifications by Operation
ComponentStandard Handling (Solid < 1g)High Exposure / Solution HandlingTechnical Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving Inner: NitrileOuter: Nitrile or Silver Shield®Indoles are lipophilic. If dissolved in DMSO (a penetrant carrier), the risk of transdermal absorption increases significantly [5].
Eye Protection Safety Glasses (with side shields)Chemical Splash Goggles (Indirect venting)Organic acid crystals can cause severe corneal damage. Solutions pose a splash hazard that glasses cannot seal against.
Respiratory Fume Hood (Primary)N95 Mask (Secondary/Optional)Fume Hood (Mandatory)Half-face respirator (P100/OV) if outside hood.Prevents inhalation of fine particulates during weighing. Indoles often have distinct, sometimes unpleasant odors.
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Lab Coat + Chemical Apron (Tyvek or PVC)Protects street clothes from contamination. Apron required if handling >100mL of solution.
Part 3: Operational Protocols
3.1 Storage and Stability[2]
  • Temperature: Store at -20°C (Long term) or 2-8°C (Short term).

  • Light: Protect from light (Amber vials or foil-wrapped). Indoles darken upon photo-oxidation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation of the indole ring.

3.2 Solubilization Workflow

Most researchers fail here by using the wrong solvent, leading to precipitation or degradation.

  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF, or Ethanol.

  • Avoid: Direct dissolution in water (low solubility). Dissolve in organic solvent first, then dilute into aqueous buffer.

3.3 Handling & Weighing Protocol
  • Preparation: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid [6].

  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

3.4 Waste Disposal & Decontamination

Do not treat this as general trash.[3] It is a bioactive organic compound.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Organic."

  • Liquid Waste:

    • Organic Solvent Solutions: Dispose in "Non-Halogenated Organic Waste."

    • Aqueous Solutions: Adjust pH to neutral (6-8) if required by local EHS, then dispose in "Aqueous Chemical Waste."

  • Spill Cleanup:

    • Don full PPE (Goggles, Double Gloves).

    • Solid Spill: Cover with wet paper towels (to prevent dust), scoop up, and place in hazardous waste.

    • Liquid Spill: Absorb with vermiculite or spill pads. Clean surface with 10% bleach solution followed by water to degrade trace indole residues.

Part 4: Experimental Workflow Visualization

The following diagram details the "Cradle-to-Grave" lifecycle of the compound within the laboratory, ensuring no step is overlooked.

Workflow Storage Storage (-20°C, Dark, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood, Nitrile Gloves) Equilibration->Weighing Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Dilute immediately Experiment Experimental Use (Cell Culture/Synthesis) Solubilization->Experiment Disposal Disposal (High Temp Incineration Stream) Experiment->Disposal Segregate Waste

Figure 2: Operational lifecycle from cold storage to disposal.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 802, Indole-3-acetic acid. Retrieved March 2, 2026, from [Link]

  • University of Washington EHS. (n.d.). Laboratory Safety Manual: Organic Acid Handling. Retrieved March 2, 2026, from [Link]

  • Corning Life Sciences. (n.d.). Guidelines for Handling Frozen Reagents. Retrieved March 2, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.